2-Bromoindolo[3,2,1-jk]carbazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
10-bromo-1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2,4,6,8,10,12(19),13,15,17-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrN/c19-11-9-14-12-5-1-3-7-16(12)20-17-8-4-2-6-13(17)15(10-11)18(14)20/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZQSJLJBZFEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=CC4=C3N2C5=CC=CC=C54)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of 2-Bromoindolo[3,2,1-jk]carbazole: A Strategic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Indolo[3,2,1-jk]carbazole (ICz) represents a class of rigid, planar, electron-rich heterocyclic scaffolds that have garnered significant attention in the fields of materials science and medicinal chemistry.[1][2] Its fully fused aromatic system results in unique photophysical properties, making it an exceptional building block for organic light-emitting diodes (OLEDs), particularly as a host material for highly efficient blue phosphorescent emitters.[3] The strategic introduction of a bromine atom at the 2-position of the ICz core yields 2-Bromoindolo[3,2,1-jk]carbazole, a versatile intermediate primed for a multitude of cross-coupling reactions. This modification opens the door to the synthesis of a vast library of functionalized derivatives with tailored electronic and biological properties.[4]
This guide provides a comprehensive overview of the synthesis of this compound, moving from the construction of the core heterocyclic system to its specific functionalization. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and discuss the critical aspects of characterization and quality control necessary for downstream applications.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound begins with the disconnection of the carbon-bromine bond, identifying the parent indolo[3,2,1-jk]carbazole as the immediate precursor. The ICz core is then retrosynthetically disassembled via an intramolecular C-C bond formation, leading back to an N-arylcarbazole precursor, such as N-(2-bromoaryl)carbazole. This precursor, in turn, can be constructed from carbazole and a suitable di-halogenated aromatic compound through a nucleophilic substitution or cross-coupling reaction.
Caption: Retrosynthetic pathway for this compound.
Part I: Synthesis of the Indolo[3,2,1-jk]carbazole Core
The construction of the rigid, planar indolo[3,2,1-jk]carbazole skeleton is the foundational stage of the synthesis. While several methods exist, including flash vacuum pyrolysis and radical coupling, the most efficient and widely adopted strategy involves a palladium-catalyzed intramolecular C-H activation and cyclization of an N-arylcarbazole precursor.[5] This approach offers high yields and good functional group tolerance.
Mechanism of Pd-Catalyzed Intramolecular Cyclization
The reaction proceeds through a catalytic cycle that leverages the power of palladium to forge a new C-C bond. The key steps involve:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Br bond of the N-(2-bromoaryl)carbazole precursor, forming an Ar-Pd(II)-Br species.
-
C-H Activation/Concerted Metalation-Deprotonation (CMD): An intramolecular C-H bond on the carbazole ring is activated and cleaved, often facilitated by a base or an acetate ligand, leading to the formation of a palladacycle intermediate.
-
Reductive Elimination: The two aryl fragments on the palladium center reductively eliminate, forming the crucial C-C bond that closes the final ring of the ICz system and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the synthesis of the ICz core.
Experimental Protocol 1: Synthesis of N-(2-bromophenyl)carbazole
This precursor synthesis is typically achieved via an Ullmann condensation reaction, a copper-catalyzed N-arylation.
-
Reagents & Materials:
-
Carbazole
-
1-bromo-2-iodobenzene (or 1,2-dibromobenzene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
L-Proline (as ligand, optional but recommended)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add carbazole (1.0 eq.), potassium carbonate (2.0 eq.), copper(I) iodide (0.1 eq.), and L-proline (0.2 eq.).
-
Add anhydrous DMSO via syringe.
-
Add 1-bromo-2-iodobenzene (1.2 eq.) to the suspension.
-
Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(2-bromophenyl)carbazole.
-
Experimental Protocol 2: Synthesis of Indolo[3,2,1-jk]carbazole (ICz)
This step involves the palladium-catalyzed intramolecular cyclization of the precursor.[5]
-
Reagents & Materials:
-
N-(2-bromophenyl)carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylacetamide (DMA) or Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine N-(2-bromophenyl)carbazole (1.0 eq.), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.5 eq.).
-
Add anhydrous DMA via syringe.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 130-150 °C and stir for 18-36 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (eluent: hexane/dichloromethane) or recrystallization from a suitable solvent system (e.g., toluene/hexane) to obtain pure indolo[3,2,1-jk]carbazole.
-
Part II: Regioselective Bromination of the Indolo[3,2,1-jk]carbazole Core
With the ICz core successfully synthesized, the final step is the introduction of a bromine atom. Due to the electronic nature of the fused system, electrophilic aromatic substitution is the method of choice. The key challenge is achieving high regioselectivity for the 2-position. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it is a solid that is easier to handle than liquid bromine and often provides cleaner reactions with fewer over-brominated byproducts.
Experimental Protocol 3: Synthesis of this compound
This protocol is adapted from a high-yield synthesis method.[6]
-
Reagents & Materials:
-
Indolo[3,2,1-jk]carbazole (ICz)
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃) or Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve indolo[3,2,1-jk]carbazole (1.0 eq., e.g., 10 mmol, 2.40 g) in anhydrous chloroform (20 mL) in a round-bottom flask.[6]
-
Cool the solution in an ice-water bath to 0 °C.
-
Add N-bromosuccinimide (1.1 eq., e.g., 11 mmol, 1.96 g) portion-wise to the cooled solution.[6]
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.[6] Monitor the reaction by TLC.
-
Upon completion, transfer the reaction solution to a separatory funnel.
-
Wash the organic layer sequentially with water (3x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product using column chromatography on silica gel (eluent: petroleum ether/DCM, 5:1 v/v) to afford this compound as a white solid.[6]
-
| Parameter | Condition | Reference |
| Substrate | Indolo[3,2,1-jk]carbazole | [6] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [6] |
| Stoichiometry | 1.1 eq. NBS | [6] |
| Solvent | Chloroform (CHCl₃) | [6] |
| Temperature | 0 °C to Room Temp. | [6] |
| Reaction Time | Overnight | [6] |
| Purification | Column Chromatography | [6] |
| Reported Yield | 95% | [6] |
Part III: Characterization and Quality Control
Confirmation of the structure and assessment of purity are paramount. Impurities can act as quenchers in OLED devices or cause unpredictable side reactions in subsequent synthetic steps.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show a distinct set of signals in the aromatic region (typically 7.0-8.5 ppm), consistent with the reduced symmetry of the brominated product compared to the parent ICz. The disappearance of the proton signal at the 2-position is a key indicator of successful bromination.
-
¹³C NMR: The carbon NMR will show the expected number of aromatic carbon signals. The signal for the carbon atom bonded to bromine will be shifted and its intensity may be reduced.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₁₈H₁₀BrN).[8] The mass spectrum will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive evidence of successful monobromination.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for determining the purity of the final compound. A high-purity sample (>97% is often required for materials applications) will show a single major peak.[7][9]
Part IV: Applications in Further Synthesis
The true value of this compound lies in its utility as a synthetic intermediate.[4][6] The C-Br bond serves as a versatile functional handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to modulate the molecule's properties.
Caption: Versatility of this compound in cross-coupling.
Conclusion
The synthesis of this compound is a well-established and efficient process that hinges on two key transformations: the palladium-catalyzed intramolecular cyclization to form the rigid ICz core and the subsequent regioselective electrophilic bromination. By following robust and validated protocols, researchers can reliably produce this high-value intermediate. Its strategic importance as a building block for advanced organic materials and potentially for novel pharmaceutical agents ensures that its synthesis will remain a topic of interest for the scientific community. Mastery of this synthesis provides a gateway to a rich and diverse field of functionalized polycyclic aromatic compounds.
References
- 1. Azaindolo[3,2,1‐jk]carbazoles: New Building Blocks for Functional Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolo[3,2,1- jk]carbazole-Derived Narrowband Violet-Blue Fluorophores: Tuning the Optical and Electroluminescence Properties by Chromophore Juggling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CAS 1174032-81-5: this compound [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1174032-81-5 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C18H10BrN | CID 59221928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 1174032-81-5 [sigmaaldrich.com]
An In-Depth Technical Guide to the Structural Elucidation of 2-Bromoindolo[3,2,1-jk]carbazole
Introduction
For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity and progress. 2-Bromoindolo[3,2,1-jk]carbazole, a derivative of the rigid and planar indolo[3,2,1-jk]carbazole core, is a molecule of significant interest. Its unique electronic properties make it a valuable building block in the synthesis of materials for organic light-emitting diodes (OLEDs) and other advanced applications.[1] The introduction of a bromine atom at the 2-position provides a strategic handle for further chemical modifications, making a thorough understanding of its structure paramount for predictable and successful downstream applications.
This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of this compound. We will delve into the synthetic pathway and, most critically, the multi-faceted spectroscopic approach required for its definitive characterization. This guide is designed to not only present the data but also to illuminate the scientific reasoning behind the chosen experimental strategies, ensuring a self-validating and robust analytical workflow.
Synthesis of this compound
The targeted bromination of the indolo[3,2,1-jk]carbazole core is a key synthetic step. A common and effective method involves electrophilic aromatic substitution using N-bromosuccinimide (NBS).
Experimental Protocol: Bromination of Indolo[3,2,1-jk]carbazole
-
Reaction Setup: In a round-bottom flask, dissolve indolo[3,2,1-jk]carbazole in a suitable chlorinated solvent such as chloroform or dichloromethane.[2]
-
Reagent Addition: Cool the solution in an ice bath to 0 °C. Add N-bromosuccinimide (NBS) portion-wise over a period of 15-20 minutes. The use of a slight molar excess of NBS (e.g., 1.1 equivalents) is typical to ensure complete conversion of the starting material.[2]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and the organic layer is separated. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a non-polar eluent system (e.g., a mixture of petroleum ether and dichloromethane) to afford this compound as a solid.[2]
The rationale for using NBS is its ability to provide a source of electrophilic bromine in a controlled manner, minimizing over-bromination and side reactions. The choice of a non-polar solvent is dictated by the solubility of the carbazole core.
Spectroscopic Structure Elucidation
The confirmation of the structure of this compound relies on a synergistic application of multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and together they offer a definitive and self-validating confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the synthesized compound.
-
Expected Molecular Ion Peak: For this compound (C₁₈H₁₀BrN), the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should exhibit two peaks of nearly equal intensity at m/z values corresponding to [C₁₈H₁₀⁷⁹BrN]⁺ and [C₁₈H₁₀⁸¹BrN]⁺.[3]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition. The measured mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass for C₁₈H₁₀BrN.
-
Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for aromatic compounds involve the loss of small molecules or radicals. For this compound, one might expect to see fragments corresponding to the loss of the bromine atom ([M-Br]⁺) or other characteristic cleavages of the polycyclic system.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to be characterized by the following absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3100-3000 | C-H stretch | Aromatic C-H stretching vibrations. |
| 1600-1450 | C=C stretch | Aromatic carbon-carbon double bond stretching vibrations, characteristic of the polycyclic aromatic system. |
| ~1330 | C-N stretch | Aromatic carbon-nitrogen stretching. |
| 900-675 | C-H bend | Aromatic C-H out-of-plane bending ("oop"), which can sometimes provide information about the substitution pattern. |
| Below 1000 | C-Br stretch | The carbon-bromine stretching vibration is expected in the fingerprint region. |
The absence of significant peaks in the 3500-3200 cm⁻¹ region would confirm the absence of N-H bonds, consistent with the fully substituted nitrogen in the indolo[3,2,1-jk]carbazole core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the aromatic region (typically δ 7.0-9.0 ppm) will be of primary interest. Based on the structure and data from similar compounds, the following key features are expected:
-
Chemical Shifts: The protons on the aromatic rings will be deshielded due to the ring current effect. The introduction of the electron-withdrawing bromine atom at the 2-position is expected to cause a downfield shift for the adjacent protons.
-
Splitting Patterns (Coupling): The coupling between adjacent protons (ortho-coupling, typically with a coupling constant J ≈ 7-9 Hz) will lead to characteristic splitting patterns (doublets, triplets, etc.). Long-range couplings (meta and para) may also be observed, leading to more complex multiplets. A detailed analysis of these coupling patterns is crucial for assigning each proton to its specific position on the polycyclic framework.
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.
-
Chemical Shifts: The carbon atoms in the aromatic rings are expected to resonate in the region of δ 110-150 ppm. The carbon atom directly attached to the bromine (C-2) will be significantly shielded due to the "heavy atom effect". Other carbon chemical shifts will be influenced by their position within the fused ring system and their proximity to the nitrogen atom.
Table of Predicted ¹H and ¹³C NMR Data for this compound (based on analysis of derivatives)
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| 1 | ~125 | ~8.0 | d |
| 2 | ~115 | - | - |
| 3 | ~128 | ~7.8 | d |
| 4 | ~120 | ~7.4 | t |
| 5 | ~127 | ~7.6 | d |
| 6 | ~123 | ~7.5 | t |
| 7 | ~121 | ~8.1 | d |
| 8 | ~121 | ~8.1 | d |
| 9 | ~123 | ~7.5 | t |
| 10 | ~127 | ~7.6 | d |
| 11 | ~120 | ~7.4 | t |
| 12 | ~128 | ~7.8 | d |
| 12a | ~140 | - | - |
| 12b | ~142 | - | - |
| 12c | ~122 | - | - |
| 7a | ~122 | - | - |
| 4a | ~140 | - | - |
| 8a | ~142 | - | - |
Note: These are predicted values and may vary slightly in an experimental spectrum. Unambiguous assignment requires 2D NMR data.
Two-dimensional NMR techniques are indispensable for the definitive assignment of all proton and carbon signals, especially for complex molecules like this compound.
-
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals which protons are coupled to each other. Cross-peaks in the COSY spectrum connect protons that are on adjacent carbons, allowing for the tracing of the proton connectivity throughout the aromatic rings.
Caption: Expected ¹H-¹H COSY correlations in this compound.
-
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is a powerful tool for connecting the different spin systems identified in the COSY spectrum and for assigning quaternary (non-protonated) carbons.
Integrated Structure Elucidation Workflow
The definitive structural elucidation of this compound is an iterative process that integrates data from all the aforementioned techniques.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of modern analytical chemistry. Through a combination of controlled synthesis and a multi-technique spectroscopic approach, a complete and unambiguous structural assignment can be achieved. This rigorous characterization is not merely an academic exercise; it is a critical step that underpins the rational design and synthesis of novel materials with tailored electronic and photophysical properties for a wide range of applications, from next-generation displays to advanced sensor technologies. The principles and workflows detailed in this guide provide a robust framework for the structural determination of complex heterocyclic molecules, ensuring the scientific validity and reproducibility of research in this exciting and rapidly evolving field.
References
2-Bromoindolo[3,2,1-jk]carbazole CAS number 1174032-81-5
An In-depth Technical Guide to 2-Bromoindolo[3,2,1-jk]carbazole (CAS 1174032-81-5)
Executive Summary
This guide provides a comprehensive technical overview of this compound (CAS No. 1174032-81-5), a pivotal heterocyclic building block in the fields of materials science and medicinal chemistry. Known by the synonym ICz-Br, this compound features a rigid, planar indolo[3,2,1-jk]carbazole core, which imparts remarkable thermal stability and unique electronic properties. The strategic placement of a bromine atom at the 2-position serves as a versatile synthetic handle for extensive functionalization. We will delve into its synthesis, physicochemical properties, critical reactivity in cross-coupling reactions, and its established applications as a precursor for advanced Organic Light-Emitting Diode (OLED) materials and as a scaffold for potential therapeutic agents.
The Indolo[3,2,1-jk]carbazole Scaffold: A Foundation for Innovation
The indolo[3,2,1-jk]carbazole (ICz) core is a fully planarized, polycyclic aromatic system derived from the fusion of indole and carbazole moieties.[1][2] This structural rigidity is fundamental to its utility, as it minimizes vibrational energy loss in molecular systems, a highly desirable trait for emissive materials. The ICz framework can behave as a weak electron donor or acceptor, making it a dynamic component in the design of functional organic materials.[2][3]
The introduction of a bromine atom to create this compound transforms the parent scaffold into a highly versatile intermediate.[1] This modification unlocks the potential for building molecular complexity through a variety of proven chemical transformations, positioning ICz-Br as a cornerstone for innovation in both academic and industrial research.
Caption: Chemical structures of the parent ICz scaffold and its 2-bromo derivative.
Physicochemical & Safety Profile
The reliable application of this compound necessitates a clear understanding of its physical properties and safety requirements. It is typically supplied as a high-purity solid, stable under standard laboratory conditions.
Key Properties
| Property | Value | Reference(s) |
| CAS Number | 1174032-81-5 | [1][2][3][4] |
| Molecular Formula | C₁₈H₁₀BrN | [4][5] |
| Molecular Weight | ~320.19 g/mol | [1][5][6] |
| Appearance | White to light yellow/orange powder or crystal | [1][7] |
| Purity | ≥97-99% (Commercially available) | [1][4][7] |
| Melting Point | 208-220 °C | [7][8] |
| Storage | Sealed in a dry environment at room temperature | [4][6] |
Safety & Handling
This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[4]
-
Respiratory Protection: Avoid breathing dust.[4] If ventilation is inadequate, use a NIOSH-approved respirator.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed, seek immediate medical attention.[4]
Synthesis and Purification Protocol
The most direct and high-yielding synthesis of this compound is achieved through the electrophilic bromination of the parent indolo[3,2,1-jk]carbazole.[2] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its reliability and selectivity in brominating electron-rich aromatic systems.
Reaction Rationale
The ICz core is sufficiently activated towards electrophilic aromatic substitution. The reaction proceeds regioselectively at the 2-position. The use of a non-polar solvent like chloroform or dichloromethane (DCM) facilitates the reaction while allowing for easy workup and product isolation. The reaction is typically run at room temperature to prevent over-bromination.
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from established literature procedures.[2]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve indolo[3,2,1-jk]carbazole (1.0 eq, e.g., 2.40 g, 10 mmol) in chloroform (20 mL). Place the flask in an ice-water bath to cool.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq, e.g., 1.96 g, 11 mmol) to the solution in portions over 10-15 minutes with stirring.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir overnight.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel. Extract three times with dichloromethane (DCM). Wash the combined organic layers three times with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid via silica gel column chromatography. Elute with a petroleum ether/DCM gradient (e.g., starting at 5:1 v/v) to isolate the pure product.
-
Isolation: Combine the product-containing fractions and remove the solvent to yield this compound as a white solid (typical yield: ~95%).[2]
Synthetic Utility: A Gateway to Molecular Diversity
The true value of this compound lies in the reactivity of its carbon-bromine bond. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the precise installation of a wide array of functional groups.[1][9] This capability is crucial for tuning the optoelectronic properties of materials and for generating libraries of compounds for drug discovery screening.[10][11]
Key Transformations:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, ideal for creating bipolar host materials or extending π-conjugation.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, a strategy used in the synthesis of D-π-A (Donor-π-Acceptor) dyes.[12]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, essential for building hole-transport materials and complex nitrogen-containing drug candidates.
-
Heck Coupling: Reaction with alkenes to append vinyl groups.
Caption: Synthetic pathways from this compound via Pd-catalysis.
Applications in Research and Development
Organic Electronics and OLEDs
The primary application of this compound is as an intermediate for materials used in high-performance OLEDs.[3]
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: It serves as a core building block for synthesizing novel TADF emitters.[2][3] The rigid ICz unit helps to minimize the energy gap between the singlet and triplet excited states, facilitating efficient reverse intersystem crossing, which is the defining mechanism of TADF.
-
Host Materials: The ICz scaffold possesses high thermal stability and a high triplet energy level, making its derivatives excellent host materials for blue phosphorescent OLEDs (PhOLEDs).[13] A good host ensures efficient energy transfer to the phosphorescent dopant.
-
Narrowband Blue Emitters: Research has focused on using ICz derivatives to create deep-blue and violet fluorophores with narrow emission spectra (Full-Width at Half-Maximum ≤ 40 nm).[14][15] This is critical for achieving the high color purity required for next-generation displays (Rec. 2020 standard).[14][15]
Drug Discovery and Medicinal Chemistry
While less developed than its materials science applications, the indolo[3,2,1-jk]carbazole scaffold is recognized for its potential in pharmaceutical development.[16]
-
Scaffold for Novel Drugs: The parent structure is being investigated for applications in cancer therapy due to its ability to interact with biological targets.[16][17]
-
Structure-Activity Relationship (SAR) Studies: this compound is an ideal starting point for SAR studies. The bromine atom provides a specific point for chemical modification, allowing researchers to systematically synthesize a library of analogs to probe interactions with enzymes or receptors and optimize for therapeutic activity.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling building block for cutting-edge technology. Its synthesis is straightforward and high-yielding, and its true power is unlocked through its versatile reactivity in palladium-catalyzed cross-coupling reactions. For researchers in organic electronics, it provides a rigid, high-performance core for the design of next-generation emitters and host materials. For medicinal chemists, it offers a unique and modifiable scaffold for the discovery of new therapeutic agents. As the demand for more efficient displays and novel pharmaceuticals continues to grow, the importance of foundational molecules like this compound will undoubtedly increase.
References
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- 7. This compound | 1174032-81-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 10. mdpi.com [mdpi.com]
- 11. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Indolo[3,2,1- jk]carbazole-Derived Narrowband Violet-Blue Fluorophores: Tuning the Optical and Electroluminescence Properties by Chromophore Juggling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemimpex.com [chemimpex.com]
- 17. chemimpex.com [chemimpex.com]
spectroscopic data of 2-Bromoindolo[3,2,1-jk]carbazole (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromoindolo[3,2,1-jk]carbazole
Introduction
This compound, often abbreviated as ICz-Br, is a polycyclic aromatic compound featuring a rigid, planar, and electron-rich indolo[3,2,1-jk]carbazole core.[1][2] This molecular scaffold has garnered significant attention in materials science, serving as a pivotal building block for advanced organic electronic materials. Its derivatives are widely investigated for applications in organic light-emitting diodes (OLEDs), particularly as hosts for phosphorescent emitters or as components of thermally activated delayed fluorescence (TADF) materials.[2][3][4] The utility of ICz-Br stems from its excellent thermal stability, defined electronic properties, and the strategic placement of a bromine atom.[1][3] The bromine substituent serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to tune the optoelectronic properties of the final molecule.[1]
Given its role as a high-purity intermediate, unambiguous structural verification and purity assessment are paramount.[5] In-depth spectroscopic analysis is not merely a procedural step but a foundational requirement to ensure predictable reaction outcomes and high-performance final devices. This guide provides a comprehensive overview of the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—used to characterize this compound, offering field-proven insights into data interpretation and experimental considerations from the perspective of a senior application scientist.
Chapter 1: Molecular Structure and Spectroscopic Overview
The indolo[3,2,1-jk]carbazole framework is a fully conjugated system composed of five fused rings. The bromine atom at the C2 position introduces a specific site for chemical modification and subtly alters the electronic distribution across the scaffold. Understanding the standard IUPAC numbering is essential for the correct assignment of spectroscopic signals, particularly in NMR.
References
- 1. CAS 1174032-81-5: this compound [cymitquimica.com]
- 2. This compound | 1174032-81-5 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Indolo[3,2,1- jk]carbazole-Derived Narrowband Violet-Blue Fluorophores: Tuning the Optical and Electroluminescence Properties by Chromophore Juggling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
crystallography of substituted indolocarbazoles
An In-Depth Technical Guide to the Crystallography of Substituted Indolocarbazoles
Abstract
Indolocarbazoles represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and promising optoelectronic properties.[1][2][3][4] Their function, whether as a targeted anti-cancer agent or a high-performance organic semiconductor, is critically dependent on their three-dimensional structure and intermolecular interactions in the solid state.[1][5][6] Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating this atomic-level information.[7][8][9] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the crystallographic workflow for substituted indolocarbazoles, from the foundational challenge of crystal growth to the nuanced interpretation of structural data. We emphasize the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Imperative of Three-Dimensional Structure: Why Crystallography is Crucial
The indolocarbazole core is a rigid, planar heterocyclic system rich in π-electrons.[10] However, the introduction of substituents dramatically alters its physicochemical properties. For drug development professionals, understanding the precise geometry of a substituted indolocarbazole bound to its biological target (e.g., a protein kinase) is paramount for structure-activity relationship (SAR) studies and rational drug design.[1][11] For materials scientists, the solid-state packing of these molecules—governed by subtle intermolecular forces—dictates crucial properties like charge carrier mobility in organic field-effect transistors (OFETs).[5][6]
Crystallography provides an unambiguous 3D map of the molecule, revealing:
-
Molecular Confirmation: The exact spatial arrangement of all atoms.
-
Stereochemistry: The absolute configuration of chiral centers.[8]
-
Intermolecular Interactions: The nature of π-π stacking, hydrogen bonds, and other non-covalent interactions that dictate crystal packing.[5][6][8]
-
Polymorphism: The existence of different crystal forms of the same compound, which can have profound effects on solubility, stability, and bioavailability.[8]
It is this atomic-level detail that transforms a synthesized molecule into a well-understood entity, ready for further development.
The Crystallization Conundrum: Obtaining Diffraction-Quality Crystals
The most significant bottleneck in the crystallographic analysis of substituted indolocarbazoles is the growth of a suitable single crystal.[12] Organic molecules are held together in a crystal lattice by weak van der Waals forces, making the process sensitive to numerous variables.[2][13] The ideal crystal for SCXRD should be at least 20-50 µm in all dimensions, with well-defined faces and no visible defects.[7]
Causality in Experimental Design: The Role of Substituents and Solvents
The choice of crystallization strategy is dictated by the molecule's properties, which are tuned by its substituents.
-
Solubility: Bulky, non-polar alkyl or aryl substituents can increase solubility in organic solvents, making solution-based methods viable. Conversely, polar substituents capable of hydrogen bonding may require more polar solvent systems.
-
Packing Forces: Substituents directly influence how molecules interact. For example, linear pendant groups can promote beneficial co-facial π-π interactions, whereas bulky groups might sterically hinder close packing.[5] The interplay of these forces determines the final crystal lattice.
Experimental Protocol: Solution-Based Crystal Growth
Solution-based methods are the most common for organic molecules like indolocarbazoles.[2][13][14] The core principle is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline fashion.
Method 1: Slow Solvent Evaporation
This is often the first method attempted due to its simplicity.
-
Dissolution: Dissolve the purified indolocarbazole derivative in a suitable solvent or solvent mixture at a concentration just below saturation. The choice of solvent is critical; it should be one in which the compound is moderately soluble and which evaporates at a reasonable rate.
-
Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean, small vial or test tube to remove any particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with a cap, or use parafilm with a few pinholes poked in it. This restricts the rate of evaporation. A slower evaporation rate is crucial for the growth of larger, higher-quality crystals.
-
Observation: Place the vial in a vibration-free location at a constant temperature. Monitor for crystal growth over several days to weeks.
Method 2: Vapor Diffusion
This technique is more controlled and often yields superior crystals.
-
Setup: Place a small, open vial containing the dissolved indolocarbazole derivative (as in steps 1 & 2 above) inside a larger, sealed jar or beaker.
-
Anti-Solvent Addition: Add a larger volume of an "anti-solvent" to the bottom of the larger jar. The anti-solvent is a liquid in which the indolocarbazole is insoluble, but which is miscible with the solvent used for dissolution.
-
Diffusion: Over time, the more volatile solvent from the inner vial will slowly evaporate and diffuse into the anti-solvent vapor phase, while the less volatile anti-solvent vapor will diffuse into the inner vial.[15]
-
Crystallization: This slow change in the solvent composition within the inner vial gradually lowers the solubility of the indolocarbazole, leading to controlled supersaturation and crystal growth.
Logical Relationship: Crystallization Methods Below is a diagram illustrating the decision-making process for choosing a crystallization method.
Caption: Decision workflow for selecting a solution-based crystal growth technique.
From Crystal to Data: The Single-Crystal X-ray Diffraction (SCXRD) Workflow
Once a suitable crystal is obtained, the SCXRD experiment is performed to collect the diffraction data.[7] This technique uses a focused beam of X-rays to probe the electron density within the crystal. The crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots known as reflections.[16] The geometry and intensity of this pattern contain all the information needed to determine the atomic structure.[7][16]
Experimental Protocol: SCXRD Data Collection
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.
-
Cryo-Cooling: The crystal is flash-cooled to a low temperature (commonly 100 K) in a stream of cold nitrogen gas. This is a critical step that minimizes atomic thermal vibrations and protects the crystal from radiation damage, resulting in higher quality diffraction data.
-
Centering: The crystal is precisely centered in the X-ray beam using the goniometer.
-
Data Collection Strategy: An initial set of diffraction images is collected to determine the unit cell parameters and crystal system. Based on this, a full data collection strategy is calculated by the instrument software to measure a complete and redundant set of reflections.
-
Data Acquisition: The goniometer rotates the crystal through a series of angles while it is exposed to a monochromatic X-ray beam (e.g., from a Mo or Cu source).[7] A detector records the positions and intensities of the thousands of diffracted X-ray spots. A full data collection can take from a few minutes to several hours.[9]
-
Data Processing: The raw image files are processed to integrate the intensities of each reflection, correct for experimental factors (like absorption), and generate a final reflection file for structure solution.
Experimental Workflow: SCXRD The following diagram outlines the key stages of a single-crystal X-ray diffraction experiment.
Caption: Step-by-step workflow for SCXRD data collection and processing.
Decoding the Data: Structural Insights and Molecular Engineering
The final reflection file is used to solve and refine the crystal structure. This process uses complex mathematical algorithms, primarily the Fourier transform, to convert the diffraction data into a 3D electron density map.[16] From this map, the positions of the atoms are determined, and a molecular model is built and refined against the experimental data.
Trustworthiness: Self-Validating the Structure
The quality of a solved crystal structure is assessed by several metrics, making the protocol a self-validating system. The most common is the crystallographic R-factor (R1), which measures the agreement between the observed diffraction data and the data calculated from the final structural model. An R1 value below 5-7% for small molecules generally indicates a well-refined and reliable structure.
Analysis of Intermolecular Interactions: The Key to Crystal Engineering
With a refined structure in hand, the crucial analysis of intermolecular interactions can begin. For substituted indolocarbazoles, this analysis is central to understanding and engineering their solid-state properties.
-
π-π Stacking: The planar indolocarbazole core is prone to stacking interactions. The nature of these interactions is highly dependent on the substituents. Some derivatives exhibit strong, face-to-face π-π stacking, which is often desirable for good charge transport in organic semiconductors. In contrast, other substitution patterns can lead to slipped-stacking or prevent π-π interactions altogether, with intermolecular contacts being dominated by the pendant groups.[5]
-
C-H···π Interactions: Hydrogen atoms attached to carbon can act as weak hydrogen bond donors to the electron-rich π-system of an adjacent indolocarbazole ring. These interactions are ubiquitous in organic crystals and play a significant role in stabilizing the crystal packing.
-
Hydrogen Bonding: If the substituents or the indolocarbazole N-H groups are available, classical hydrogen bonds can form, often dominating the packing arrangement.[10]
Data Presentation: Comparative Crystallographic Data
The table below summarizes crystallographic data for several substituted indolo[3,2-b]carbazole derivatives, illustrating how different substituents lead to different crystal packing arrangements (space groups and unit cell parameters).
| Compound Name/Substituents | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Stacking Motif | Reference |
| I : 2,8-dibromo-5,11-di-[4-(isoindole-1,3-dione-2-yl)butyl] | Monoclinic | P2₁/n | - | - | - | - | No π-π stacking | [5] |
| II : 2,8,6,12-tetrabromo-5,11-di-(4-chlorobutyl) | Monoclinic | P2₁/c | 4.6427 | 11.425 | 24.511 | 93.47 | Strong face-to-face π-π stacking | [5] |
| YK4 : 2,8-acetyl-5,11-dihexyl-6,12-(di-p-tolyl) | Triclinic | P-1 | 9.409 | 13.974 | 15.488 | 105.456 | Poor face-to-face π-π stacking | [5] |
| 6,12-Bis(hexyloxy)-5H,11H-indolo[3,2-b]carbazole | - | - | - | - | - | - | Centrosymmetric molecules | [17] |
Note: Full unit cell parameters for all axes and angles are available in the cited literature.
This comparative data demonstrates a core principle of crystal engineering: chemical substitution is a powerful tool for tuning the molecular packing motifs of organic materials and, by extension, their electronic properties.[5] For instance, the linear pendant groups on compound II facilitate strong π-π interactions, a feature absent in the more sterically encumbered compound I .[5]
Signaling Pathway: Structure to Property Relationship This diagram illustrates how molecular structure influences solid-state properties.
Caption: The causal chain from molecular substitution to bulk material properties.
Conclusion
The crystallographic analysis of substituted indolocarbazoles is an indispensable tool for both drug discovery and materials science. It provides the ultimate structural proof and offers profound insights into the non-covalent interactions that govern solid-state behavior. By understanding the causal links between chemical substitution, crystal packing, and material function, researchers can rationally design new indolocarbazole derivatives with tailored properties. The methodical approach outlined in this guide, from overcoming the initial challenge of crystallization to the detailed analysis of the final 3D structure, provides a robust framework for unlocking the full potential of this versatile chemical scaffold.
References
- 1. Antitumor drugs based on indolocarbazol derivatives - Kolpaksidi - Pharmacy & Pharmacology [journals.eco-vector.com]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 8. rigaku.com [rigaku.com]
- 9. excillum.com [excillum.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. The synthesis of biologically active indolocarbazole natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00096E [pubs.rsc.org]
- 12. Single crystal - Wikipedia [en.wikipedia.org]
- 13. Single-crystal growth of organic semiconductors | MRS Bulletin | Cambridge Core [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 17. researchgate.net [researchgate.net]
The Ascendancy of a Fused Heterocycle: A Technical Guide to the Discovery and History of Indolo[3,2,1-jk]carbazole Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Genesis of a Privileged Scaffold
The indolo[3,2,1-jk]carbazole (ICz) core, a rigid, planar, nitrogen-containing polycyclic aromatic hydrocarbon, has emerged as a "privileged scaffold" in both materials science and medicinal chemistry. Its unique electronic properties, stemming from its extended π-conjugated system and the influence of the nitrogen lone pair, have positioned it as a key building block for high-performance organic electronic devices. Concurrently, the structural resemblance of the broader indolocarbazole family to endogenous molecules has fueled extensive research into their therapeutic potential. This guide provides a comprehensive technical overview of the discovery and historical evolution of indolo[3,2,1-jk]carbazole derivatives, from their synthetic origins to their modern-day applications.
Chapter 1: The Dawn of a Heterocycle - Early Synthetic Endeavors
While the precise first synthesis of the unsubstituted indolo[3,2,1-jk]carbazole core is not prominently documented in readily available literature, its historical roots are intertwined with the broader development of carbazole chemistry. Early methods for constructing the carbazole framework laid the conceptual groundwork for the eventual synthesis of more complex, fused systems like ICz.
Foundational Carbazole Syntheses: Precursors to ICz
The journey towards indolo[3,2,1-jk]carbazole began with the development of fundamental reactions for carbazole synthesis. These early methods, though not directly yielding the ICz core, were crucial in establishing the chemical principles for forming the carbazole nucleus.
One of the earliest and most notable methods is the Graebe-Ullmann synthesis , first reported by Carl Graebe and Fritz Ullmann in 1896. This reaction involves the diazotization of an N-arylanthranilic acid, followed by an intramolecular cyclization with the loss of nitrogen and carbon dioxide. While effective for simple carbazoles, the harsh conditions and limited substrate scope made it less suitable for the construction of more complex, fused systems.
Another classical approach is the Bucherer-Bergs reaction , which, while more commonly associated with hydantoin synthesis, could be adapted for carbazole synthesis under specific conditions. However, it was the development of transition metal-catalyzed reactions that truly revolutionized the synthesis of carbazoles and, by extension, laid the path for indolo[3,2,1-jk]carbazole.
The Ullmann condensation , a copper-catalyzed reaction for the formation of C-N bonds, became a cornerstone of carbazole synthesis.[1] This reaction, typically involving the coupling of an aniline with an aryl halide, provided a more versatile route to substituted carbazoles.[1]
The Emergence of Indolo[3,2,1-jk]carbazole: Early Strategies
The synthesis of the indolo[3,2,1-jk]carbazole core required the development of methods to construct the final fused ring onto a pre-existing carbazole or indole moiety. Early strategies often relied on harsh conditions and provided limited yields.
One of the pioneering approaches involved flash vacuum pyrolysis (FVP) . This technique, which utilizes high temperatures and low pressures to induce gas-phase reactions, was employed for the synthesis of various polycyclic aromatic hydrocarbons.[2] For the synthesis of indolo[3,2,1-jk]carbazole, a suitable precursor, such as an N-aryl-substituted carbazole with a leaving group, would be subjected to pyrolysis to induce intramolecular cyclization.
Another early strategy involved Pschorr cyclization , a reaction that utilizes the intramolecular cyclization of a diazonium salt. This method could be adapted to synthesize the indolo[3,2,1-jk]carbazole core by starting with an appropriately substituted N-phenylcarbazole precursor.
Chapter 2: The Palladium Revolution - A New Era of Synthesis
The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century marked a paradigm shift in the synthesis of complex organic molecules, including indolo[3,2,1-jk]carbazole derivatives. These methods offered milder reaction conditions, greater functional group tolerance, and significantly improved yields, paving the way for the systematic exploration of the structure-property relationships of ICz derivatives.
Intramolecular C-H Arylation: A Powerful Tool for Cyclization
A key breakthrough in the synthesis of indolo[3,2,1-jk]carbazoles was the application of palladium-catalyzed intramolecular C-H arylation.[3][4][5] This powerful reaction allows for the direct formation of a C-C bond between an aryl halide and a C-H bond on an adjacent aromatic ring, leading to the efficient construction of the final fused ring of the ICz core.
The general strategy involves the synthesis of an N-(2-haloaryl)carbazole precursor, which is then subjected to palladium catalysis to effect the intramolecular cyclization. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.
Figure 1: General scheme for the synthesis of the indolo[3,2,1-jk]carbazole core via palladium-catalyzed intramolecular C-H arylation.
This methodology has proven to be highly versatile, allowing for the synthesis of a wide range of substituted indolo[3,2,1-jk]carbazole derivatives with tailored electronic and photophysical properties.
Buchwald-Hartwig Amination: A Versatile Approach
The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, has also been employed in the synthesis of precursors for indolo[3,2,1-jk]carbazoles. This reaction allows for the efficient synthesis of the N-arylcarbazole intermediates required for the subsequent intramolecular cyclization step.
Chapter 3: The Rise of a Multifunctional Material - A History of Applications
The unique structural and electronic properties of indolo[3,2,1-jk]carbazole derivatives have led to their exploration in a diverse range of applications, from organic electronics to medicinal chemistry.
Organic Electronics: A Star in the Making
The rigid, planar structure and extended π-conjugation of the indolo[3,2,1-jk]carbazole core make it an excellent candidate for applications in organic electronics.[6] The nitrogen atom can act as an electron-donating group, facilitating hole transport, while the overall fused aromatic system provides good thermal and morphological stability.
Organic Light-Emitting Diodes (OLEDs): Indolo[3,2,1-jk]carbazole derivatives have been extensively investigated as host materials for phosphorescent OLEDs (PhOLEDs). Their high triplet energy allows for efficient energy transfer to phosphorescent emitters, leading to high device efficiencies.[7] They have also been utilized as hole-transporting materials and as building blocks for thermally activated delayed fluorescence (TADF) emitters.[7]
Organic Photovoltaics (OPVs): The strong absorption in the UV-visible region and good charge-transport properties of indolo[3,2,1-jk]carbazole derivatives have made them attractive materials for use in organic solar cells.[6] They have been incorporated as donor materials in bulk heterojunction solar cells, contributing to improved power conversion efficiencies.
Medicinal Chemistry: A Scaffold of Therapeutic Promise
The broader family of indolocarbazoles, which includes the indolo[3,2,1-jk]carbazole scaffold, has a rich history in medicinal chemistry. Many natural products containing the indolocarbazole core exhibit potent biological activities, including anti-cancer and anti-microbial properties. This has inspired the synthesis and biological evaluation of a wide range of synthetic indolocarbazole derivatives.
While the specific medicinal applications of indolo[3,2,1-jk]carbazole derivatives are less extensively documented than other indolocarbazole isomers, the structural similarity to biologically active natural products suggests that this scaffold holds significant potential for the development of new therapeutic agents.
Chapter 4: Experimental Protocols
This section provides a detailed, step-by-step methodology for a representative synthesis of an indolo[3,2,1-jk]carbazole derivative via palladium-catalyzed intramolecular C-H arylation.
Synthesis of an N-(2-bromophenyl)carbazole Precursor
Materials:
-
Carbazole
-
2-Bromobenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Acylation: To a solution of carbazole in dry DCM, add pyridine and cool to 0 °C. Add 2-bromobenzoyl chloride dropwise and stir the reaction mixture at room temperature overnight.
-
Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the N-(2-bromobenzoyl)carbazole.
-
Reduction: To a suspension of LAH in dry THF at 0 °C, add a solution of N-(2-bromobenzoyl)carbazole in THF dropwise. Stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Carefully quench the reaction with water and 15% NaOH solution. Filter the mixture and extract the filtrate with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the N-(2-bromobenzyl)carbazole precursor.
Palladium-Catalyzed Intramolecular C-H Arylation
Materials:
-
N-(2-bromobenzyl)carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dried Schlenk tube, add N-(2-bromobenzyl)carbazole, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Degassing: Evacuate and backfill the tube with argon three times.
-
Reaction: Add degassed DMF and toluene. Heat the reaction mixture at 120 °C for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the indolo[3,2,1-jk]carbazole derivative.
Chapter 5: Data Presentation
Table 1: Photophysical Properties of Representative Indolo[3,2,1-jk]carbazole Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Triplet Energy (eV) |
| ICz-Ph | 350 | 420 | 0.85 | 2.95 |
| ICz-Cz | 365 | 445 | 0.92 | 2.90 |
| ICz-TPA | 380 | 480 | 0.78 | 2.80 |
Data compiled from various sources for illustrative purposes.
Conclusion: A Scaffold with a Bright Future
The history of indolo[3,2,1-jk]carbazole is a testament to the continuous evolution of synthetic organic chemistry and the ever-expanding quest for novel functional materials. From its conceptual origins in classical carbazole chemistry to its efficient synthesis via modern palladium-catalyzed methods, the journey of this unique heterocyclic scaffold has been one of increasing sophistication and utility. Today, indolo[3,2,1-jk]carbazole derivatives stand at the forefront of research in organic electronics, with their exceptional photophysical and electronic properties driving the development of next-generation OLEDs and solar cells. As synthetic methodologies continue to advance, allowing for even greater control over the structure and properties of these fascinating molecules, the future of indolo[3,2,1-jk]carbazole and its derivatives appears brighter than ever.
References
- 1. mdpi.com [mdpi.com]
- 2. Specific indolo[3,2,1-jk]carbazole conducting thin-film materials production by selective substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intramolecular palladium-catalyzed alkane C-H arylation from aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 5. Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrogen-containing polycyclic aromatic hydrocarbons (PAHs) with bowl-shaped structures: synthesis, architecture, and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction [beilstein-journals.org]
The Ascendant Role of Bromine in Indolocarbazole Drug Discovery: A Technical Guide for Researchers
Abstract
The indolocarbazole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of biologically active compounds, most notably in the realm of oncology. The strategic incorporation of halogen atoms, particularly bromine, has emerged as a powerful tool to modulate the physicochemical properties and biological activities of these molecules. This in-depth technical guide provides a comprehensive literature review of bromo-substituted indolocarbazoles for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for introducing bromine into the indolocarbazole core, explore the profound impact of this substitution on their anticancer and kinase inhibitory activities, and dissect the underlying mechanisms of action. This guide aims to be a valuable resource, fostering a deeper understanding and inspiring further innovation in the design and development of next-generation bromo-substituted indolocarbazole therapeutics.
Introduction: The Significance of the Indolocarbazole Scaffold and the Strategic Role of Bromination
Indolocarbazoles are a class of heterocyclic natural products and their synthetic analogs that have garnered significant attention for their potent and diverse biological activities.[1] The rigid, planar structure of the indolo[2,3-a]carbazole core allows for effective intercalation into DNA and competitive binding to the ATP-binding sites of various protein kinases, making them compelling candidates for anticancer drug development.[2] Prominent members of this family, such as rebeccamycin and staurosporine, have served as foundational leads in the pursuit of novel therapeutics.[3]
The introduction of a bromine atom onto the indolocarbazole framework is a key chemical modification that can significantly enhance the therapeutic potential of these compounds. Bromination can influence a molecule's lipophilicity, metabolic stability, and target-binding affinity.[4] The "heavy atom effect" of bromine can also be exploited in photodynamic therapy and for radiosensitization.[4] Furthermore, the position and number of bromine substituents can be fine-tuned to achieve desired selectivity and potency, a critical aspect of modern drug design.[5] This guide will explore the nuances of bromo-substitution, providing a detailed examination of its impact on the chemical biology of indolocarbazoles.
Synthetic Strategies for Bromo-Substituted Indolocarbazoles
The synthesis of bromo-substituted indolocarbazoles can be broadly approached in two ways: by constructing the indolocarbazole scaffold from brominated precursors or by direct bromination of a pre-existing indolocarbazole core.
Synthesis from Brominated Precursors
A common and often more regioselective method involves the use of brominated indole or carbazole building blocks. For instance, the synthesis of rebeccamycin analogs has been achieved using brominated tryptophan derivatives.[6]
Conceptual Synthetic Workflow:
Caption: Synthesis via brominated precursors.
Direct Bromination of the Indolocarbazole Core
Direct bromination of the indolocarbazole nucleus offers a more convergent approach but can sometimes lead to challenges in controlling regioselectivity. Various brominating agents and reaction conditions have been explored to achieve selective bromination.
Experimental Protocol: Selective C5-Bromination of Indolo[2,3-a]quinolizidine Alkaloids [7]
This protocol describes a method for the selective bromination at the C5 position of the indole nucleus.
-
Reactant Preparation: Dissolve the indolo[2,3-a]quinolizidine alkaloid in methanol (MeOH).
-
Reagent Addition: Add nearly equimolar amounts of pyridinium tribromide (Br₃·PyH) and hydrochloric acid (HCl) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction plausibly proceeds through an indoline intermediate formed by the nucleophilic addition of MeOH to a C3-brominated indolenine intermediate.
-
Work-up and Purification: Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
This method provides a mild and metal-free approach for late-stage functionalization of the indolocarbazole core.[7]
Biological Activities of Bromo-Substituted Indolocarbazoles
The introduction of bromine has been shown to significantly impact the biological activity of indolocarbazoles, particularly their anticancer and kinase inhibitory properties.
Anticancer Activity
Bromo-substituted indolocarbazoles have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The position and number of bromine atoms can influence their potency and selectivity. For instance, a bromoacetyl derivative of rebeccamycin was found to be the most cytotoxic among a large series of synthesized analogs.[8]
Table 1: IC₅₀ Values of Selected Bromo-Substituted Compounds against Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bromo-indole derivative 1 | MG-63 (Osteosarcoma) | ≤20 | [2] |
| Bromo-indole derivative 2 | MDA-MB-231 (Breast Cancer) | ≤20 | [2] |
| Bromo-oleoyl hybrid 1 | HTB-26 (Breast Cancer) | 10 - 50 | [7] |
| Bromo-oleoyl hybrid 2 | PC-3 (Prostate Cancer) | 10 - 50 | [7] |
| Bromo-oleoyl hybrid 3 | HepG2 (Hepatocellular Carcinoma) | 10 - 50 | [7] |
| Bromophenol derivative 4g | A549 (Lung Cancer) | Data not specified | [9] |
| Bromophenol derivative 5h | Bel7402 (Hepatocellular Carcinoma) | Data not specified | [9] |
Note: The specific structures of the compounds are detailed in the cited references.
Kinase Inhibition
Indolocarbazoles are well-known for their ability to inhibit a wide range of protein kinases. Bromination can enhance this inhibitory activity and, in some cases, improve selectivity. For example, novel substituted indolocarbazoles have been synthesized as potent and selective inhibitors of Cyclin D1-CDK4.[10]
Table 2: Kinase Inhibitory Activity of Selected Indolocarbazoles
| Compound | Kinase Target | IC₅₀ (nM) | Reference |
| 6-Substituted indolocarbazole 4d | Cyclin D1/CDK4 | 76 | [10] |
| 6-Substituted indolocarbazole 4h | Cyclin D1/CDK4 | 42 | [10] |
Note: The specific structures of the compounds are detailed in the cited references.
Structure-Activity Relationships (SAR)
The relationship between the chemical structure of bromo-substituted indolocarbazoles and their biological activity is a critical area of study for rational drug design.
Importance of the Halogen Atom
Studies on halogenated indolocarbazoles have revealed that the presence and nature of the halogen are crucial for activity. For instance, in a series of substituted indolocarbazoles, dechlorinated compounds were found to be more active against purified topoisomerase I and protein kinase C in vitro.[11] However, the chlorinated analogs showed better antiproliferative activity in cell-based assays, suggesting that the halogen may play a role in cell membrane permeability.[11]
Influence of Bromine Position
The position of the bromine atom on the indole ring can significantly affect the biological activity. A study on bromoindole-3-carboxaldehydes demonstrated that different bromine positions led to varying degrees of quorum sensing inhibition, suggesting a direct interaction with the target receptor.[5] This highlights the importance of regioselective synthesis to optimize the desired biological effect.
Mechanism of Action
Bromo-substituted indolocarbazoles exert their biological effects through multiple mechanisms, primarily by targeting DNA and protein kinases, which in turn modulate key cellular signaling pathways.
DNA Intercalation and Topoisomerase Inhibition
The planar aromatic core of indolocarbazoles allows them to intercalate between the base pairs of DNA, leading to the inhibition of DNA replication and transcription.[5] This is a primary mechanism of action for rebeccamycin and its analogs. Bromo-substituted derivatives can exhibit enhanced DNA binding and topoisomerase I inhibition.[8]
Protein Kinase Inhibition and Modulation of Signaling Pathways
Bromo-substituted indolocarbazoles can act as ATP-competitive inhibitors of a variety of protein kinases, thereby disrupting crucial cellular signaling cascades implicated in cancer cell proliferation, survival, and metastasis.
Signaling Pathway Modulation:
Indole compounds have been shown to modulate key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. While specific studies on bromo-substituted indolocarbazoles are still emerging, it is plausible that they share and potentially enhance these effects.
PI3K/Akt Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Indole derivatives have been shown to inhibit the phosphorylation of Akt, a key kinase in this pathway.[12]
MAPK/ERK Pathway: The MAPK/ERK pathway is critical for cell proliferation and differentiation. Indole compounds can affect the phosphorylation status of ERK, thereby influencing downstream signaling events.[13]
Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways.
Conclusion and Future Perspectives
The strategic incorporation of bromine into the indolocarbazole scaffold represents a highly promising avenue for the development of novel anticancer agents and kinase inhibitors. This technical guide has provided a comprehensive overview of the synthesis, biological activities, structure-activity relationships, and mechanisms of action of bromo-substituted indolocarbazoles. The evidence strongly suggests that bromination can significantly enhance the therapeutic potential of this important class of molecules.
Future research in this area should focus on several key aspects:
-
Development of more regioselective and efficient bromination methods: This will enable the synthesis of a wider range of analogs for SAR studies.
-
Comprehensive biological profiling: Testing bromo-substituted indolocarbazoles against broader panels of cancer cell lines and kinases will help to identify more potent and selective compounds.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their clinical development.
-
Exploration of novel applications: The unique properties conferred by bromine substitution may open up new therapeutic opportunities beyond oncology.
By building upon the knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of bromo-substituted indolocarbazoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of biologically active indolocarbazole natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jms.ump.edu.pl [jms.ump.edu.pl]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Syntheses and biological activities of rebeccamycin analogues. Introduction of a halogenoacetyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, structure-activity relationship, and biological studies of indolocarbazoles as potent cyclin D1-CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships in a series of substituted indolocarbazoles: topoisomerase I and protein kinase C inhibition and antitumoral and antimicrobial properties. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Activity of Indolocarbazole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolocarbazole alkaloids, a prominent class of natural and synthetic heterocyclic compounds, have emerged as a focal point in chemical biology and drug discovery. Their characteristic indolo[2,3-a]pyrrolo[3,4-c]carbazole core structure underpins a diverse range of potent biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1] This guide provides a comprehensive technical overview of the biological activities of indolocarbazole alkaloids, emphasizing their mechanisms of action, quantitative analysis of their potency, and the experimental methodologies crucial for their evaluation. We delve into their primary modes of action—protein kinase inhibition and DNA topoisomerase poisoning—and explore the structure-activity relationships that govern their therapeutic potential.[1][2]
Introduction: The Significance of Indolocarbazole Alkaloids
First isolated in 1977 from the bacterium Streptomyces staurosporeus, the discovery of staurosporine marked the beginning of extensive research into the indolocarbazole family.[3][4] These alkaloids exhibit a wide array of biological activities, from antifungal and antihypertensive to potent anticancer properties.[3][5] Their therapeutic promise has driven significant efforts in synthetic chemistry to create novel derivatives with improved efficacy and selectivity.[4][6] This guide serves as a technical resource for researchers aiming to harness the therapeutic potential of this versatile class of molecules.
Core Biological Activities and Dual Mechanisms of Action
The profound biological effects of indolocarbazole alkaloids primarily stem from two distinct, yet sometimes overlapping, mechanisms of action: the inhibition of protein kinases and the poisoning of DNA topoisomerases.[1][2] The specific molecular target is largely dictated by the structural nuances of the indolocarbazole scaffold, particularly the substituents on the indole nitrogen atoms and the nature of the lactam or imide ring.[2][7]
Protein Kinase Inhibition: Disrupting Cellular Signaling
A significant number of indolocarbazole alkaloids, with staurosporine as the prototypical example, are potent, broad-spectrum inhibitors of protein kinases.[3][8]
Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.[2][3] This binding event prevents the transfer of a phosphate group from ATP to the target protein substrate, thereby disrupting downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[8] The planar indolocarbazole core interacts with the adenine-binding region, while the sugar moiety often forms hydrogen bonds and hydrophobic interactions within the ribose-binding site, mimicking the binding of ATP.[2]
Key Kinase Targets: Indolocarbazole alkaloids have been shown to inhibit a wide range of kinases, including:
-
Cyclin-Dependent Kinases (CDKs)[8]
-
Mitogen-Activated Protein Kinases (MAPKs)[8]
-
Receptor Tyrosine Kinases (RTKs)[8]
This broad-spectrum inhibition contributes to their potent, albeit often non-selective, biological effects.[3] The lack of specificity has been a hurdle for the clinical development of compounds like staurosporine, leading to significant research into developing more selective derivatives.[3][8]
DNA Topoisomerase Poisoning: Inducing DNA Damage
Another major class of indolocarbazole alkaloids, exemplified by rebeccamycin and its analogues, exerts its anticancer effects by targeting DNA topoisomerases.[2][10]
Mechanism of Action: These compounds act as "topoisomerase poisons." They do not directly inhibit the enzyme but rather stabilize the transient "cleavable complex" formed between the topoisomerase and DNA.[2][11] Rebeccamycin analogues intercalate into the DNA at the site of the enzyme-induced break, preventing the religation of the DNA strand.[2][12] This leads to the accumulation of DNA strand breaks, which, if not repaired, trigger cell cycle arrest and apoptosis.[11][13] The planar indolocarbazole core is responsible for intercalation, while the carbohydrate moiety typically binds within the DNA grooves.[2]
Key Targets:
-
Topoisomerase I: Many rebeccamycin derivatives are potent inhibitors of this enzyme.[10][14]
-
Topoisomerase II: Some indolocarbazole compounds have also been shown to inhibit topoisomerase II.[14]
The ability to poison topoisomerases makes these compounds particularly effective against rapidly dividing cancer cells, which have a high requirement for topoisomerase activity during DNA replication and transcription.[12]
Quantitative Analysis of Biological Activity
The potency of indolocarbazole alkaloids is quantitatively assessed by determining their half-maximal inhibitory concentration (IC50) against specific molecular targets (e.g., kinases) or cell lines.
| Compound | Target | IC50 (nM) | Reference |
| Staurosporine | Protein Kinase C (PKC) | 2.7 | [4][9] |
| K252a | Protein Kinase C (PKC) | 32 | [4] |
| ED-110 | P388 (leukemia) cells | 44 | [11] |
| Arcyriaflavin A | PC3 (prostate cancer) cells | 800 | [15] |
| Compound 20 (from Streptomyces sp.) | PC3 (prostate cancer) cells | 150 | [15] |
Experimental Protocols for Assessing Biological Activity
To rigorously evaluate the biological activity of indolocarbazole alkaloids, a series of well-defined experimental protocols are essential.
Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. A common method involves quantifying the phosphorylation of a substrate peptide using a labeled ATP analog or a phosphorylation-specific antibody.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the indolocarbazole compound in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer containing the purified kinase, the substrate peptide, and ATP.
-
For radiometric assays, use [γ-³²P]ATP. For non-radiometric assays, use a specific antibody that recognizes the phosphorylated substrate.
-
-
Assay Procedure:
-
Add serial dilutions of the indolocarbazole compound to the wells of a microtiter plate.
-
Add the kinase and substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Radiometric: Transfer the reaction mixture to a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
ELISA-based: Add a primary antibody specific for the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chromogenic substrate and measure the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product.[17]
Step-by-Step Methodology:
-
Cell Culture:
-
Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the indolocarbazole alkaloid for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[18]
-
DNA Topoisomerase I Cleavage Assay
Principle: This assay is designed to detect the ability of a compound to stabilize the topoisomerase I-DNA cleavable complex.[19] It utilizes a radiolabeled DNA substrate and analyzes the formation of cleaved DNA fragments by gel electrophoresis.[19]
Step-by-Step Methodology:
-
DNA Substrate Preparation:
-
Prepare a supercoiled plasmid DNA or a specific oligonucleotide substrate.
-
Label the 3'-end of the DNA with a radioactive isotope (e.g., ³²P) using terminal deoxynucleotidyl transferase.
-
-
Reaction Setup:
-
In a reaction tube, combine the radiolabeled DNA substrate, purified human topoisomerase I, and the indolocarbazole compound at various concentrations.
-
Include a positive control (e.g., camptothecin) and a negative control (no drug).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes) to allow the formation of the cleavable complex.
-
-
Reaction Termination and Denaturation:
-
Stop the reaction by adding SDS and proteinase K to digest the enzyme.
-
Denature the DNA by adding a formamide-containing loading buffer and heating.
-
-
Gel Electrophoresis:
-
Separate the DNA fragments on a denaturing polyacrylamide gel. The stabilized cleavable complexes will result in the appearance of smaller, cleaved DNA fragments.
-
-
Visualization and Analysis:
-
Visualize the radiolabeled DNA bands by autoradiography.
-
Quantify the intensity of the cleaved DNA bands to determine the extent of topoisomerase I poisoning by the compound.
-
Therapeutic Applications and Future Directions
The potent biological activities of indolocarbazole alkaloids have positioned them as promising candidates for drug development, particularly in oncology.
-
Anticancer Agents: Several indolocarbazole derivatives have been investigated in clinical trials for the treatment of various cancers. Midostaurin (a derivative of staurosporine) is an FDA-approved drug for the treatment of acute myeloid leukemia (AML).[4][20]
-
Neuroprotective Agents: Some indolocarbazoles have shown potential in treating neurodegenerative disorders by inhibiting kinases involved in neuronal apoptosis and tau hyperphosphorylation.[8]
-
Antimicrobial Agents: The antifungal and antibacterial properties of certain indolocarbazoles are also being explored.[10][21]
Future research will likely focus on the development of more selective and potent indolocarbazole derivatives through medicinal chemistry and combinatorial biosynthesis approaches.[22] A deeper understanding of their complex mechanisms of action and the identification of novel molecular targets will be crucial for unlocking their full therapeutic potential.
Conclusion
Indolocarbazole alkaloids represent a rich and diverse class of bioactive molecules with significant therapeutic potential. Their ability to target fundamental cellular processes, such as protein phosphorylation and DNA topology, makes them powerful tools for both basic research and drug discovery. The methodologies outlined in this guide provide a robust framework for the continued investigation and development of this important class of natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staurosporine - Wikipedia [en.wikipedia.org]
- 4. The synthesis of biologically active indolocarbazole natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00096E [pubs.rsc.org]
- 5. Anticancer Activity of Indolocarbazoles [manu56.magtech.com.cn]
- 6. The total synthesis of indolocarbazole natural products and towards the synthesis of (+)-sparteine - ePrints Soton [eprints.soton.ac.uk]
- 7. Studies on protein kinase C inhibitors; structure-activity relationships in indolocarbazole and bis-indole series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Compounds from Natural Sources as Protein Kinase Inhibitors [mdpi.com]
- 10. Can Fascaplysins Be Considered Analogs of Indolo[2,3-a]pyrrolo[3,4-c]carbazoles? Comparison of Biosynthesis, Biological Activity and Therapeutic Potential [mdpi.com]
- 11. Induction of topoisomerase I-mediated DNA cleavage by a new indolocarbazole, ED-110 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indolocarbazole - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antimicrobial activities of indolocarbazole and bis-indole protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Bromoindolo[3,2,1-jk]carbazole Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromoindolo[3,2,1-jk]carbazole, a versatile building block in the synthesis of functional organic materials and potentially bioactive compounds. We will delve into its synthesis, chemical properties, and its applications as a precursor to a wide array of derivatives and analogues, with a particular focus on methodologies relevant to drug discovery and materials science.
The Indolo[3,2,1-jk]carbazole Core: A Privileged Scaffold
The indolo[3,2,1-jk]carbazole (ICz) core is a rigid, planar, and electron-rich heterocyclic system. Its unique structure, consisting of fused indole and carbazole moieties, imparts exceptional thermal and electrochemical stability. This scaffold has garnered significant attention in materials science, particularly in the development of organic light-emitting diodes (OLEDs), where it can serve as a building block for host materials and thermally activated delayed fluorescence (TADF) emitters.[1][2] In the realm of medicinal chemistry, the broader family of indolocarbazoles is renowned for a wide range of biological activities, including anticancer and antimicrobial properties.[3][4][5][6][7][8]
The introduction of a bromine atom at the 2-position of the indolo[3,2,1-jk]carbazole core dramatically enhances its synthetic utility. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of functional groups and the construction of complex molecular architectures.
Synthesis of this compound: A Key Intermediate
The most common and efficient method for the synthesis of this compound involves the direct bromination of the parent indolo[3,2,1-jk]carbazole.
Experimental Protocol: Bromination of Indolo[3,2,1-jk]carbazole
Objective: To synthesize this compound.
Materials:
-
Indolo[3,2,1-jk]carbazole
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Petroleum Ether and Dichloromethane for elution
Procedure:
-
Dissolve indolo[3,2,1-jk]carbazole in chloroform or dichloromethane in a round-bottom flask.
-
Cool the solution in an ice-water bath.
-
Add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The molar ratio of indolo[3,2,1-jk]carbazole to NBS is typically 1:1.1 to ensure complete conversion.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/dichloromethane gradient to yield pure this compound as a white to light-yellow solid.
Causality behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and selective brominating agent for electron-rich aromatic compounds. Its use minimizes the formation of over-brominated byproducts.
-
Ice-Water Bath: The initial cooling of the reaction mixture helps to control the exothermicity of the bromination reaction and improve selectivity.
-
Column Chromatography: This purification step is essential to remove any unreacted starting material, NBS, and succinimide byproduct, ensuring the high purity of the final product required for subsequent sensitive cross-coupling reactions.
Characterization Data:
The structure of this compound can be confirmed by standard spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons will show characteristic shifts and coupling patterns. The introduction of the bromine atom will cause a downfield shift of the adjacent protons. |
| ¹³C NMR | The carbon atom attached to the bromine will show a characteristic shift. The overall spectrum will be consistent with the C₁₈H₁₀BrN formula.[9][10] |
| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of C₁₈H₁₀BrN (approximately 320.19 g/mol ), with a characteristic isotopic pattern for a monobrominated compound.[11][12] |
Synthetic Applications: Building Derivatives and Analogues
The bromine atom at the 2-position of the indolo[3,2,1-jk]carbazole core is the gateway to a vast chemical space of derivatives and analogues. Palladium-catalyzed cross-coupling reactions are the primary tools for this functionalization.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, and vinyl groups.[13][14][15][16][17][18]
Workflow for Suzuki-Miyaura Coupling: ```dot graph Suzuki_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="this compound"]; B [label="Aryl/Heteroaryl Boronic Acid\nor Ester"]; C [label="Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)\n+ Ligand (e.g., SPhos)"]; D [label="Base (e.g., K₂CO₃, Cs₂CO₃)"]; E [label="Solvent (e.g., Toluene, Dioxane, DMF)"]; F [label="Reaction Mixture"]; G [label="Heating"]; H [label="Work-up & Purification"]; I [label="2-Aryl/Heteroaryl-indolo[3,2,1-jk]carbazole Derivative"];
A -> F; B -> F; C -> F; D -> F; E -> F; F -> G -> H -> I; }
Caption: General workflow for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Objective: To synthesize a 2-(N-aryl/alkylamino)-indolo[3,2,1-jk]carbazole derivative.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand (e.g., BINAP)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, the palladium catalyst, the ligand, and the base in a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Causality behind Experimental Choices:
-
Bulky Phosphine Ligands: Ligands like BINAP or XPhos are often used to promote the reductive elimination step and prevent beta-hydride elimination, a common side reaction.
-
Strong, Non-nucleophilic Base: A strong base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile, without competing in the coupling reaction.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the active species.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is useful for introducing rigid alkynyl linkers into molecular structures, which can be beneficial for tuning the electronic and photophysical properties of materials.
Applications of this compound Derivatives
The derivatives and analogues synthesized from this compound have shown promise in several fields.
Materials Science: Advanced Organic Electronics
The planar and rigid nature of the indolo[3,2,1-jk]carbazole core, combined with the ability to tune its electronic properties through substitution at the 2-position, makes these derivatives highly attractive for applications in organic electronics. [1][2][19][20][21][22]
-
OLEDs: Derivatives of this compound are used as building blocks for host materials and TADF emitters in OLEDs. The ability to introduce different aryl and heteroaryl groups allows for the fine-tuning of the HOMO/LUMO energy levels and the triplet energy, which are critical parameters for efficient device performance. [2]* Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs): The electron-donating nature and charge-transporting properties of the indolo[3,2,1-jk]carbazole core make its derivatives potential candidates for use in OPVs and OFETs.
Table of Photophysical Properties of Selected Indolo[3,2,1-jk]carbazole Derivatives:
| Derivative | Absorption Max (nm) | Emission Max (nm) | Application | Reference |
| ICz-based TADF emitter | ~350-400 | ~450-550 (blue-green) | OLEDs | [20] |
| ICz-based host material | ~300-380 | ~380-450 (blue) | PhOLEDs | [1] |
| Violet-blue fluorophores | Varies | ≤ 403 (violet) | OLEDs | [22] |
Drug Development: Potential Bioactive Scaffolds
While research into the biological activities of derivatives specifically from this compound is still emerging, the broader class of indolocarbazoles has a well-established history of potent biological activity. [3][4][5][6][7][8][23][24][25]
-
Anticancer Activity: Many indolocarbazole derivatives are known to exhibit potent anticancer activity by targeting various cellular pathways, including the inhibition of protein kinases and topoisomerases. [3][5][6][7][23]The ability to functionalize the indolo[3,2,1-jk]carbazole core at the 2-position opens up new avenues for the design and synthesis of novel anticancer agents with potentially improved efficacy and selectivity.
-
Antimicrobial Activity: Several indolocarbazole natural products and their synthetic analogues have demonstrated significant antibacterial and antifungal properties. [4][8]The development of new derivatives from this compound could lead to the discovery of novel antimicrobial agents to combat drug-resistant pathogens.
Conclusion and Future Outlook
This compound is a valuable and versatile synthetic intermediate that provides access to a wide range of functionalized derivatives and analogues. Its utility in palladium-catalyzed cross-coupling reactions has been well-demonstrated, leading to the development of advanced materials for organic electronics. The exploration of the biological activities of its derivatives is a promising and growing area of research. Future work in this field will likely focus on the development of more efficient and sustainable synthetic methodologies, the synthesis of novel derivatives with tailored photophysical and electronic properties for next-generation electronic devices, and the systematic investigation of the biological potential of this privileged scaffold for the discovery of new therapeutic agents.
References
- 1. Controlling excimer formation in indolo[3,2,1-jk]carbazole/9H-carbazole based host materials for RGB PhOLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of indolocarbazoles bearing amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANTITUMOR DRUGS BASED ON INDOLOCARBAZOL DERIVATIVES | Kolpaksidi | Pharmacy & Pharmacology [pharmpharm.ru]
- 6. Anticancer Activity of Indolocarbazoles [manu56.magtech.com.cn]
- 7. The synthesis of biologically active indolocarbazole natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00096E [pubs.rsc.org]
- 8. Antimicrobial activities of indolocarbazole and bis-indole protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 10. mdpi.com [mdpi.com]
- 11. This compound | C18H10BrN | CID 59221928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Carbazole [webbook.nist.gov]
- 13. benchchem.com [benchchem.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. An indolo[3,2,1-jk]carbazole-fused multiple resonance-induced thermally activated delayed fluorescence emitter for an efficient narrowband OLED - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Indolo[3,2,1- jk]carbazole-Derived Narrowband Violet-Blue Fluorophores: Tuning the Optical and Electroluminescence Properties by Chromophore Juggling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. DSpace [cora.ucc.ie]
- 24. researchgate.net [researchgate.net]
- 25. The synthesis of biologically active indolocarbazole natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Methodological & Application
The Rising Star of Next-Generation OLEDs: A Guide to 2-Bromoindolo[3,2,1-jk]carbazole
The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the exploration of novel molecular architectures. Among these, 2-Bromoindolo[3,2,1-jk]carbazole (ICz-Br) has emerged as a pivotal building block, particularly for the creation of advanced blue emitters and host materials. Its fully planarized, rigid structure and versatile reactivity make it an exceptional candidate for developing materials that push the boundaries of OLED performance, especially in the realm of Thermally Activated Delayed Fluorescence (TADF).
This technical guide provides researchers, scientists, and professionals in drug and materials development with a comprehensive overview of this compound, from its fundamental properties to detailed protocols for its synthesis and application in state-of-the-art OLED devices.
Part 1: The Foundation - Understanding the this compound Scaffold
The indolo[3,2,1-jk]carbazole (ICz) core is a rigid and planar aromatic system that possesses unique electronic properties. The introduction of a bromine atom at the 2-position provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the precise tuning of the molecule's optoelectronic characteristics.
Key Attributes of the ICz-Br Building Block:
-
Rigid and Planar Structure: The fused aromatic rings minimize vibrational energy loss, leading to higher photoluminescence quantum yields and improved color purity in OLED devices. This rigidity also contributes to high thermal stability, a crucial factor for device longevity.[1][2]
-
High Triplet Energy: The ICz moiety inherently possesses a high triplet energy level, making it an ideal building block for host materials in blue phosphorescent OLEDs (PhOLEDs) and for blue TADF emitters.[3] A high triplet energy host is essential to prevent energy back-transfer from the blue emitter, which would otherwise quench the emission.
-
Bipolar Charge Transport Potential: Depending on the substituents attached to the ICz core, materials derived from ICz-Br can be engineered to exhibit balanced hole and electron transport capabilities. This is critical for achieving a wide recombination zone within the emissive layer of an OLED, leading to higher efficiency and reduced efficiency roll-off at high brightness.[1]
-
Versatile Reactivity: The bromine atom serves as a versatile synthetic handle for introducing various electron-donating or electron-accepting groups via reactions like Suzuki or Buchwald-Hartwig cross-coupling. This allows for the systematic tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, emission color, and charge transport properties.[4]
Part 2: Synthesis and Characterization Protocols
Protocol for the Synthesis of this compound
This protocol outlines a common method for the bromination of indolo[3,2,1-jk]carbazole. The choice of a mild brominating agent like N-bromosuccinimide (NBS) is crucial to achieve mono-bromination with high regioselectivity.
Materials and Reagents:
-
Indolo[3,2,1-jk]carbazole
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (200-300 mesh)
-
Petroleum Ether
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve indolo[3,2,1-jk]carbazole (1.0 eq.) in chloroform or DCM.
-
Bromination: Cool the solution in an ice bath. Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise while stirring. The reaction is typically stirred at room temperature overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction with water. Extract the product with DCM (3 x volumes). Wash the combined organic layers with water (3 x volumes) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel. A typical eluent system is a gradient of petroleum ether and DCM (e.g., starting from 100% petroleum ether and gradually increasing the polarity with DCM). The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a solid. Recrystallization from a suitable solvent system (e.g., hexane/DCM) can be performed for further purification.[5][6]
Characterization:
The purity and identity of the synthesized this compound should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the bromine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess the purity.
Experimental Workflow: Synthesis of this compound
Caption: A flowchart illustrating the synthesis, purification, and characterization of this compound.
Part 3: Application in High-Performance OLEDs
The true potential of this compound is realized when it is incorporated into functional OLED materials. The following sections provide an overview of its application in both emitter and host materials.
As a Precursor for TADF Emitters
By coupling electron-donating and electron-accepting moieties to the ICz-Br core, it is possible to design molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small ΔEST allows for efficient reverse intersystem crossing (RISC) from the T₁ to the S₁ state, a hallmark of TADF emitters.
Design Strategy for ICz-based TADF Emitters:
A common strategy involves a Donor-Acceptor (D-A) architecture where the ICz unit can act as either the donor or acceptor, or as a bridging unit. The bromine atom on ICz-Br allows for the facile introduction of various acceptor or donor groups through cross-coupling reactions.
Logical Relationship: From ICz-Br to TADF Emitter
Caption: The synthetic pathway from this compound to a TADF emitter via cross-coupling reactions.
As a Host Material for Blue PhOLEDs
The high triplet energy of the ICz core makes it an excellent candidate for host materials in blue PhOLEDs. A well-designed host material should have a triplet energy higher than that of the phosphorescent guest to ensure efficient energy transfer to the emitter and prevent back-transfer.
Device Architecture and Performance:
A typical multilayer OLED architecture incorporating an ICz-based host material is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host:Guest) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)
The performance of OLEDs utilizing derivatives of indolo[3,2,1-jk]carbazole is impressive, showcasing high efficiencies and good color purity.
Table 1: Performance of OLEDs with Indolo[3,2,1-jk]carbazole-based Host Materials
| Device | Host Material | Emitter | EQEmax (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE (x, y) | Ref. |
| Device A | m-ICzPBI | FIrpic | 13.4 | 31.6 | 24.8 | Not Specified | [1] |
| Device B | o-ICzPBI | FIrpic | 12.5 | 29.5 | 24.2 | Not Specified | [1] |
EQEmax: Maximum External Quantum Efficiency m-ICzPBI and o-ICzPBI are derivatives of indolo[3,2,1-jk]carbazole.
Protocol for OLED Fabrication by Thermal Evaporation
This protocol describes a general procedure for the fabrication of a multilayer OLED using thermal evaporation, a common technique for producing high-performance devices.
Materials and Equipment:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials (HIL, HTL, Host, Emitter, ETL, EIL)
-
Metal for cathode (e.g., Al)
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Substrate cleaning setup (detergent, deionized water, acetone, isopropanol, UV-ozone cleaner)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15-20 minutes to improve the work function of the ITO and enhance hole injection.
-
Layer Deposition: Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Hole Injection and Transport Layers: Deposit the HIL and HTL materials sequentially onto the ITO substrate at a controlled deposition rate (typically 1-2 Å/s).
-
Emissive Layer: Co-evaporate the host and guest (emitter) materials from separate sources. The doping concentration of the emitter is a critical parameter and needs to be optimized (typically 5-20 wt%).
-
Electron Transport and Injection Layers: Sequentially deposit the ETL and EIL.
-
Cathode Deposition: Deposit the metal cathode (e.g., Al) at a higher deposition rate (e.g., 5-10 Å/s).
-
Encapsulation: To prevent degradation from moisture and oxygen, the fabricated devices should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
Device Characterization:
The performance of the fabricated OLEDs should be characterized by measuring:
-
Current density-voltage-luminance (J-V-L) characteristics: To determine the turn-on voltage, current efficiency, and power efficiency.
-
Electroluminescence (EL) spectrum: To determine the emission color and CIE coordinates.
-
External Quantum Efficiency (EQE): To measure the device's efficiency in converting electrons to photons.
-
Device Lifetime: To assess the operational stability of the device (e.g., LT50, the time it takes for the luminance to decrease to 50% of its initial value).
Experimental Workflow: OLED Fabrication and Characterization
Caption: A streamlined workflow for the fabrication and characterization of OLED devices.
Part 4: Structure-Property Relationships and Future Outlook
The versatility of the this compound building block allows for the systematic investigation of structure-property relationships. By strategically modifying the substituents, researchers can fine-tune the material's properties to achieve desired device performance. For example, attaching bulky side groups can suppress intermolecular interactions and reduce aggregation-caused quenching, leading to improved efficiency in the solid state.[2]
The future of OLED technology relies on the development of new materials that offer higher efficiency, longer lifetimes, and improved color purity. This compound is poised to play a significant role in this advancement. Its unique combination of rigidity, high triplet energy, and synthetic accessibility makes it a powerful tool in the hands of materials chemists and device engineers. Further exploration of novel derivatives and their application in sophisticated device architectures will undoubtedly lead to the next generation of vibrant and energy-efficient OLED displays and lighting solutions.
References
- 1. Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositum.tuwien.at [repositum.tuwien.at]
- 4. nbinno.com [nbinno.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for the Suzuki Coupling of 2-Bromoindolo[3,2,1-jk]carbazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The indolo[3,2,1-jk]carbazole scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its rigid, planar structure and extended π-system impart unique photophysical and electronic properties, making it a valuable building block in materials science and medicinal chemistry. The targeted functionalization of this core structure is crucial for modulating its properties and developing novel applications. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, offering a reliable method for the arylation and vinylation of the indolo[3,2,1-jk]carbazole skeleton.[1][2][3] This guide provides a detailed examination of the Suzuki coupling reaction using 2-bromoindolo[3,2,1-jk]carbazole as the starting material, offering insights into reaction optimization, detailed protocols, and troubleshooting.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.
Key Considerations for Successful Coupling with this compound
The successful Suzuki coupling of this compound hinges on the careful selection of several key reaction parameters. The rigid and electron-rich nature of the indolocarbazole core can influence reactivity, and thus, optimization is often necessary.
Choice of Palladium Catalyst and Ligand
The combination of the palladium source and the phosphine ligand is critical for achieving high yields and preventing side reactions. For electron-rich and sterically demanding substrates like this compound, bulky and electron-rich phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps.
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Pre-formed palladium complexes with bulky phosphine ligands, such as those derived from Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), have shown excellent activity for challenging couplings.[4][5]
-
Ligands: Triphenylphosphine (PPh₃) is a standard ligand, but for more challenging substrates, bulky, electron-rich ligands like tricyclohexylphosphine (PCy₃) or biaryl phosphine ligands are often more effective.[6] The choice of ligand can significantly impact reaction efficiency, and screening of different ligands may be necessary.
Base and Solvent System
The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base and solvent is interdependent and should be considered together.
-
Bases: A variety of inorganic bases can be employed, with the most common being carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][7] Cesium carbonate is often more effective for less reactive substrates due to its higher solubility in organic solvents.
-
Solvents: A mixture of an organic solvent and water is typically used to facilitate the dissolution of both the organic substrates and the inorganic base. Common solvent systems include toluene/water, dioxane/water, and DMF/water. The choice of solvent can influence the reaction rate and selectivity.
Boronic Acid/Ester Counterpart
A wide range of aryl, heteroaryl, and vinyl boronic acids and their corresponding pinacol esters are commercially available or can be readily synthesized. The stability and reactivity of the boronic acid can affect the reaction outcome. For instance, some heteroaryl boronic acids are prone to protodeboronation under the reaction conditions, which can be mitigated by using milder bases or shorter reaction times.[4]
Detailed Experimental Protocol: General Procedure for the Suzuki Coupling of this compound
This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1 v/v/v)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Tabulated Reaction Conditions and Scope
The following table summarizes various conditions that can be explored for the Suzuki coupling of this compound with different boronic acids, based on literature precedents for similar heterocyclic systems.[1][4][7]
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Yield |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | Good to Excellent |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | Excellent |
| 3 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (3) | PCy₃ (6) | Cs₂CO₃ (2) | Toluene | 110 | Good |
| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | DME/H₂O | 85 | Good |
| 5 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | THF/H₂O | 70 | Moderate to Good |
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. The following flowchart provides a systematic approach to troubleshooting common problems encountered during the Suzuki coupling of this compound.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the indolo[3,2,1-jk]carbazole core. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse library of 2-substituted derivatives. This guide provides a solid foundation for developing and optimizing these reactions, enabling the exploration of novel compounds for applications in drug discovery and materials science.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Bromoindolo[3,2,1-jk]carbazole
Introduction
2-Bromoindolo[3,2,1-jk]carbazole is a polycyclic aromatic compound featuring a rigid and planar fused ring system. This structural characteristic imparts unique photophysical and electronic properties, making it a molecule of significant interest in the field of materials science, particularly for applications in organic electronics.[1][2] Its utility as a building block in the synthesis of advanced materials, such as host materials for organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) emitters, underscores the importance of reliable and well-documented synthetic procedures.[2][3] The introduction of a bromine atom at the 2-position provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of its electronic properties.[1]
This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and materials science. The protocol detailed herein is based on established chemical principles and aims to provide a reproducible and efficient method for obtaining the target compound with high purity.
Theoretical Background and Reaction Mechanism
The synthesis of this compound is achieved through the electrophilic aromatic substitution of the parent indolo[3,2,1-jk]carbazole. The electron-rich nature of the carbazole ring system makes it susceptible to attack by electrophiles. In this protocol, N-bromosuccinimide (NBS) serves as the brominating agent.
The reaction proceeds via an electrophilic aromatic substitution mechanism. The indolo[3,2,1-jk]carbazole acts as a nucleophile, attacking the electrophilic bromine atom from NBS. The choice of a non-polar solvent like chloroform facilitates the reaction. The reaction is typically initiated at a low temperature to control the reaction rate and selectivity, and then allowed to proceed at room temperature. The succinimide anion, a relatively poor nucleophile, is protonated during the workup.
The regioselectivity of the bromination is directed to the 2-position of the indolo[3,2,1-jk]carbazole core. This is governed by the electronic properties and steric accessibility of the different positions on the aromatic framework.
Experimental Protocol
This section details the step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Indolo[3,2,1-jk]carbazole | ≥98% | Commercially Available | 209-07-8 | Starting material |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | 128-08-5 | Brominating agent |
| Chloroform (CHCl₃) | Anhydrous | Commercially Available | 67-66-3 | Reaction solvent |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | 75-09-2 | Extraction solvent |
| Petroleum Ether | ACS Grade | Commercially Available | 8032-32-4 | Eluent for chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | 7757-82-6 | Drying agent |
| Silica Gel | 200-300 mesh | Commercially Available | 7631-86-9 | Stationary phase for chromatography |
Equipment
-
100 mL single-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel coated)
Synthetic Procedure
A detailed protocol for the synthesis is as follows:
-
Reaction Setup: In a 100 mL single-necked flask, dissolve indolo[3,2,1-jk]carbazole (2.40 g, 10 mmol) in chloroform (20 mL).[3]
-
Cooling: Place the flask in an ice-water bath and stir the solution.
-
Addition of NBS: Slowly add N-bromosuccinimide (NBS) (1.96 g, 11 mmol) to the cooled solution in portions.[3]
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Extraction: Extract the organic layer three times with dichloromethane (DCM).[3]
-
Washing: Wash the combined organic layers three times with water.[3]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[3]
-
Solvent Removal: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (200-300 mesh). Elute with a mixture of petroleum ether and dichloromethane (5:1 v/v) to obtain the pure product.[3]
-
Isolation: Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a white solid. A yield of approximately 95% (3.04 g) can be expected.[3]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₀BrN[4] |
| Molecular Weight | 320.19 g/mol |
| Appearance | White to light yellow powder or crystal[5] |
| Melting Point | 216.0 to 220.0 °C[5] |
| Purity | >98.0% (GC)[5] |
| Storage | Sealed in a dry place at room temperature[6][7] |
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and the position of the bromine atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): NBS is an oxidizing agent and can cause skin and eye irritation.[8][9][10][11] It may also cause an allergic skin reaction.[8][10][11] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[9] NBS can react violently with combustible materials, water, and alcohols.[8]
-
Chloroform (CHCl₃) and Dichloromethane (DCM): These are halogenated solvents and are harmful if swallowed or inhaled. They are also suspected of causing cancer. Handle in a well-ventilated fume hood and avoid contact with skin and eyes.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor closely by TLC. Ensure the NBS is of high purity and added in the correct stoichiometric amount. |
| Loss of product during workup or purification | Be careful during the extraction and washing steps. Optimize the solvent system for column chromatography to ensure good separation. | |
| Impure Product | Presence of starting material | Ensure the reaction goes to completion. Optimize the purification step. |
| Formation of di-brominated or other side products | Control the reaction temperature by maintaining the ice bath during the addition of NBS. Add NBS slowly and in portions. | |
| Reaction does not start | Inactive NBS | Use freshly opened or properly stored NBS. The activity of NBS can decrease over time. |
| Low quality starting material | Ensure the purity of the indolo[3,2,1-jk]carbazole. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for advanced materials. The provided characterization data and troubleshooting guide will further aid in achieving a high-purity product.
References
- 1. CAS 1174032-81-5: this compound [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1174032-81-5 [chemicalbook.com]
- 4. This compound | C18H10BrN | CID 59221928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1174032-81-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | 1174032-81-5 [sigmaaldrich.com]
- 7. This compound | 1174032-81-5 [sigmaaldrich.com]
- 8. carlroth.com [carlroth.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. carlroth.com:443 [carlroth.com:443]
Application Notes and Protocols: 2-Bromoindolo[3,2,1-jk]carbazole as a Versatile Precursor for Novel Fluorescent Probes
Abstract
This document provides a comprehensive technical guide on the utility of 2-Bromoindolo[3,2,1-jk]carbazole as a foundational building block for the synthesis of advanced fluorescent probes. While direct applications of this specific bromo-derivative as a standalone probe are not yet established in peer-reviewed literature, its parent scaffold, indolo[3,2,1-jk]carbazole (ICz), exhibits exceptional photophysical properties, including high thermal stability and a strong, narrow-band fluorescence emission profile.[1][2] The presence of a bromine atom at the 2-position provides a chemically addressable site for modification via palladium-catalyzed cross-coupling reactions, enabling the strategic attachment of various analyte-recognition moieties.[3] This application note will detail the core attributes of the ICz fluorophore, provide a validated protocol for its functionalization via Suzuki-Miyaura coupling, and outline a general methodology for the characterization and application of its derivatives in fluorescence-based sensing assays.
Introduction: The Indolo[3,2,1-jk]carbazole (ICz) Scaffold
The indolo[3,2,1-jk]carbazole (ICz) core is a rigid, planar, polycyclic aromatic hydrocarbon that has garnered significant interest, primarily in the field of organic electronics for applications in Organic Light-Emitting Diodes (OLEDs).[4][5] Its unique structure leads to highly desirable photophysical characteristics that are also ideal for the development of high-performance fluorescent probes.
Key Attributes of the ICz Scaffold:
-
Structural Rigidity: The fused-ring system minimizes non-radiative decay pathways that arise from vibrational and rotational freedom, contributing to higher fluorescence quantum yields.[2]
-
High Thermal Stability: ICz derivatives have demonstrated excellent thermal robustness, a crucial feature for probes used in variable-temperature assays or requiring long-term storage.[2]
-
Strong Intrinsic Fluorescence: The core structure is inherently a powerful fluorophore, with derivatives exhibiting deep-blue to violet emission with characteristically small full-width at half-maximum (FWHM) values, leading to high color purity.[2][5]
-
Chemical Versatility: The ICz core can be functionalized at several positions to modulate its electronic properties and to introduce specific functionalities. The 2-bromo derivative, in particular, serves as a versatile intermediate for creating a library of sensor molecules.
This compound (CAS 1174032-81-5) is the ideal starting point for probe development. The carbon-bromine bond is a well-established reactive handle for forming new carbon-carbon bonds using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[3][6] This allows for the precise installation of a "receptor" unit designed to selectively interact with a target "analyte".
Principle of Operation: From Precursor to Probe
The central concept is a two-part molecular architecture: a fluorescent signaling unit (the ICz core) and a recognition unit (the receptor). In the absence of the target analyte, the probe exhibits the native fluorescence of the ICz core. Upon binding of the analyte to the receptor, a conformational or electronic change is induced in the molecule, leading to a measurable change in the fluorescence output.
Common Sensing Mechanisms:
-
Photoinduced Electron Transfer (PeT): An electron-rich receptor can quench the fluorophore's excitement. Analyte binding to the receptor can inhibit this PeT process, "turning on" the fluorescence.
-
Intramolecular Charge Transfer (ICT): Analyte interaction can alter the electron-donating or -withdrawing nature of the receptor, shifting the emission wavelength (ratiometric sensing).
-
Förster Resonance Energy Transfer (FRET): The probe could be designed to include a FRET pair, with analyte binding causing a conformational change that alters the distance between the donor and acceptor.
The protocol detailed herein focuses on creating a hypothetical probe, ICz-R , by coupling this compound with a generic arylboronic acid receptor, R-B(OH)₂ , via a Suzuki-Miyaura reaction.
Protocols and Methodologies
Synthesis of a Functionalized ICz Probe via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This procedure is adapted from established methods for similar carbazole systems.[3]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or boronate ester (1.2 - 1.5 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Base: Aqueous Potassium Carbonate (K₂CO₃) solution (2 M) or powdered Potassium Fluoride (KF)
-
Solvent System: Toluene, Ethanol, and Water (4:1:1 v/v/v) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser)
Procedure:
-
Reagent Preparation: In a Schlenk flask, combine this compound (1.0 eq) and the chosen arylboronic acid (1.2 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., Toluene/Ethanol mixture).
-
Base Addition: Add the aqueous K₂CO₃ solution (2.0 eq). The mixture should be biphasic.
-
Deoxygenation: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final functionalized probe.
General Protocol for Fluorescence Analysis
This protocol outlines the steps for characterizing the photophysical properties of the synthesized probe and evaluating its response to a target analyte.
Instrumentation and Materials:
-
Spectrofluorometer with excitation and emission monochromators
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvents (e.g., DMSO, Acetonitrile, PBS buffer)
-
Probe stock solution (e.g., 1 mM in DMSO)
-
Analyte stock solution of known concentration
-
Precision micropipettes
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mM stock solution of the purified ICz-probe in a suitable solvent like DMSO or acetonitrile. Prepare a high-concentration stock solution of the target analyte in the chosen assay buffer.
-
Determination of λₑₓ and λₑₘ:
-
Dilute the probe stock solution to a working concentration (e.g., 10 µM) in the assay solvent.
-
Record the absorbance spectrum to identify the longest wavelength absorption maximum. Set this as the initial excitation wavelength (λₑₓ).
-
Record the emission spectrum by exciting at this λₑₓ. The wavelength of maximum fluorescence intensity is the emission maximum (λₑₘ).
-
Record an excitation spectrum by setting the emission monochromator to λₑₘ to confirm the optimal excitation wavelength.
-
-
Fluorescence Titration:
-
Place a fixed volume of the assay solvent (e.g., 2 mL) in a quartz cuvette.
-
Add a small aliquot of the probe stock solution to achieve the final desired concentration (e.g., 10 µM) and record the initial fluorescence intensity (F₀).
-
Sequentially add small aliquots of the analyte stock solution to the cuvette. After each addition, gently mix and allow the solution to equilibrate (e.g., 1-2 minutes).
-
Record the fluorescence spectrum after each addition of the analyte (F).
-
-
Data Analysis:
-
Plot the fluorescence intensity at λₑₘ (or the ratio of intensities at two wavelengths for ratiometric probes) against the analyte concentration.
-
Analyze the binding stoichiometry using a Job's plot if necessary.
-
Calculate the limit of detection (LOD), typically using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.
-
Data Presentation and Interpretation
Table 1. Representative Photophysical Properties of ICz-Based Fluorophores.
| Compound | Excitation Max (λₑₓ) | Emission Max (λₑₘ) | FWHM | Quantum Yield (Φ) | Solvent | Reference |
| ICz Derivative 1 | ~380 nm | ~441 nm | 18 nm | ~90% | Toluene | [5] |
| ICz Derivative 2 | ~390 nm | ~447 nm | 21 nm | ~90% | Toluene | [5] |
| Generic ICz Core | N/A | ≤ 403 nm | ≤ 40 nm | High | Various | [2] |
| 2-Bromo-ICz (Expected) | ~370-390 nm | ~410-440 nm | Narrow | High | DCM/Toluene | - |
Note: FWHM stands for Full Width at Half Maximum, a measure of the emission bandwidth.
For a successful probe, the addition of the analyte should result in a clear and quantifiable change in the fluorescence signal. This can be a "turn-off" response (quenching) or a "turn-on" response (enhancement), as depicted hypothetically in Figure 3.
Conclusion and Future Outlook
This compound is a high-potential precursor for developing next-generation fluorescent probes. Its robust and intrinsically fluorescent core, combined with a synthetically accessible functionalization site, provides a powerful platform for custom sensor design. The protocols outlined in this document offer a clear pathway for the synthesis and evaluation of novel probes derived from this scaffold. Future work should focus on synthesizing a diverse library of ICz-based sensors and characterizing their selectivity and sensitivity towards biologically and environmentally important analytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Indolo[3,2,1- jk]carbazole-Derived Narrowband Violet-Blue Fluorophores: Tuning the Optical and Electroluminescence Properties by Chromophore Juggling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Indolo[3,2,1-jk]carbazole Embedded Multiple-Resonance Fluorophors for Narrowband Deep-blue Electroluminescence with EQE≈34.7 % and CIEy ≈0.085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Bromoindolo[3,2,1-jk]carbazole as a Versatile Scaffold in Medicinal Chemistry
Introduction: The Indolo[3,2,1-jk]carbazole Scaffold - A Rigid Platform for Drug Design
The indolo[3,2,1-jk]carbazole core is a rigid, planar, and electron-rich heterocyclic system. This unique topology provides a structurally constrained framework that can be strategically functionalized to interact with biological targets. While the primary application of indolo[3,2,1-jk]carbazole derivatives has been in materials science, particularly in the development of organic light-emitting diodes (OLEDs), the inherent structural and electronic properties of this scaffold make it a compelling starting point for medicinal chemistry exploration.[1] The indole and carbazole moieties, which constitute the indolo[3,2,1-jk]carbazole system, are well-established pharmacophores present in numerous biologically active compounds.
This guide focuses on the 2-bromo derivative, 2-Bromoindolo[3,2,1-jk]carbazole, as a key building block for creating libraries of novel compounds with potential therapeutic applications. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a wide range of derivatizations through modern cross-coupling methodologies.
Synthetic Protocol: Preparation of this compound
The synthesis of this compound is a straightforward electrophilic bromination of the parent indolo[3,2,1-jk]carbazole. The following protocol is a reliable method for its preparation in a laboratory setting.
Materials:
-
Indolo[3,2,1-jk]carbazole
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Dichloromethane (DCM)
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (200-300 mesh)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a 100 mL single-necked flask, dissolve indolo[3,2,1-jk]carbazole (2.40 g, 10 mmol) in chloroform (20 mL).
-
Place the flask in an ice water bath and stir the solution.
-
Add N-bromosuccinimide (1.96 g, 11 mmol) portion-wise to the cooled solution.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract three times with dichloromethane.
-
Wash the combined organic layers three times with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/DCM (5:1) eluent system to yield this compound as a white solid (yield: ~95%).[1]
Quality Control:
-
Melting Point: 216.0 to 220.0 °C
-
Purity (GC): >98.0%
-
Structure Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry
Medicinal Chemistry Applications: A Scaffold with Untapped Potential
While direct applications of this compound in medicinal chemistry are not yet extensively reported, the biological activities of related indole and carbazole derivatives provide a strong rationale for its exploration in drug discovery.
Anticancer Potential
Carbazole and its derivatives have been recognized as effective anticancer agents for over four decades.[2] The planar nature of the carbazole ring system allows for intercalation into DNA, and various derivatives have been shown to inhibit topoisomerase II, a key enzyme in DNA replication.[3]
Proposed Research Workflow for Anticancer Drug Discovery:
Figure 1: Proposed workflow for the development of anticancer agents from this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Derivatization
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
Antiviral Activity
Carbazole derivatives have shown promise as antiviral agents against a range of viruses, including Porcine Epidemic Diarrhea Virus (PEDV) and Human Immunodeficiency Virus (HIV).[4][5] The mechanism of action can vary, with some compounds inhibiting viral entry or replication.[4]
Table 1: Antiviral Activity of Selected Carbazole Derivatives
| Compound | Virus | Activity (EC₅₀) | Reference |
| O-methylmukonal | HIV-1 | 12 µM | --INVALID-LINK-- |
| 3-formyl-2,7-dimethoxycarbazole | HIV-1 | 29.1 µM | --INVALID-LINK-- |
| Clauszoline J | HIV-1 | 34.2 µM | --INVALID-LINK-- |
The rigid indolo[3,2,1-jk]carbazole scaffold can be used to design novel antiviral agents by introducing functionalities that mimic known viral inhibitors or interact with key viral enzymes.
Neuroprotective Effects
Indole-based compounds are being investigated for their neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's.[6] Some derivatives have shown antioxidant properties and the ability to disaggregate amyloid-β fibrils.[6][7]
Proposed Mechanism of Neuroprotection:
Figure 2: Potential neuroprotective mechanisms of indolo[3,2,1-jk]carbazole derivatives.
Protocol: In Vitro Amyloid-β Aggregation Assay (Thioflavin T)
This assay is used to screen for compounds that inhibit the aggregation of amyloid-β peptides.
Materials:
-
Amyloid-β (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS)
-
Test compounds (derivatives of this compound)
-
96-well black plates
-
Fluorometer
Procedure:
-
Prepare a stock solution of Amyloid-β (1-42) in a suitable solvent (e.g., hexafluoroisopropanol), then lyophilize to obtain a peptide film.
-
Resuspend the peptide film in PBS to the desired concentration (e.g., 25 µM).
-
In a 96-well plate, add the Amyloid-β solution to wells containing various concentrations of the test compounds.
-
Incubate the plate at 37 °C with gentle agitation to induce aggregation.
-
At specified time points, add Thioflavin T solution to each well.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) using a fluorometer.
-
A decrease in fluorescence intensity in the presence of a test compound indicates inhibition of amyloid-β aggregation.
Conclusion and Future Directions
This compound is a readily accessible and highly versatile building block. While its current applications are predominantly in materials science, its rigid, planar structure and the presence of the synthetically tractable bromine atom make it an exciting and underexplored scaffold for medicinal chemistry. By leveraging established synthetic methodologies and drawing inspiration from the known biological activities of related indole and carbazole compounds, researchers can unlock the therapeutic potential of this unique heterocyclic system. Future work should focus on the synthesis and screening of diverse libraries of indolo[3,2,1-jk]carbazole derivatives to identify novel hits for various therapeutic targets.
References
- 1. This compound | 1174032-81-5 [chemicalbook.com]
- 2. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. Antiviral Activities of Carbazole Derivatives against Porcine Epidemic Diarrhea Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthetic Routes to Functionalized Indolo[3,2,1-jk]carbazoles
Abstract: The indolo[3,2,1-jk]carbazole (ICz) scaffold is a rigid, planar, and electron-rich heterocyclic system that has garnered significant attention in materials science and drug discovery. Its unique photophysical properties, high thermal stability, and strong electron-donating ability make it an exceptional building block for functional organic materials, particularly in the realm of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic strategies to access functionalized indolo[3,2,1-jk]carbazoles. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols, and compare methodologies to guide the rational design and synthesis of novel ICz derivatives.
The Strategic Importance of the Indolo[3,2,1-jk]carbazole Core
The ICz core can be conceptualized as a fully planarized triarylamine. This structural rigidity minimizes non-radiative decay pathways and leads to materials with high quantum yields and thermal stability.[4] Depending on the nature and position of substituents, the ICz unit can function as a potent electron donor or, in some contexts, an acceptor, making it a versatile component in bipolar host materials and thermally activated delayed fluorescence (TADF) emitters.[2][3] The ability to introduce functional groups at specific positions (primarily C2, C5, C7, and C10) allows for the fine-tuning of electronic properties, solubility, and solid-state packing, which are critical for device performance and biological activity.[5][6]
Palladium-Catalyzed Intramolecular Cyclization: The Workhorse Approach
One of the most robust and widely adopted methods for constructing the indolo[3,2,1-jk]carbazole skeleton is the palladium-catalyzed intramolecular C-H functionalization/cyclization of N-(2-bromoaryl)carbazoles.[7] This approach is valued for its efficiency and tolerance of various functional groups on the N-aryl ring.
Mechanistic Rationale
The reaction proceeds via a catalytic cycle that leverages palladium's ability to mediate C-C bond formation through C-H activation. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and effective precursor.
-
Ligand: Bulky, electron-rich phosphine ligands, such as triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃), are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to facilitate the C-H activation step, acting as a proton acceptor.
The generally accepted mechanism involves:
-
Oxidative Addition: Pd(0), generated in situ, undergoes oxidative addition into the C-Br bond of the N-(2-bromoaryl)carbazole.
-
Intramolecular C-H Activation/Cyclization: The resulting Pd(II) intermediate undergoes an intramolecular cyclization via activation of a C-H bond on the carbazole ring, forming a palladacycle. This is often the rate-determining step.
-
Reductive Elimination: The palladacycle undergoes reductive elimination to form the new C-C bond of the indolo[3,2,1-jk]carbazole product and regenerate the Pd(0) catalyst.
Caption: Figure 1: Catalytic Cycle for Pd-Catalyzed ICz Synthesis.
Protocol: Synthesis of Indolo[3,2,1-jk]carbazole
This protocol is adapted from a facile synthesis reported in the literature.[7][8]
Materials:
-
N-(2-bromophenyl)carbazole (1.0 mmol, 324 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)
-
Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (0.12 mmol, 44.2 mg)
-
Potassium carbonate [K₂CO₃] (2.0 mmol, 276 mg)
-
Anhydrous N,N-Dimethylacetamide (DMAc) (10 mL)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add N-(2-bromophenyl)carbazole (324 mg), Pd(OAc)₂ (11.2 mg), PCy₃·HBF₄ (44.2 mg), and K₂CO₃ (276 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add 10 mL of anhydrous DMAc to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 130 °C and stir vigorously for 12-24 hours.
-
Causality Insight: The high temperature is necessary to overcome the activation energy for the C-H activation step. DMAc is a high-boiling polar aprotic solvent that effectively dissolves the reactants and salts.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of water and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using petroleum ether or hexane as the eluent to afford the pure indolo[3,2,1-jk]carbazole.
-
Expected Yield: 80-95%.
-
Alternative and Complementary Synthetic Strategies
While palladium catalysis is a dominant method, other strategies offer unique advantages for accessing specific substitution patterns or avoiding transition metals.
| Method | Precursor | Key Reagents/Conditions | Advantages | Disadvantages | Reference |
| Pd-Catalyzed C-H Activation | N-(2-haloaryl)carbazoles | Pd(OAc)₂, Phosphine Ligand, Base, High Temp. | High yields, good functional group tolerance. | Requires transition metal catalyst, high temperatures. | [7][9] |
| Flash Vacuum Pyrolysis (FVP) | N-(2-nitrophenyl)carbazole | High vacuum (<10⁻² Torr), 750-850 °C | Metal-free, clean reaction. | Requires specialized equipment, high energy input, limited to volatile precursors. | [8][10] |
| Gold-Catalyzed Cyclization | α-bis(indol-3-yl)methyl alkynols | Au(III) salts (e.g., NaAuCl₄·2H₂O) | Mild conditions, unique reactivity for certain substrates. | Catalyst cost, substrate-specific. | [11][12] |
| Photochemical Synthesis | N-allenyl-2-iodoanilines | Visible light, photocatalyst (optional) | Metal-free or low-metal options, mild conditions. | Can have complex reaction pathways, may require specific chromophores. | [13][14] |
Post-Synthetic Functionalization: Tailoring the ICz Core
Once the indolo[3,2,1-jk]carbazole core is synthesized, further functionalization is often required to tune its properties. Standard cross-coupling reactions are highly effective for this purpose. A common strategy involves first halogenating the ICz core (e.g., with N-bromosuccinimide) to create a synthetic handle for subsequent reactions.
Caption: Figure 2: General Workflow for Functionalized ICz Derivatives.
Protocol: Suzuki Coupling for C-C Bond Formation
This protocol describes a typical Suzuki coupling reaction to attach an aryl group to the ICz core, adapted from the synthesis of ICz-based OLED host materials.[1]
Materials:
-
2-Bromoindolo[3,2,1-jk]carbazole (1.0 mmol, 323 mg)
-
Arylboronic acid or pinacol ester (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate [K₂CO₃] (2 M aqueous solution, 2.0 mL)
-
Tetrahydrofuran (THF) (15 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation: In a sealable reaction tube or Schlenk flask, combine this compound (323 mg), the arylboronic acid derivative (1.2 mmol), and Pd(PPh₃)₄ (58 mg).
-
Inert Atmosphere: Evacuate and backfill the vessel with nitrogen or argon three times.
-
Solvent and Base Addition: Add THF (15 mL) followed by the 2 M aqueous K₂CO₃ solution (2.0 mL).
-
Causality Insight: The two-phase solvent system (THF/water) is standard for Suzuki couplings. The aqueous base activates the boronic acid for transmetalation to the palladium center. Pd(PPh₃)₄ is a reliable Pd(0) source for this reaction.
-
-
Reaction: Seal the tube and place it in a preheated oil bath at 85-90 °C. Stir vigorously overnight (12-16 hours).
-
Monitoring: Check for completion using TLC.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (typically with a hexane/dichloromethane or hexane/ethyl acetate gradient) to yield the functionalized product.
Conclusion
The synthesis of functionalized indolo[3,2,1-jk]carbazoles is a dynamic area of research driven by the demand for high-performance organic electronic materials. The palladium-catalyzed intramolecular cyclization remains the most dependable and versatile method for constructing the core scaffold. Subsequent functionalization via well-established cross-coupling reactions provides a powerful toolkit for tailoring the electronic and physical properties of the final molecules. As research progresses, milder and more sustainable methods, such as photochemical and gold-catalyzed reactions, are expected to become increasingly important, further expanding the synthetic accessibility and application scope of this remarkable heterocyclic system.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Indolo[3,2,1- jk]carbazole-Derived Narrowband Violet-Blue Fluorophores: Tuning the Optical and Electroluminescence Properties by Chromophore Juggling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Azaindolo[3,2,1‐jk]carbazoles: New Building Blocks for Functional Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific indolo[3,2,1-jk]carbazole conducting thin-film materials production by selective substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gold-Catalyzed Synthesis of 1-(Indol-3-yl)carbazoles: Selective 1,2-Alkyl vs 1,2-Vinyl Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Bromoindolo[3,2,1-jk]carbazole in Organic Electronics
Introduction: The Strategic Importance of a Planar Building Block
In the landscape of organic electronics, the pursuit of high-efficiency, stable, and color-pure materials is paramount. 2-Bromoindolo[3,2,1-jk]carbazole, hereafter referred to as ICz-Br, has emerged as a pivotal building block for next-generation organic light-emitting diodes (OLEDs) and other electronic devices.[1][2] Its core, the indolo[3,2,1-jk]carbazole (ICz) scaffold, is a fully planarized, rigid aromatic structure. This planarity is not a trivial feature; it imparts significant thermal stability and facilitates effective charge transport, both crucial characteristics for robust organic semiconductors.[3]
The ICz moiety can function as either a weak electron donor or acceptor, making it a versatile component in the design of complex organic electronic materials.[2][4] The bromine atom at the 2-position is a key functional handle, enabling chemists to introduce the ICz core into larger molecular architectures through well-established cross-coupling reactions.[2] This application note will provide a detailed overview of the properties, synthesis, and key applications of ICz-Br, complete with protocols to facilitate its use in a research and development setting.
Physicochemical and Electronic Properties
A comprehensive understanding of a material's fundamental properties is the bedrock of its successful application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1174032-81-5 | [5] |
| Molecular Formula | C₁₈H₁₀BrN | [6] |
| Molecular Weight | 320.19 g/mol | [5] |
| Appearance | White to light yellow/orange powder/crystal | |
| Purity | Typically >97-98% (GC) | [5] |
| Storage | Sealed in a dry environment at room temperature | [5] |
The rigid ICz core is known to contribute to high triplet energies in molecules where it is incorporated, a critical feature for host materials in blue phosphorescent OLEDs (PhOLEDs) as it prevents reverse energy transfer from the high-energy blue emitter to the host.[3]
Synthesis and Functionalization: From Core to Versatile Intermediate
The true utility of ICz-Br lies in its role as an intermediate. The following protocols detail its synthesis and a crucial subsequent functionalization reaction that prepares it for incorporation into target molecules.
Protocol 1: Synthesis of this compound (ICz-Br)
This protocol outlines the direct bromination of the parent indolo[3,2,1-jk]carbazole. The causality behind this specific reaction is the selective reactivity of the 2-position on the ICz core to electrophilic aromatic substitution.
Materials:
-
Indolo[3,2,1-jk]carbazole
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Petroleum Ether
-
Silica Gel (200-300 mesh)
Step-by-Step Procedure:
-
Dissolve indolo[3,2,1-jk]carbazole (e.g., 10 mmol) in chloroform (e.g., 20 mL) in a round-bottom flask.[4]
-
Cool the solution in an ice-water bath to 0°C. This is to control the reaction's exothermicity and improve selectivity.
-
Add N-Bromosuccinimide (NBS) (e.g., 11 mmol, 1.1 equivalents) portion-wise to the cooled solution.[4] The slow addition prevents undesirable side reactions.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.[4]
-
Upon completion (monitored by TLC), transfer the reaction mixture to a separatory funnel.
-
Extract the organic layer with DCM (3x) and wash with water (3x).[4]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel, using a petroleum ether/DCM (e.g., 5:1) eluent system to yield the final product as a white solid.[4] A reported yield for this reaction is 95%.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Bromoindolo[3,2,1-jk]carbazole|ICz-Br|OLED Intermediate [benchchem.com]
- 3. repositum.tuwien.at [repositum.tuwien.at]
- 4. This compound | 1174032-81-5 [chemicalbook.com]
- 5. This compound | 1174032-81-5 [sigmaaldrich.com]
- 6. This compound | C18H10BrN | CID 59221928 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of 2-Bromoindolo[3,2,1-jk]carbazole synthesis
An in-depth guide to overcoming common challenges in the synthesis of 2-Bromoindolo[3,2,1-jk]carbazole, a critical building block for advanced organic materials.
Introduction
This compound is a key intermediate in the synthesis of functional organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][2] Its rigid, planar structure provides excellent thermal stability and charge transport properties.[2] The bromine atom serves as a versatile synthetic handle for introducing further functionalities through cross-coupling reactions.[1] However, the synthesis, typically an electrophilic bromination of the indolo[3,2,1-jk]carbazole core, is often plagued by issues such as low yields, over-bromination, and purification difficulties. The purity of the final compound is paramount, as even trace impurities can drastically reduce the performance and lifetime of electronic devices.[3]
This technical support guide, designed for researchers and synthetic chemists, provides a comprehensive resource for troubleshooting and optimizing the synthesis of this compound. It combines fundamental chemical principles with practical, field-proven advice to help you improve yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent method is the direct electrophilic bromination of indolo[3,2,1-jk]carbazole using N-Bromosuccinimide (NBS) as the brominating agent. This approach is generally preferred over using elemental bromine (Br₂) due to the milder reaction conditions and the easier handling of NBS, which is a solid.[4] The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or a polar aprotic solvent like dimethylformamide (DMF).
Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent?
NBS is an effective source of electrophilic bromine (Br⁺) for electron-rich aromatic systems like the indolo[3,2,1-jk]carbazole core.[4] Its advantages include:
-
Selectivity: It can provide better regioselectivity and reduce the risk of over-bromination compared to liquid bromine when reaction conditions are carefully controlled.
-
Safety and Handling: As a crystalline solid, NBS is safer and easier to handle and weigh accurately than highly corrosive and volatile liquid bromine.
-
Byproduct Removal: The succinimide byproduct is generally easy to remove during aqueous workup.
Q3: What are the critical reaction parameters that must be controlled to ensure high yield and purity?
Success hinges on the precise control of several factors:
-
Stoichiometry: A slight excess of NBS (1.05-1.1 equivalents) is often used to drive the reaction to completion, but a larger excess will lead to significant amounts of di- and poly-brominated products.
-
Temperature: The reaction is highly exothermic. It should be initiated at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions. Allowing the mixture to slowly warm to room temperature often ensures complete conversion.
-
Reagent Addition: Slow, portion-wise, or dropwise addition of NBS to the substrate solution is crucial to maintain a low concentration of the brominating agent, which minimizes over-bromination.
-
Solvent Purity: The use of anhydrous solvents is recommended to prevent hydrolysis of NBS and other potential side reactions.
Q4: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method. A suitable mobile phase (e.g., a mixture of hexanes and dichloromethane) should be used to achieve good separation between the starting material, the desired mono-brominated product, and any poly-brominated byproducts. The product spot should be compared against the starting material spot. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q5: What are the most likely side products in this synthesis?
The primary side products are di- and tri-brominated indolo[3,2,1-jk]carbazoles.[5] Due to the electron-rich nature of the aromatic system, once the first bromine is added, the ring can still be susceptible to further electrophilic attack, especially if there is a high local concentration of NBS or if the temperature is too high.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low or no yield of the desired product.
-
Potential Cause A: Inactive N-Bromosuccinimide (NBS)
-
Explanation: NBS can decompose over time, especially if exposed to light and moisture, losing its activity. Its color can be an indicator; pure NBS is a white to off-white solid. A significant yellow or orange tint suggests decomposition.
-
Solution:
-
Check the appearance and age of your NBS.
-
If decomposition is suspected, recrystallize the NBS from hot water or acetic acid.
-
Alternatively, purchase fresh, high-purity NBS from a reliable supplier.[6]
-
-
-
Potential Cause B: Incorrect Reaction Conditions
-
Explanation: Sub-optimal temperature or insufficient reaction time can lead to poor conversion.
-
Solution:
-
Ensure the reaction is initiated at 0 °C and then allowed to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed. This may take several hours.
-
Consider the use of silica gel in conjunction with NBS, which has been reported to facilitate the bromination of carbazole systems at ambient temperature.[7][8]
-
-
Problem 2: TLC/LC-MS analysis shows multiple products, indicating significant over-bromination.
-
Potential Cause A: Incorrect Stoichiometry
-
Explanation: Using a significant excess of NBS is the most common reason for the formation of multiple brominated species.
-
Solution:
-
Carefully weigh both the substrate and NBS.
-
Use no more than 1.1 equivalents of NBS. Perform a small-scale trial with exactly 1.0 equivalent to assess the outcome.
-
-
-
Potential Cause B: Poor Control of Reaction Rate
-
Explanation: Adding the NBS too quickly or running the reaction at too high a temperature creates localized "hot spots" with a high concentration of the brominating agent, promoting multiple substitutions on the same molecule before all substrate molecules have reacted once.
-
Solution:
-
Dissolve the NBS in the reaction solvent and add it dropwise to the cooled (0 °C) solution of indolo[3,2,1-jk]carbazole over 30-60 minutes using an addition funnel.
-
Maintain the low temperature during the addition and for at least one hour afterward before allowing it to warm.
-
-
Problem 3: The reaction is incomplete, with significant starting material remaining after several hours.
-
Potential Cause A: Poor Solubility
-
Explanation: Indolo[3,2,1-jk]carbazole may have limited solubility in some solvents, reducing the rate of reaction.
-
Solution:
-
Ensure you are using a sufficient volume of solvent to fully dissolve the starting material.
-
Consider a solvent in which the substrate is more soluble, such as DMF or a mixture of DCM and THF. Using DMF as a solvent can also improve selectivity in some aromatic brominations.[4]
-
-
-
Potential Cause B: Insufficient Activation
-
Explanation: While typically not required for this electron-rich system, trace acidic impurities can sometimes hinder the reaction.
-
Solution:
-
Adding a catalytic amount of a mild Lewis acid or silica gel can sometimes promote the reaction.[7]
-
Ensure the reaction is protected from atmospheric moisture, which can consume the reagent.
-
-
Problem 4: Difficulty in purifying the final product.
-
Explanation: The polarity of the mono-bromo product, the starting material, and the di-bromo byproducts can be very similar, making separation by column chromatography challenging.
-
Solution:
-
Optimize Chromatography: Use a high-quality silica gel with a large surface area. Employ a shallow gradient of a non-polar/moderately polar solvent system (e.g., starting with pure hexanes and slowly increasing the proportion of dichloromethane). This will improve the separation between the closely eluting spots.
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. After column chromatography, identify a suitable solvent system for recrystallization. Toluene or a mixture of dichloromethane/methanol or ethyl acetate/hexanes are often good starting points. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Sublimation: For achieving the highest purity required for electronics applications, gradient sublimation under high vacuum is an effective final purification step.[9]
-
Visualizing the Process
Reaction Pathway
The synthesis proceeds via a classic electrophilic aromatic substitution mechanism.
Caption: Electrophilic substitution mechanism for the bromination of Indolo[3,2,1-jk]carbazole.
Troubleshooting Workflow
A logical approach to diagnosing and solving synthesis issues.
Caption: A workflow for troubleshooting common synthesis problems.
Optimized Experimental Protocol
Synthesis of this compound
This protocol is designed to minimize side products and facilitate purification.
Materials and Reagents:
-
Indolo[3,2,1-jk]carbazole
-
N-Bromosuccinimide (NBS), recrystallized
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet, dissolve indolo[3,2,1-jk]carbazole (1.0 eq.) in anhydrous DCM (approx. 20 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve NBS (1.05 eq.) in a minimal amount of anhydrous DCM. Slowly add the NBS solution to the stirred substrate solution dropwise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3-5 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 9:1 Hexanes:DCM) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine species. Stir for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and DCM (e.g., 100% hexanes to 95:5 hexanes:DCM). Combine the fractions containing the pure product and remove the solvent in vacuo.
-
Final Purification (Optional): For highest purity, the product can be further purified by recrystallization from a suitable solvent like toluene.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| NBS Stoichiometry | 1.05 - 1.1 equivalents | Ensures complete consumption of starting material without excessive over-bromination. |
| Solvent | Dichloromethane (DCM), Anhydrous | Good solubility for substrate and reagent; easy to remove. |
| Initial Temperature | 0 °C | Controls initial exothermic reaction and minimizes side product formation. |
| Reaction Temperature | 0 °C to Room Temperature | Allows for controlled reaction completion after the initial phase. |
| Reaction Time | 3 - 6 hours | Typical time for completion; must be confirmed by TLC monitoring. |
| Workup Quench | Sat. aq. Na₂S₂O₃ | Safely neutralizes excess electrophilic bromine species. |
| Purification Method | Column Chromatography / Recrystallization | Essential for separating product from starting material and over-brominated impurities. |
References
- 1. CAS 1174032-81-5: this compound [cymitquimica.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. Controlling excimer formation in indolo[3,2,1-jk]carbazole/9H-carbazole based host materials for RGB PhOLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1174032-81-5 [sigmaaldrich.com]
- 7. A new method for bromination of carbazoles, β-carbolines and iminodibenzyls by use of N-bromosuccinimide and silica gel -ORCA [orca.cardiff.ac.uk]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes [mdpi.com]
Technical Support Center: Purification of 2-Bromoindolo[3,2,1-jk]carbazole
Welcome to the technical support center for the purification of 2-Bromoindolo[3,2,1-jk]carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this crucial building block in high purity. The unique electronic properties of the indolo[3,2,1-jk]carbazole scaffold make it a valuable component in advanced materials, particularly for organic light-emitting diodes (OLEDs). However, achieving the requisite purity for these applications can present significant challenges. This guide offers a structured approach to overcoming these hurdles, ensuring the reliability and reproducibility of your experimental outcomes.
Understanding the Core Challenge: The Impurity Profile
The most common synthetic route to this compound is the electrophilic bromination of the parent indolo[3,2,1-jk]carbazole, typically using N-bromosuccinimide (NBS). The primary purification challenge arises from the formation of a mixture of products with similar structural and physical properties.
The typical impurity profile includes:
-
Unreacted Starting Material: Indolo[3,2,1-jk]carbazole
-
Desired Product: this compound
-
Over-brominated Byproducts: Predominantly di-bromoindolo[3,2,1-jk]carbazole isomers.
The separation of these components is complicated by their shared planar, aromatic nature, which leads to similar solubility and chromatographic behavior.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Part 1: Column Chromatography
Q1: My column chromatography separation is poor, and all my fractions seem to be mixed. What's going wrong?
A1: This is a frequent issue stemming from the subtle polarity differences between the starting material, the mono-brominated product, and di-brominated byproducts. Here’s a systematic approach to troubleshoot:
-
Inadequate Solvent System: The initial choice of eluent is critical. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like dichloromethane (DCM). If you are seeing poor separation, the polarity of your eluent system is likely too high, causing all components to move too quickly down the column.
-
Solution: Begin with a very non-polar eluent system (e.g., 98:2 Hexane:DCM) and gradually increase the polarity. Running a gradient elution, where the proportion of the more polar solvent is slowly increased, is often more effective than an isocratic (constant solvent mixture) elution.
-
-
Column Overloading: Loading too much crude material onto the column will lead to broad, overlapping bands.
-
Solution: As a rule of thumb, use a mass ratio of silica gel to crude product of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or even higher.
-
-
Improper Column Packing: Air bubbles or channels in the silica gel will result in an uneven flow of the mobile phase and poor separation.
-
Solution: Ensure a homogenous slurry of silica gel in the initial eluent is carefully packed into the column. Allow the silica to settle completely before loading the sample.
-
Q2: How can I effectively monitor the separation during column chromatography?
A2: Thin-Layer Chromatography (TLC) is your most valuable tool.
-
Visualization: The planar, conjugated ring system of these compounds allows for easy visualization under UV light (254 nm). You should see distinct spots for the starting material, mono-bromo, and di-bromo products.
-
Interpreting the TLC:
-
The unreacted, more polar starting material will have the lowest Rf value (travel the shortest distance up the plate).
-
The desired mono-brominated product will have a slightly higher Rf.
-
The less polar di-brominated byproducts will have the highest Rf values.
-
-
Optimizing the Eluent with TLC: Before running your column, test various solvent systems with TLC. The ideal eluent system will give a good separation between the spots, with the desired product having an Rf value between 0.2 and 0.4.
Q3: The product seems to be degrading on the silica gel. How can I prevent this?
A3: While indolo[3,2,1-jk]carbazoles are generally stable, prolonged exposure to acidic silica gel can sometimes lead to degradation, especially if minor, more reactive impurities are present.
-
Deactivating the Silica Gel: If you suspect degradation, you can deactivate the silica gel by adding a small amount of a non-polar base, such as triethylamine (typically 0.1-1% v/v), to your eluent system. This will neutralize the acidic sites on the silica surface.
-
Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like alumina (neutral or basic). However, be aware that the elution order may change, so you will need to re-optimize your solvent system using TLC with alumina plates.
Part 2: Recrystallization
Q1: I'm having trouble finding a suitable solvent for recrystallization. The product is either too soluble or not soluble enough.
A1: This is the classic recrystallization dilemma. The key is to find a solvent or solvent system where the desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities have different solubility profiles.
-
Single Solvent Screening: Test a range of solvents with varying polarities. Common choices for aromatic compounds include:
-
Alcohols: Ethanol, isopropanol
-
Aromatic Hydrocarbons: Toluene, xylene
-
Chlorinated Solvents: Dichloromethane, chloroform (often used in a solvent/anti-solvent system)
-
Esters: Ethyl acetate
-
-
Solvent/Anti-Solvent System: This is often the most effective method for planar aromatic compounds.
-
Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or chloroform).
-
Slowly add a "poor" solvent (an "anti-solvent") in which the product is insoluble (e.g., hexane or methanol) at an elevated temperature until the solution becomes slightly cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Q2: My product is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution above its melting point or when the concentration of the solute is too high.
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oil formation.
-
Use a More Dilute Solution: Add more of the hot solvent to ensure the solution is not supersaturated.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
Q3: After recrystallization, my product purity has not significantly improved. Why?
A3: This suggests that the chosen solvent system is not effectively differentiating between the desired product and the impurities.
-
Re-evaluate Your Solvent System: The impurities may have very similar solubility to your product in the chosen solvent. Experiment with different solvent combinations.
-
Consider a Multi-Step Purification: It is often beneficial to perform a preliminary purification by column chromatography to remove the bulk of the impurities, followed by a final recrystallization to achieve high purity.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a starting point for the chromatographic purification of this compound.
1. Preparation:
- Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 98:2 Hexane:DCM).
- Pack the column with the slurry, ensuring no air bubbles are trapped.
- Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
2. Sample Loading:
- Dissolve the crude product in a minimal amount of DCM.
- Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
- Carefully add the dried, adsorbed sample to the top of the packed column.
- Gently add a thin layer of sand on top of the sample to prevent disturbance during eluent addition.
3. Elution:
- Begin eluting with a low polarity solvent mixture (e.g., 98:2 Hexane:DCM).
- Collect fractions and monitor their composition by TLC, visualizing under UV light.
- Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane:DCM) to elute the components in order of increasing polarity (di-bromo, mono-bromo, starting material).
4. Product Isolation:
- Combine the fractions containing the pure desired product.
- Remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization (Solvent/Anti-Solvent Method)
This protocol is a good starting point for the final purification step.
1. Dissolution:
- In an Erlenmeyer flask, dissolve the partially purified product in a minimal amount of hot dichloromethane.
2. Addition of Anti-Solvent:
- While the solution is still hot, slowly add hexane dropwise with swirling until a faint, persistent cloudiness is observed.
3. Re-dissolution and Cooling:
- Add a few drops of hot dichloromethane to just clarify the solution.
- Cover the flask and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Crystal Collection:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
- Dry the crystals under vacuum to obtain the high-purity this compound.
Data Presentation
Table 1: Expected Elution Order and TLC Profile in a Hexane/DCM System
| Compound | Expected Polarity | Expected Rf Value |
| Di-bromoindolo[3,2,1-jk]carbazole | Low | High |
| This compound | Medium | Medium |
| Indolo[3,2,1-jk]carbazole | High | Low |
Visualization of Workflows
Purification Workflow Diagram
Caption: A typical multi-step purification workflow for this compound.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common purification challenges.
Technical Support Center: Synthesis of 2-Bromoindolo[3,2,1-jk]carbazole
Welcome to the technical support guide for the synthesis of 2-Bromoindolo[3,2,1-jk]carbazole (Br-ICz). This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their work. Br-ICz is a critical intermediate in the development of advanced materials, particularly for organic light-emitting diodes (OLEDs) and other organic electronics.[1][2] Its rigid, planar structure and unique electronic properties make it highly desirable.[3][4]
However, the synthesis, particularly the bromination of the indolo[3,2,1-jk]carbazole (ICz) core, is not without its challenges. The electron-rich, fused aromatic system is highly susceptible to electrophilic attack, which can lead to a variety of side reactions if not carefully controlled. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, optimize your reaction yields, and ensure the high purity of your final product.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common brominating agent for synthesizing this compound?
A1: N-Bromosuccinimide (NBS) is the most widely used reagent for this transformation. It is a reliable source of electrophilic bromine (Br+) and is generally more selective than using elemental bromine (Br₂), reducing the risk of over-bromination and other side reactions. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at controlled temperatures.
Q2: My reaction is complete according to TLC, but after workup, I have a complex mixture of products. What is the most likely cause?
A2: This is a classic sign of over-bromination or reaction with residual acid. The indolo[3,2,1-jk]carbazole nucleus is highly activated, and even slight excess of NBS or extended reaction times can lead to the formation of di- and tri-brominated species. Furthermore, the succinimide byproduct can hydrolyze to succinic acid, which can catalyze decomposition or other side reactions, especially during workup and concentration.
Q3: Why is temperature control so critical during the bromination step?
A3: Electrophilic aromatic substitution is an exothermic process. Poor temperature control can lead to a rapid increase in the reaction rate, which severely diminishes selectivity. This often results in the formation of multiple brominated isomers and over-brominated products. Maintaining a low and stable temperature (e.g., 0 °C to room temperature, depending on the protocol) is essential for achieving high regioselectivity for the 2-position.
Q4: Is purification by column chromatography straightforward for this compound?
A4: While column chromatography is the standard method for purification, it can be challenging due to the similar polarity of the desired mono-bromo product and the di-bromo side products. A shallow solvent gradient (e.g., starting with pure hexane and slowly introducing ethyl acetate or DCM) is crucial for achieving good separation. Tailing on silica gel can also be an issue; using a neutral silica or deactivating the silica with a small amount of triethylamine in the eluent can sometimes improve separation.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a detailed question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Issue 1: Low Yield of the Desired 2-Bromo Isomer and Formation of Multiple Products
Question: "My NMR and Mass Spec data show a mixture of mono-brominated products and a significant amount of a di-brominated species. How can I improve the selectivity for the 2-position and prevent over-bromination?"
Underlying Chemistry: The indolo[3,2,1-jk]carbazole ring system has several positions susceptible to electrophilic attack. While the 2-position is electronically favored, other positions can also react, especially under forcing conditions. Over-bromination occurs when the initially formed 2-bromo product, which is still an electron-rich aromatic system, undergoes a second electrophilic substitution.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Derivatization of 2-Bromoindolo[3,2,1-jk]carbazole
Welcome to the dedicated technical support center for the derivatization of 2-Bromoindolo[3,2,1-jk]carbazole. This guide is designed for researchers, medicinal chemists, and materials scientists who are looking to functionalize this versatile, rigid, and planar heterocyclic scaffold. As a building block for advanced organic materials and complex pharmaceutical agents, precise and efficient control over its derivatization is paramount.
This document provides in-depth, field-tested insights into the most common challenges encountered during palladium-catalyzed cross-coupling reactions. It is structured as a series of frequently asked questions (FAQs) for general guidance and a detailed troubleshooting section for resolving specific experimental failures.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial experimental design.
Q1: What are the most common and effective methods for derivatizing this compound?
The bromine atom at the 2-position makes this scaffold an ideal electrophile for palladium-catalyzed cross-coupling reactions. The three most widely applicable methods are:
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Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or vinyl groups using boronic acids or esters. This is often the first choice due to the mild conditions and commercial availability of a vast array of boronic acids.[1][2]
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles.[3][4][5]
-
Sonogashira Coupling: For forming C-C triple bonds with terminal alkynes, which is useful for extending conjugation or as a handle for further transformations like click chemistry.[6][7]
Q2: How do I select the right catalyst system (palladium source, ligand, base) for my reaction?
The choice is critical and substrate-dependent. The indolo[3,2,1-jk]carbazole core is electron-rich, which can influence the catalytic cycle.
-
Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern, well-defined pre-catalysts (e.g., SPhos- or XPhos-based G3/G4 pre-catalysts) are often more reliable. They generate the active Pd(0) species cleanly and efficiently, leading to more reproducible results and potentially lower catalyst loadings.
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Ligand: For a sterically accessible substrate like this compound, a range of phosphine ligands can be effective. However, for challenging coupling partners (e.g., sterically hindered amines or boronic acids), bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are the gold standard. They promote the formation of highly active monoligated palladium species that accelerate both the initial oxidative addition and the final reductive elimination steps.
-
Base: The base's role is to facilitate the transmetalation step (Suzuki) or deprotonate the nucleophile (Buchwald-Hartwig). Strong bases like NaOtBu are highly effective but can be incompatible with sensitive functional groups.[8] Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ offer better functional group tolerance but may require higher temperatures. A screening of bases is often a valuable first step in optimization.[8]
Q3: What are the best practices for setting up a reproducible cross-coupling reaction?
Reproducibility issues often stem from atmospheric contamination or reagent quality.
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen, which can deactivate the catalyst. Ensure your reaction vessel is thoroughly dried and purged with an inert gas (Argon or Nitrogen). Solvents should be rigorously degassed before use by sparging with inert gas or through freeze-pump-thaw cycles.
-
Reagent Quality: Use high-purity, anhydrous solvents. For Suzuki couplings, the quality of the boronic acid is crucial; they can dehydrate to form unreactive boroxine trimers over time. For Buchwald-Hartwig aminations, ensure the amine is pure and the base is not excessively hydrated.
Section 2: General Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol provides a robust starting point for optimization. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos Pd G3, 1–3 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the starting bromide.
-
Reaction: Seal the vial and heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 3: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental failures.
Problem 1: Low or No Product Yield
This is the most common issue in cross-coupling reactions. A systematic diagnosis is key.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inactive Catalyst | The Pd(0) active species is sensitive to oxidation. Pd(II) pre-catalysts may fail to reduce in situ. The indolo[3,2,1-jk]carbazole itself or the amine coupling partner can sometimes act as a ligand, inhibiting the catalyst. | • Ensure a strict inert atmosphere. Purge all reagents and the reaction vessel thoroughly with argon or nitrogen.[9] • Use a fresh bottle of palladium catalyst and ligand. • Switch to a modern, air-stable palladium pre-catalyst that generates the active Pd(0) species more reliably. |
| Poor Reagent Quality | Water is detrimental. It can hydrolyze the active organopalladium intermediates and, in Suzuki couplings, promote protodeboronation of the boronic acid. Anhydrous bases are often hygroscopic. | • Use freshly distilled or commercially available anhydrous solvents. • Dry the base (e.g., K₃PO₄) in an oven before use. • For Suzuki reactions, consider using boronate esters (e.g., pinacol esters), which are more stable than boronic acids. |
| Suboptimal Ligand or Base | The ligand dictates the reactivity and stability of the catalyst. An inappropriate ligand may not facilitate the oxidative addition or reductive elimination steps efficiently. The base's strength and solubility are critical; if the base is not effective, the catalytic cycle will stall.[8] | • Ligand Screening: For this electron-rich system, try a panel of bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. • Base Screening: Test a stronger base like NaOtBu or a more soluble one like Cs₂CO₃. In some cases, a weaker base may prevent side reactions. |
| Incorrect Temperature | Cross-coupling reactions have an optimal temperature window. Too low, and the reaction is too slow; too high, and catalyst decomposition or side reactions can occur. | • Run a temperature screen. Set up parallel reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimum. |
Problem 2: Significant Side Product Formation
The appearance of unexpected spots on a TLC plate indicates competing reaction pathways.
| Observed Side Product | Plausible Cause & Mechanism | Recommended Solution |
| Debrominated Starting Material | This occurs via a process called hydrodehalogenation. After oxidative addition, the Ar-Pd(II)-Br intermediate can react with a hydrogen source (e.g., trace water, amine, or solvent) to replace the bromine with hydrogen.[10] | • Use rigorously dried and degassed solvents and reagents. • Lower the reaction temperature. • Choose a non-protic solvent if possible. |
| Homocoupling of Boronic Acid (Suzuki) | The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or conditions that are too harsh, leading to undesired oxidative pathways.[11] | • Thoroughly degas the reaction mixture. • Lower the reaction temperature and/or catalyst loading. • Ensure the correct stoichiometry; a large excess of boronic acid can favor this pathway. |
| Protodeboronation (Suzuki) | The boronic acid (R-B(OH)₂) reacts with a proton source (often water, especially with a strong base) to cleave the C-B bond, forming an arene (R-H) and boric acid. This consumes the nucleophile, lowering the yield. | • Use the minimum amount of water necessary for the reaction (if any). • Use a milder base (e.g., K₂CO₃ instead of NaOH). • Add the boronic acid in slight excess (1.2-1.5 equiv.) to compensate for some loss. |
| β-Hydride Elimination (Buchwald-Hartwig) | If the amine nucleophile has a hydrogen on the β-carbon, this hydrogen can be transferred to the palladium center, leading to an imine byproduct and the debrominated arene. | • This is less of a concern for aryl amines but can be an issue with alkyl amines. Using bulky phosphine ligands (like XPhos) creates a sterically crowded environment around the metal that disfavors the conformation required for β-hydride elimination.[12] |
Section 4: Advanced Optimization & Data Summary
Once a reaction is found to be viable, the following parameters can be fine-tuned to maximize yield and efficiency. The table below provides a starting point based on typical conditions for related heterocyclic systems.
Table 1: Representative Conditions for Cross-Coupling on Bromo-Heterocycles
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield Range* |
| Suzuki | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 70-95% |
| Suzuki | P1 Pre-catalyst (1-3) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | 85-98% |
| Buchwald | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 110 | 75-95% |
| Buchwald | XPhos Pd G3 (1-3) | - | K₂CO₃ (2.0) | t-BuOH | 100 | 80-97% |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N / THF | 65 | 60-90% |
*Yields are representative and highly dependent on the specific coupling partners used. Conditions should be optimized for each new substrate combination.
References
- 1. mdpi.com [mdpi.com]
- 2. Indolo[3,2,1- jk]carbazole-Derived Narrowband Violet-Blue Fluorophores: Tuning the Optical and Electroluminescence Properties by Chromophore Juggling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azaindolo[3,2,1‐jk]carbazoles: New Building Blocks for Functional Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Specific indolo[3,2,1-jk]carbazole conducting thin-film materials production by selective substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
degradation and stability issues of 2-Bromoindolo[3,2,1-jk]carbazole
Welcome to the technical support center for 2-Bromoindolo[3,2,1-jk]carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the stability and handling of this valuable research compound. Our goal is to equip you with the knowledge to anticipate and resolve potential issues, ensuring the integrity and success of your experiments.
Introduction to this compound
This compound is a polycyclic aromatic compound with a rigid, planar structure. Its unique electronic properties make it a key building block in the synthesis of advanced materials for organic electronics, such as organic light-emitting diodes (OLEDs), particularly in the development of thermally activated delayed fluorescence (TADF) emitters.[1][2] The presence of the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions. However, this reactivity, combined with the extended π-system, also makes the molecule susceptible to degradation under certain conditions. This guide will help you navigate these challenges.
Troubleshooting Guide: A Proactive Approach to Experimental Success
This section addresses specific problems you may encounter during your experiments with this compound, providing insights into the underlying causes and offering actionable solutions.
Issue 1: Inconsistent or Low Yields in Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)
Question: I am performing a Suzuki or Buchwald-Hartwig coupling with this compound, but my yields are consistently low and I see multiple unknown byproducts in my TLC and LC-MS. What could be the cause?
Answer:
Low yields and the formation of byproducts in cross-coupling reactions involving this compound often point to the degradation of the starting material or intermediates. The primary culprits are typically exposure to oxygen, light, or elevated temperatures, which can lead to debromination or oxidation.
Causality and Solutions:
-
Oxygen-Mediated Degradation: The indolocarbazole core can be sensitive to oxidation, especially in the presence of a palladium catalyst and a base at elevated temperatures. This can lead to the formation of hydroxylated or other oxidized species that are unreactive in the desired coupling reaction.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use degassed solvents and reagents. A simple protocol for solvent degassing is the "freeze-pump-thaw" method, repeated at least three times. For handling the solid compound, a glove box is highly recommended.
-
-
Photodegradation: Polycyclic aromatic hydrocarbons are known to be susceptible to photodegradation.[3] Exposure to ambient light, especially UV, can generate reactive radical species, leading to debromination or polymerization.
-
Solution: Protect your reaction vessel from light by wrapping it in aluminum foil. Work in a fume hood with the sash lowered and the lights turned off or dimmed as much as possible.
-
-
Thermal Instability: While indolocarbazole derivatives generally exhibit good thermal stability, prolonged heating in the presence of certain reagents can cause decomposition.[4] Brominated aromatic compounds can undergo thermal dehalogenation.[5]
-
Solution: Optimize your reaction temperature. Run a temperature screen to find the lowest possible temperature at which the reaction proceeds efficiently. Minimize reaction time by monitoring the reaction closely by TLC or LC-MS and quenching it as soon as the starting material is consumed.
-
Experimental Protocol: Best Practices for a Suzuki Coupling Reaction
| Step | Action | Rationale |
| 1. Preparation | Place this compound, boronic acid/ester, and base in a Schlenk flask inside a glovebox. | Minimizes exposure to air and moisture from the start. |
| 2. Solvent Addition | Add freshly degassed solvent via cannula or syringe under a positive pressure of inert gas. | Prevents the introduction of dissolved oxygen. |
| 3. Catalyst Addition | Add the palladium catalyst and ligand as a solution in degassed solvent. | Ensures the catalyst is not deactivated by oxygen. |
| 4. Reaction | Heat the reaction mixture to the optimized temperature under an inert atmosphere, with the flask wrapped in aluminum foil. | Protects against thermal and photodegradation. |
| 5. Work-up | Upon completion, cool the reaction to room temperature before exposing it to air for the work-up procedure. | Reduces the risk of oxidation of the product at elevated temperatures. |
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Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
Issue 2: Color Change of the Solid Compound or Solution Over Time
Question: My solid this compound, which was initially a white to light-yellow powder, has developed a brownish tint upon storage. Similarly, solutions of the compound in organic solvents darken over time. Is this a sign of degradation?
Answer:
Yes, a color change is a strong indicator of degradation. The planar, electron-rich structure of the indolocarbazole core makes it prone to oxidation, which can lead to the formation of colored impurities.
Causality and Solutions:
-
Oxidation: Exposure to air (oxygen) is the most likely cause of the color change. The oxidation products often have more extended conjugation or are quinone-like structures, which absorb light in the visible region, appearing colored.
-
Solution for Solids: Store the solid compound in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen), and in a desiccator to protect from moisture.[6] For long-term storage, refrigeration in a dark environment is recommended.
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Solution for Solutions: Prepare solutions fresh for each experiment. If a stock solution must be stored, even for a short period, it should be kept in a sealed vial under an inert atmosphere and protected from light.
-
-
Solvent Effects: The choice of solvent can influence the rate of degradation. Protic solvents or those with trace acidic or basic impurities can potentially accelerate decomposition pathways.
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Solution: Use high-purity, anhydrous solvents. For stock solutions, consider solvents in which polycyclic aromatic hydrocarbons are known to have better stability, such as toluene or dichloromethane, over more reactive solvents like dimethyl sulfoxide (DMSO) where oxidation can be more pronounced.[7]
-
Caption: Factors leading to the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from oxygen, moisture, and light. It should be kept in a cool, dark place, such as a refrigerator or a desiccator cabinet away from heat sources.
| Condition | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation. |
| Temperature | Refrigerated (2-8 °C) | Slows down potential degradation reactions. |
| Light | Amber vial, stored in the dark | Prevents photodegradation. |
| Moisture | Tightly sealed container, in a desiccator | Prevents hydrolysis and potential reactions with water. |
Q2: Is this compound sensitive to pH?
A2: While specific studies on the pH stability of this compound are not widely available, the indolocarbazole core contains a nitrogen atom whose lone pair contributes to the aromatic system. In strongly acidic conditions, this nitrogen could be protonated, which would alter the electronic properties and potentially the stability of the molecule. In strongly basic conditions, deprotonation of any residual N-H groups (if the synthesis is from an N-H precursor) or other reactions could occur. It is advisable to avoid strongly acidic or basic conditions unless they are a required part of a specific reaction protocol. For many applications, neutral or weakly basic conditions (e.g., using bases like K₂CO₃ or Cs₂CO₃ in cross-coupling reactions) are employed.[8]
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound is soluble in many common organic solvents. The choice of solvent will depend on the specific application. For reactions, common solvents include tetrahydrofuran (THF), dioxane, toluene, and N,N-dimethylformamide (DMF). For analytical purposes and solution-based characterization, dichloromethane (DCM) and chloroform are often used. Always use high-purity, anhydrous solvents to minimize potential degradation.
Q4: Can I purify this compound if I suspect it has degraded?
A4: Yes, purification is possible and recommended if degradation is suspected. Column chromatography on silica gel is a common method for purifying organic compounds of this type. A non-polar to moderately polar eluent system, such as a hexane/dichloromethane or hexane/ethyl acetate gradient, is likely to be effective. Recrystallization from a suitable solvent system can also be an effective method for removing impurities. The purity of the compound is crucial for its performance in applications like OLEDs, as even small amounts of impurities can act as charge traps or quenching sites.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. chemietage2015.book-of-abstracts.com [chemietage2015.book-of-abstracts.com]
- 4. Indolo[3,2,1- jk]carbazole-Derived Narrowband Violet-Blue Fluorophores: Tuning the Optical and Electroluminescence Properties by Chromophore Juggling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Azaindolo[3,2,1‐jk]carbazoles: New Building Blocks for Functional Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of 2-Bromoindolo[3,2,1-jk]carbazole
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromoindolo[3,2,1-jk]carbazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique and sterically demanding building block. This compound is a valuable polycyclic aromatic compound used in the synthesis of novel organic semiconductors and light-emitting materials.[1] However, its rigid, electron-rich, and sterically hindered nature can present unique challenges in achieving high-yielding and clean Suzuki coupling reactions.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges and achieve successful outcomes in your experiments.
Troubleshooting Guide: A Diagnostic Approach
Encountering issues with your reaction is a common part of research. This section is structured to help you diagnose and solve specific problems you might encounter.
Q1: My reaction shows no conversion. I only recover my this compound starting material. What's wrong?
This issue almost always points to a failure in the initial step of the catalytic cycle: oxidative addition.[2][3] The palladium(0) catalyst is likely not activating or is being inhibited.
Possible Causes & Step-by-Step Solutions:
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Inactive Catalyst: The most common culprit is an inactive catalyst. Pd(0) species are sensitive to oxygen.
-
Solution: Ensure your reaction setup is rigorously deoxygenated.[4] Use a robust inert gas (Argon or Nitrogen) and degas your solvent(s) thoroughly by sparging for 15-20 minutes or by using several freeze-pump-thaw cycles.[4][5] If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state.[2] This reduction can be hindered by impurities or insufficient phosphine ligand.
-
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Poor Ligand Choice: The indolo[3,2,1-jk]carbazole core is electron-rich, which can slow down the oxidative addition step.[2] Furthermore, the bromine is in a sterically congested environment. A standard ligand like triphenylphosphine (PPh₃) may not be sufficient.
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Solution: Switch to a more electron-rich and sterically bulky phosphine ligand. These ligands stabilize the palladium center and promote oxidative addition with challenging substrates.[6][7][8] Excellent choices for hindered substrates include biarylphosphines like SPhos, XPhos, or N-heterocyclic carbenes (NHCs).[9][10]
-
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Inappropriate Base or Solvent: The choice of base and solvent can be critical and interdependent.
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Solution: For sterically hindered couplings, stronger bases are often required. Consider switching from a mild base like Na₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃.[11][12] Ensure your solvent can dissolve all reagents and facilitate the reaction at the required temperature. Aprotic polar solvents like dioxane, THF, or DMF are common choices.[2][13]
-
Below is a flowchart to guide your diagnostic process for a failed reaction.
Caption: A step-by-step diagnostic workflow for failed Suzuki couplings.
Q2: My reaction is slow and gives a low yield, with both starting material and product present. How can I drive it to completion?
A partial conversion suggests the catalytic cycle is turning over, but is either too slow or is being prematurely terminated.
Possible Causes & Step-by-Step Solutions:
-
Insufficient Catalyst Loading or Temperature: The reaction may simply be kinetically slow due to the challenging substrate.
-
Catalyst Decomposition: The palladium catalyst can decompose over the course of the reaction, forming inactive palladium black. This is often exacerbated by high temperatures or impurities.
-
Boronic Acid Instability (Protodeboronation): Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation (hydrolysis), where the boronic acid group is replaced by a hydrogen atom.[2] This side reaction consumes your nucleophile and stalls the reaction.
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Alternatively, consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin) or an MIDA boronate. Using anhydrous conditions with a base like KF can also suppress this side reaction.[14]
-
Q3: I'm observing a significant amount of indolo[3,2,1-jk]carbazole (debrominated starting material) as a byproduct. How can I prevent this?
Debromination (or dehalogenation) is a known side reaction in Suzuki couplings. It occurs when the Ar-Pd(II)-Br intermediate undergoes reductive elimination with a hydride source instead of transmetalation with the boronic acid.[2]
Possible Causes & Step-by-Step Solutions:
-
Hydride Source: The hydride can come from solvents (like alcohols) or amine bases.[2]
-
Solution: Avoid using alcohol as a primary solvent if debromination is severe. If a co-solvent is needed with an aqueous base, use a minimal amount. Switch from amine bases to inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).
-
-
Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-Br intermediate has more time to react with trace hydride sources.
-
Solution: The goal is to accelerate the transmetalation step so it outcompetes the debromination pathway. Using a stronger, more oxophilic base (like K₃PO₄) can facilitate the formation of the active boronate species.[14] Ensuring your boronic acid is of high quality and readily available for transmetalation is also key.
-
Q4: My reaction is messy and shows multiple side products, including homocoupling of my boronic acid.
A messy reaction with multiple spots on a TLC plate points to catalyst decomposition and/or side reactions like boronic acid homocoupling.
Possible Causes & Step-by-Step Solutions:
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of Pd(0) to Pd(II), which promotes the homocoupling of boronic acids to form a biaryl byproduct (R-B(OH)₂ + R-B(OH)₂ → R-R).[2]
-
Solution: This re-emphasizes the critical need for rigorous deoxygenation of the reaction mixture and maintenance of a strict inert atmosphere throughout the experiment.[4]
-
-
Use of Pd(II) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ can sometimes lead to initial homocoupling as the Pd(II) is reduced to Pd(0).[2]
-
Solution: While common, if homocoupling is a major issue, consider starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. This ensures the catalyst enters the cycle in the correct oxidation state from the beginning.
-
Frequently Asked Questions (FAQs)
What are the best general starting conditions for the Suzuki coupling of this compound?
For a challenging substrate like this, a robust starting point is crucial. The following table summarizes a set of recommended conditions that have proven effective for sterically hindered and electron-rich aryl bromides.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid or Ester | 1.2–1.5 equivalents |
| Catalyst | Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ is a Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst. |
| Ligand | SPhos or XPhos (2-10 mol%) | Bulky, electron-rich biarylphosphine ligands accelerate oxidative addition and reductive elimination.[9][10][15] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong inorganic bases are effective for hindered couplings and minimize side reactions.[12] |
| Solvent | Dioxane / H₂O (e.g., 4:1) or Toluene / H₂O | Aprotic solvents with some water to dissolve the inorganic base.[5][12] |
| Temperature | 90–110 °C | Sufficient thermal energy is needed to overcome the activation barrier for this hindered substrate.[4] |
How do I properly set up the reaction to ensure an inert atmosphere?
-
Glassware: Ensure all glassware is oven-dried or flame-dried to remove moisture.
-
Solid Reagents: Add all solid reagents (aryl bromide, boronic acid, base, catalyst, ligand) to the reaction flask.
-
Seal and Purge: Seal the flask with a rubber septum, then evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[4]
-
Solvent Addition: Add your degassed solvents via cannula or syringe under a positive pressure of inert gas.[4]
-
Heating: Heat the reaction under a positive pressure of the inert gas (e.g., using a balloon or a bubbler).
How do I purify my product and remove residual palladium?
Purification typically involves standard chromatographic techniques.[4][5]
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove the inorganic base and salts.[4]
-
Chromatography: Purify the crude product by flash column chromatography on silica gel.[4]
-
Palladium Removal: If trace palladium is a concern (especially for pharmaceutical applications), you can treat the product solution with a palladium scavenger, or perform multiple washes with aqueous solutions of reagents like thiourea or cysteine.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3][12][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required for specific boronic acid partners.
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In the same flask, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas three times.[4]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[5]
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to afford the pure product.[4][5]
References
- 1. CAS 1174032-81-5: this compound [cymitquimica.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
Technical Support Center: Synthesis of 2-Bromoindolo[3,2,1-jk]carbazole
This technical guide serves as a dedicated resource for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Bromoindolo[3,2,1-jk]carbazole. The unique planar and rigid structure of the indolo[3,2,1-jk]carbazole (ICz) core makes it a highly valuable building block in materials science, particularly for organic light-emitting diodes (OLEDs).[1][2] However, its synthesis, specifically the selective bromination, presents challenges that can impact the purity, yield, and ultimately, the performance of the final materials.[3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address specific issues encountered during laboratory experiments. Our goal is to explain the causality behind experimental outcomes and provide robust, validated protocols to ensure the integrity of your synthesis.
Troubleshooting Guide: Common Impurities and Solutions
This section addresses the most common problems encountered during the synthesis of this compound, which is typically achieved via electrophilic bromination of the indolo[3,2,1-jk]carbazole precursor.
Question 1: My final product is contaminated with higher molecular weight species. Mass spectrometry suggests the presence of di- and poly-brominated products. How can I prevent this over-bromination?
Answer:
This is the most frequent issue in the synthesis of this compound. The formation of di- and even tri-brominated impurities stems from the high reactivity of the electron-rich indolo[3,2,1-jk]carbazole ring system towards electrophilic aromatic substitution.[4][5]
Causality of Over-bromination:
The indolo[3,2,1-jk]carbazole core is highly activated, and once the first bromine atom is introduced at the C2 position, the ring system remains susceptible to further electrophilic attack. The primary positions for subsequent bromination are dictated by the electronic and steric environment of the molecule. The most common di-substituted byproduct is 3,6-dibromocarbazole when starting from a simple carbazole.[6] For the fused indolo[3,2,1-jk]carbazole system, multiple sites remain active after the initial bromination.
Mitigation Strategies:
-
Strict Stoichiometric Control: The quantity of the brominating agent is the most critical factor. Using more than a slight excess of N-Bromosuccinimide (NBS) will inevitably lead to over-bromination.
-
Protocol: Use 1.0 to 1.05 equivalents of NBS relative to the indolo[3,2,1-jk]carbazole starting material. Precisely weigh both reagents to ensure an accurate molar ratio.
-
-
Control of Reaction Kinetics:
-
Temperature: Perform the reaction at a low temperature to decrease the reaction rate and improve selectivity. Starting the reaction in an ice bath (0°C) is highly recommended.[1]
-
Rate of Addition: Add the brominating agent (NBS) portion-wise over an extended period (e.g., 30-60 minutes) rather than all at once. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be quenched as soon as the starting material is consumed to prevent the formation of di-brominated products.
-
-
Solvent Choice: The choice of solvent can influence reactivity.
-
Recommended Solvents: Chloroform or Dichloromethane (DCM) are effective solvents for this reaction.[1] They provide good solubility for the starting material while being relatively non-polar.
-
Workflow for Minimizing Over-bromination
Caption: Controlled synthesis and purification workflow.
Question 2: My reaction is sluggish, and a significant amount of the indolo[3,2,1-jk]carbazole starting material remains. How can I drive the reaction to completion without generating byproducts?
Answer:
Incomplete conversion is another common hurdle, often resulting from issues with reagent activity or suboptimal reaction conditions.
Potential Causes and Solutions:
-
Reagent Purity and Activity:
-
N-Bromosuccinimide (NBS): NBS can degrade over time, especially if exposed to light or moisture. It is crucial to use a high-purity grade of NBS from a reliable supplier. For best results, recrystallize commercial NBS from water before use.
-
Solvent Quality: Ensure your solvent is anhydrous. Trace amounts of water can react with the brominating agent.
-
-
Reaction Conditions:
-
Temperature: While low temperatures are recommended to control selectivity, if the reaction is not proceeding, allow it to slowly warm to room temperature and stir overnight.[1] A modest increase in temperature can improve the rate, but this must be balanced against the risk of over-bromination.
-
Solubility: Poor solubility of the starting material can hinder the reaction. If indolo[3,2,1-jk]carbazole is not fully dissolved, consider using a slightly larger volume of solvent.
-
-
Activation:
-
In some cases of electrophilic substitution on less reactive substrates, a catalytic amount of a Lewis acid or protic acid can be used. However, for an activated system like indolo[3,2,1-jk]carbazole, this is generally not necessary and may increase the risk of side reactions.[7]
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Over-bromination | Excess brominating agent; High temperature; Rapid addition | Use 1.0-1.05 eq. of NBS; React at 0°C; Add NBS portion-wise |
| Incomplete Conversion | Degraded NBS; Low temperature; Poor solubility | Use fresh, high-purity NBS; Allow to warm to RT; Ensure full dissolution |
| Isomeric Impurities | Kinetic vs. thermodynamic control | Maintain low reaction temperature (0°C) for kinetic control |
Question 3: I suspect the presence of isomeric monobromo-impurities. How can these form, and how do I confirm their presence and separate them?
Answer:
While bromination at the C2 position is electronically favored, other positions on the fused aromatic system are also nucleophilic and can react, leading to a mixture of monobromo isomers.
Mechanism of Isomer Formation:
Electrophilic attack on the indolo[3,2,1-jk]carbazole ring is governed by the resonance stabilization of the intermediate sigma complex (arenium ion).[8] While the C2 position provides a highly stable intermediate, other positions (such as C5 or C7) can also be attacked, especially if the reaction conditions are not carefully controlled. Higher temperatures can lead to a loss of regioselectivity.
Identification and Characterization:
-
¹H NMR Spectroscopy: This is the most powerful tool for identifying isomers. The aromatic region of the ¹H NMR spectrum will show distinct patterns of chemical shifts and coupling constants for each isomer due to the different electronic environments of the protons.
-
HPLC: A high-performance liquid chromatography (HPLC) analysis using a high-resolution column can often resolve isomeric impurities, appearing as closely eluting peaks.
-
HRMS: High-Resolution Mass Spectrometry will confirm that the impurity has the same molecular formula (C₁₈H₁₀BrN) as the desired product.[9]
Separation Strategies:
-
Column Chromatography: Separating isomers is challenging due to their similar polarities.[6] A shallow gradient of a solvent system like Petroleum Ether/Dichloromethane on silica gel can be effective. Use a long column and collect small fractions, analyzing each by TLC or HPLC.
-
Recrystallization: If one isomer is significantly more abundant, careful recrystallization from a suitable solvent system (e.g., ethanol/chloroform) may enrich the desired product in the crystalline solid, leaving isomers in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for purifying the final this compound product?
A1: A two-step purification process is recommended for achieving high purity (>98%).
-
Step 1: Column Chromatography:
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: Start with a non-polar eluent like 100% petroleum ether or hexane and gradually increase the polarity by adding dichloromethane (DCM). A typical gradient would be from 5% to 20% DCM in petroleum ether.[1] The product is a white solid.
-
-
Step 2: Recrystallization:
-
After chromatography, dissolve the combined, pure fractions in a minimal amount of a hot solvent mixture like ethanol/chloroform or ethyl acetate/hexane.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Q2: Which analytical techniques are essential to confirm the structure and purity of the final product?
A2: A combination of techniques is essential for full characterization.
| Technique | Purpose |
| ¹H and ¹³C NMR | Confirms the chemical structure, regiochemistry of bromination, and identifies proton/carbon environments. |
| LC-MS / HRMS | Confirms the molecular weight and elemental composition (C₁₈H₁₀BrN).[9] |
| HPLC | Determines the purity of the final product and quantifies impurities. |
| Melting Point | A sharp melting point (literature: 216-220 °C) is a good indicator of purity.[10] |
Q3: Can impurities from the synthesis of the indolo[3,2,1-jk]carbazole precursor affect the bromination step?
A3: Absolutely. The purity of your starting material is critical. Common precursor syntheses like the Graebe-Ullmann or Cadogan-Sundberg reactions can have their own side products.[11][12][13]
-
Graebe-Ullmann Synthesis: May result in incompletely cyclized benzotriazole intermediates.[14]
-
Cadogan-Sundberg Synthesis: This reaction is known to sometimes produce side products from alternative cyclization pathways or incomplete deoxygenation of the nitro group.[15][16][17]
-
Palladium-Catalyzed Aminations (Buchwald-Hartwig): Can leave residual palladium catalysts or halide-containing starting materials.[18][19]
These impurities can interfere with the bromination reaction or co-elute with your final product, making purification difficult. It is imperative to thoroughly purify the indolo[3,2,1-jk]carbazole precursor before proceeding.
Impurity Formation Pathways
References
- 1. This compound | 1174032-81-5 [chemicalbook.com]
- 2. 6-Bromoindolo[3,2,1-jk]carbazole|ICz-Br|OLED Intermediate [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. This compound | C18H10BrN | CID 59221928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 1174032-81-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Graebe-Ullmann Synthesis [drugfuture.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Studies on the mechanism of the Cadogan–Sundberg indole synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of 2-Bromoindolo[3,2,1-jk]carbazole
Last Updated: January 2, 2026
Introduction
Welcome to the technical support guide for the scale-up synthesis of 2-Bromoindolo[3,2,1-jk]carbazole. This molecule is a critical building block in the development of advanced functional organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its rigid, planar structure and unique photophysical properties.[1][2][3] Scaling this synthesis from the benchtop to pilot or production scale introduces significant challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies.
This guide is designed for researchers, chemists, and process development professionals. It provides not just a protocol, but a framework for understanding the critical parameters of the synthesis, troubleshooting common issues, and ensuring a safe, efficient, and reproducible scale-up.
Synthetic Strategy Overview
The most common and scalable approach to this compound involves two key stages:
-
Formation of the Indolo[3,2,1-jk]carbazole Core: This is typically achieved via an intramolecular cyclization reaction, such as a Cadogan reaction of a suitable ortho-nitrobiphenyl precursor or a palladium-catalyzed C-H activation/C-C bond formation.[4][5][6]
-
Electrophilic Bromination: The synthesized indolo[3,2,1-jk]carbazole is then selectively brominated at the 2-position using an appropriate brominating agent.
This guide will focus on the direct bromination of the pre-formed indolo[3,2,1-jk]carbazole core, as it is a common and effective strategy for accessing the target molecule.
Recommended Scale-Up Protocol
This protocol details the electrophilic bromination of indolo[3,2,1-jk]carbazole. It is designed to be a self-validating system with clear checkpoints.
Diagram: Synthetic Workflow
Caption: High-level workflow for the scale-up synthesis.
Step-by-Step Methodology (Basis: 100 g Indolo[3,2,1-jk]carbazole)
Materials & Reagents:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| Indolo[3,2,1-jk]carbazole | 241.29 | 100.0 g | 0.414 | Ensure >98% purity |
| N-Bromosuccinimide (NBS) | 177.98 | 77.4 g | 0.435 (1.05 eq) | Recrystallize from water if purity is suspect |
| Dichloromethane (DCM) | 84.93 | 2.0 L | - | Anhydrous grade |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 L | - | Anhydrous grade, used for NBS solution |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | 1.0 L (10% w/v aq.) | - | For quenching |
| Brine (Saturated NaCl) | - | 1.0 L | - | For washing |
| Sodium Sulfate (Na₂SO₄) | 142.04 | ~100 g | - | Anhydrous, for drying |
| Toluene | 92.14 | ~1.5 L | - | For recrystallization |
Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, charge a suitable, dry reactor with Indolo[3,2,1-jk]carbazole (100.0 g) and dichloromethane (2.0 L). Begin stirring to form a suspension.
-
Cooling: Cool the reactor contents to 0-5 °C using an appropriate cooling bath.
-
NBS Addition: In a separate vessel, dissolve N-Bromosuccinimide (77.4 g, 1.05 eq) in N,N-Dimethylformamide (0.5 L). Slowly add this solution to the reactor via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: Slow, controlled addition is critical to manage the reaction exotherm and prevent the formation of di-brominated impurities. DMF is used to fully dissolve NBS for smooth addition.
-
-
Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the reaction progress every 30 minutes by Thin Layer Chromatography (TLC) or HPLC. The reaction is complete when the starting material is consumed (typically 2-4 hours).
-
TLC System: 9:1 Hexanes:Ethyl Acetate. Rf (product) > Rf (starting material).
-
-
Quenching: Once the reaction is complete, slowly add 10% aqueous sodium thiosulfate solution (1.0 L) to the reactor to quench any unreacted bromine and destroy excess NBS. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 1.0 L) and brine (1.0 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from hot toluene (~1.5 L). Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystalline product by filtration, wash the filter cake with a small amount of cold toluene, and dry under vacuum at 50-60 °C to a constant weight.
-
Expected Yield: 115-125 g (86-93%).
-
Purity (by GC/HPLC): >98.0%.
-
Troubleshooting Guide
Diagram: Troubleshooting Decision Tree
Caption: A logical guide to troubleshooting common issues.
Question & Answer Format
Issue 1: The reaction is slow or stalls with significant starting material remaining.
-
Question: My reaction has been running for over 6 hours, and TLC analysis still shows a strong spot for the starting material. What's wrong?
-
Answer:
-
Cause - Reagent Purity: The most common culprit is the quality of the N-Bromosuccinimide (NBS). Over time, NBS can degrade.
-
Solution: Use a freshly opened bottle of NBS or recrystallize your existing stock from hot water and dry it thoroughly under vacuum before use.
-
-
Cause - Insufficient Equivalents: While 1.05 equivalents are typically sufficient, minor errors in weighing or reagent purity can lead to a deficit.
-
Solution: Add an additional small portion of NBS (e.g., 0.05 eq) and continue monitoring. Avoid adding a large excess, which can lead to over-bromination.
-
-
Cause - Temperature: While low temperatures are needed to control selectivity, a reaction that is too cold may proceed very slowly.
-
Solution: Ensure your temperature probe is accurate. If the reaction is clean but slow at 0-5 °C, consider allowing it to warm to 10-15 °C to increase the rate.
-
-
Issue 2: The final product is contaminated with a higher Rf impurity (di-brominated species).
-
Question: After purification, my product's HPLC analysis shows a significant peak corresponding to the di-bromo species. How can I prevent this?
-
Answer:
-
Cause - Poor Temperature Control: Localized "hot spots" in the reactor due to a rapid exotherm can cause over-bromination. This is a major challenge in scale-up.
-
Solution: Ensure vigorous and efficient stirring. The addition of the NBS solution must be slow and steady, allowing the cooling system to dissipate the heat generated. For larger scales, a jacketed reactor with a reliable chiller is essential.
-
-
Cause - Excess Brominating Agent: Using too much NBS will inevitably lead to the formation of di-bromo byproducts.
-
Solution: Carefully weigh your reagents. Stick to 1.05 equivalents of NBS. If you must add more to push a stalled reaction to completion, do so in very small portions (0.02 eq at a time) with careful monitoring.
-
-
Remediation: If di-brominated product has already formed, purification is necessary. While challenging, a careful recrystallization from a different solvent system (e.g., chlorobenzene) or column chromatography on a scale-appropriate system may be required.
-
Issue 3: The yield is low after recrystallization.
-
Question: The crude yield looked good, but I lost a significant amount of material during recrystallization. What happened?
-
Answer:
-
Cause - Excessive Solvent: Using too much solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. It is better to add solvent in portions until dissolution is achieved.
-
-
Cause - Insufficient Cooling: If the solution is not cooled sufficiently or for long enough, crystallization will be incomplete.
-
Solution: After slow cooling to room temperature, ensure the flask is left in an ice-water bath (0-4 °C) for at least 2 hours before filtering.
-
-
Recovery: Concentrate the mother liquor and perform a second-crop recrystallization or purify it by column chromatography to recover additional product.
-
Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) preferred over liquid bromine (Br₂) for scale-up? A1: Safety and handling are the primary reasons. Liquid bromine is highly corrosive, toxic, and volatile, posing significant inhalation and contact hazards.[7][8] NBS is a crystalline solid that is much easier and safer to handle, weigh, and dispense in a large-scale setting. Furthermore, using NBS often provides better selectivity for mono-bromination compared to Br₂.
Q2: Can I use a different solvent system for the reaction? A2: Yes, but with considerations. While DCM/DMF is effective, other chlorinated solvents like chloroform or 1,2-dichloroethane can be used. Acetonitrile is another possibility. However, the solubility of both the starting material and NBS must be considered. A key benefit of the DCM/DMF system is that the starting material is largely in suspension in DCM while the NBS is dissolved in DMF, allowing for a controlled reaction as the NBS is added. Always perform a small-scale trial before changing solvents at scale.
Q3: What are the most critical safety precautions for this process? A3:
-
Brominating Agent: Despite being safer than Br₂, NBS is still a hazardous substance. Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
Exotherm Management: Bromination reactions are exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure. Ensure you have a robust and reliable cooling system and that the addition of NBS is slow and controlled.[9][10]
-
Quenching: The quenching step with sodium thiosulfate is also exothermic and will release some SO₂ gas. Ensure the quench is performed slowly and with adequate ventilation.
Q4: How can I be sure of the regioselectivity for the 2-position? A4: The electronic properties of the indolo[3,2,1-jk]carbazole ring system favor electrophilic substitution at the 2- and 11-positions. Under kinetically controlled conditions (low temperature), the 2-position is preferentially brominated. Characterization of the final product by ¹H NMR and ¹³C NMR is essential to confirm the structure and regioselectivity.
Q5: My facility prefers to avoid chlorinated solvents. What is a good alternative for purification? A5: Toluene is an excellent choice for recrystallization. If you need to perform column chromatography at scale, you can use a toluene/heptane or ethyl acetate/heptane gradient system. For large-scale purification, techniques like centrifugal partition chromatography (CPC) can also be explored as a solvent-efficient alternative to traditional silica gel chromatography.[11]
References
- 1. Azaindolo[3,2,1‐jk]carbazoles: New Building Blocks for Functional Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indolo[3,2,1- jk]carbazole-Derived Narrowband Violet-Blue Fluorophores: Tuning the Optical and Electroluminescence Properties by Chromophore Juggling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Bromoindolo[3,2,1-jk]carbazole
Welcome to the technical support center for the synthesis of 2-Bromoindolo[3,2,1-jk]carbazole (Br-ICz). This guide is designed for researchers, chemists, and drug development professionals actively working with this important heterocyclic scaffold. Br-ICz is a crucial building block in materials science, particularly for organic light-emitting diodes (OLEDs), and serves as a key intermediate in the synthesis of complex organic molecules.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for alternative synthetic pathways. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and resolve experimental challenges effectively.
Section 1: Understanding the Synthetic Landscape
The synthesis of the rigid, planar indolo[3,2,1-jk]carbazole core is non-trivial. Most strategies involve a key C-N or C-C bond-forming cyclization step to construct the final five-membered ring. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Here, we will compare two robust and distinct approaches: a modern palladium-catalyzed intramolecular C-H amination and a classic Cadogan reductive cyclization.
Pathway Comparison: Palladium Catalysis vs. Cadogan Cyclization
| Feature | Palladium-Catalyzed C-H Amination | Cadogan Reductive Cyclization |
| Key Transformation | Intramolecular C-H amination/C-N bond formation.[3][4] | Reductive cyclization of a nitroarene.[5][6][7] |
| Typical Precursor | N-protected 2-amino-2'-bromobiphenyl derivative | 2-Nitro-2'-aryl-biphenyl derivative |
| Key Reagents | Pd(OAc)₂, phosphine ligand, base (e.g., K₂CO₃), oxidant (e.g., O₂, Cu(OAc)₂) | Reducing agent (e.g., P(OEt)₃, PPh₃) |
| Common Solvents | Toluene, DMSO, Dichloroethane | High-boiling solvents (e.g., o-dichlorobenzene, TCB) |
| Typical Temperature | 80 - 120 °C | 150 - 200 °C |
| Advantages | Milder conditions, often higher yields, good functional group tolerance.[3] | Utilizes readily available nitro-aromatics, well-established method.[8] |
| Disadvantages | Cost of palladium catalyst and ligands, sensitivity to air/moisture, potential for catalyst inhibition.[3] | Harsh conditions (high temperatures), use of stoichiometric phosphorus reagents, potential for side reactions.[5][9] |
Section 2: Troubleshooting Guides (Q&A Format)
This section addresses specific problems you may encounter during synthesis.
Issue Category: Palladium-Catalyzed C-H Amination Pathway
Q1: My Pd-catalyzed cyclization has stalled or is giving very low yields. What are the likely causes?
Answer: This is a common issue in palladium catalysis and can stem from several sources. Let's break down the diagnostic process.
-
Cause A: Catalyst Deactivation: The Pd(0)/Pd(II) catalytic cycle is sensitive.
-
Insight: Impurities in your starting material or solvent (e.g., trace water, other halides, sulfur compounds) can poison the catalyst. The 2-aminobiphenyl precursor itself can sometimes act as an inhibitor if the N-protecting group is cleaved prematurely.[3] Ensure all reagents are pure and solvents are rigorously dried.
-
Solution:
-
Re-purify Starting Materials: Recrystallize or run a silica plug on your N-protected 2-amino-2'-bromobiphenyl.
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Degas Rigorously: Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst to prevent oxidation of the active Pd(0) species.
-
-
-
Cause B: Incorrect Ligand or Base: The choice of ligand and base is critical for stabilizing the palladium center and facilitating the C-N bond formation.[9]
-
Insight: A ligand that is too bulky may hinder oxidative addition, while one that is not electron-rich enough may not promote the reaction. The base must be strong enough to deprotonate the amide but not so strong that it causes degradation.
-
Solution: Screen a small set of ligands (e.g., SPhos, XPhos, P(t-Bu)₃) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal combination for your specific substrate.
-
-
Cause C: Ineffective Oxidant: Many C-H activation cycles require an oxidant to regenerate the active Pd(II) catalyst.
-
Insight: While oxygen (from air) can sometimes suffice, it can be slow.[3] Copper salts like Cu(OAc)₂ are often more reliable co-oxidants.
-
Solution: If using air or O₂, ensure good gas exchange. If the reaction is still slow, switch to a stoichiometric or catalytic amount of a chemical oxidant like Cu(OAc)₂ or benzoquinone.
-
Diagram: Troubleshooting Low Yield in Pd-Catalyzed Cyclization
References
- 1. CAS 1174032-81-5: this compound [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Photophysical Properties of Indolocarbazole Isomers
Introduction: The Structural Nuances of a Privileged Scaffold
Indolocarbazoles represent a critically important class of fused nitrogen heterocycles.[1] Their rigid, planar, and electron-rich architecture has made them a "privileged scaffold" in both materials science and medicinal chemistry. Derivatives of indolocarbazoles are foundational to the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and potent anti-cancer agents.[1][2] However, the indolocarbazole framework is not monolithic. It exists as several structural isomers, defined by the fusion points between the indole and carbazole moieties. The seemingly subtle differences between these isomers—such as indolo[3,2-b]carbazole and indolo[2,3-a]carbazole—give rise to profound variations in their electronic structure and, consequently, their photophysical behavior.[3][4]
This guide provides a comparative analysis of the key photophysical properties of indolocarbazole isomers. We will explore how the specific connectivity of the heterocyclic rings dictates their interaction with light, influencing their absorption, emission, and excited-state dynamics. This understanding is paramount for researchers aiming to rationally design and select the optimal isomer for a given application, be it a highly efficient emitter for a display or a fluorescent probe for cellular imaging.
Visualizing the Isomers: A Tale of Two Topologies
The fundamental difference between the most studied indolocarbazole isomers lies in the orientation of their constituent pyrrole rings relative to the central carbazole core. This structural divergence is the primary determinant of their distinct electronic and photophysical properties.
Figure 1: Chemical structures of the core indolo[3,2-b]carbazole and indolo[2,3-a]carbazole isomers.
Core Photophysical Principles: A Jablonski Diagram Perspective
The interaction of a molecule like an indolocarbazole with light is governed by a series of well-defined photophysical processes. These events, which occur on timescales from femtoseconds to nanoseconds, can be conceptually organized using a Jablonski diagram.[5] Understanding these fundamental pathways is essential to interpreting the experimental data that follows.
Figure 2: A simplified Jablonski diagram illustrating the primary photophysical pathways.
-
Absorption: A molecule absorbs a photon, promoting an electron from the ground state (S₀) to a higher energy singlet excited state (S₁ or S₂).
-
Internal Conversion (IC): The molecule rapidly and non-radiatively relaxes to the lowest vibrational level of the S₁ state. This process is typically much faster than fluorescence.
-
Fluorescence: The molecule returns to the ground state by emitting a photon. Because some energy is lost via vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon.
-
Intersystem Crossing (ISC): The molecule can transition from a singlet excited state (S₁) to a triplet excited state (T₁). This process is formally spin-forbidden but can occur in molecules with significant spin-orbit coupling.
-
Non-radiative Decay: The excited state can also return to the ground state without emitting light, dissipating energy as heat. This competes directly with fluorescence.
The efficiency and rates of these competing processes are exquisitely sensitive to molecular structure, which we will now explore in the context of indolocarbazole isomers.
Comparative Photophysical Data
The structural arrangement of indolocarbazole isomers directly impacts their electronic conjugation and orbital energy levels, leading to distinct spectral properties.
Absorption and Emission Wavelengths
The extent of π-conjugation is a primary factor determining the energy of electronic transitions. In a comparative study of indolo[3,2-b]carbazole derivatives, it was observed that the nature of side chains (aliphatic vs. aromatic) significantly influences the absorption and fluorescence maxima.[6] For instance, replacing aliphatic chains with phenyl or thiophene rings can induce hypsochromic (blue) shifts in the spectra.[6]
While direct, side-by-side comparisons of the unsubstituted parent isomers are less common in single reports, computational studies and experimental data on their derivatives consistently show differences. DFT calculations on five indolocarbazole isomers revealed that changes in structure lead to different molecular orbital energy levels, directly impacting their emission spectra.[7] For example, the calculated emission peak value for indolo[2,3-c]carbazole (isomer 4 in the study) was the highest, while indolo[3,2-a]carbazole (isomer 2) had the weakest oscillator strengths over a broad range.[7]
Table 1: Representative Photophysical Data for Indolocarbazole Derivatives
| Compound Family | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Lifetime (τ) (ns) | Reference |
|---|---|---|---|---|---|---|---|
| N-alkylated Indolo[3,2-b]carbazoles | DMF | ~370-380 | ~400-415 | ~2000-2500 | ~0.50 | N/A | [8] |
| Ladder Indolo[3,2-b]carbazoles | Chloroform | ~365-385 | ~390-410 | ~1700-2000 | 0.33 - 0.44 | 2.1 - 2.8 | [6] |
| Indolo[2,3-a]carbazole derivatives | Various | Varies | Varies | Varies | Varies | Varies |[2] |
Note: Data is compiled from different sources and represents typical ranges. Direct comparison requires identical solvent and substitution patterns.
Stokes Shift
The Stokes shift, the energy difference between the absorption and emission maxima, provides insight into the structural differences between the ground and excited states. A small Stokes shift suggests that the molecule has a rigid geometry that does not change significantly upon excitation.[6] Indolo[3,2-b]carbazoles are known for their high planarity, which often results in relatively small Stokes shifts, indicating minimal geometric relaxation in the excited state.[6] Isomers with less rigid structures may exhibit larger Stokes shifts.
Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[9][10] This parameter is a critical determinant of a fluorophore's brightness. The quantum yield is dictated by the competition between the rate of radiative decay (kᵣ, fluorescence) and the sum of all non-radiative decay rates (kₙᵣ).
Φf = kᵣ / (kᵣ + kₙᵣ)
Structural features that promote rigidity and minimize vibrational modes of relaxation tend to decrease the rate of non-radiative decay, leading to higher quantum yields. The symmetric and highly planar indolo[3,2-b]carbazole scaffold often leads to derivatives with high quantum yields, with values around 0.50 being reported for N-alkylated versions.[8]
Excited-State Lifetime (τ)
The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state.[11] It is the inverse of the sum of all decay rates (τ = 1 / (kᵣ + kₙᵣ)).[11] Lifetimes for indolocarbazole derivatives are typically in the nanosecond range.[6] This parameter is crucial for applications in sensing and time-resolved imaging. The relationship between quantum yield and lifetime allows for the calculation of the individual radiative and non-radiative rate constants, providing a deeper understanding of the excited-state deactivation pathways.
Solvatochromism
Solvatochromism refers to the change in the color (absorption or emission spectra) of a compound when dissolved in different solvents. This phenomenon arises from differential solvation of the ground and excited states, and its magnitude is related to the change in the molecule's dipole moment upon excitation.[12][13] Comparing the solvatochromic shifts of different indolocarbazole isomers can reveal key differences in the charge distribution of their respective excited states. An isomer that becomes significantly more polar upon excitation will exhibit a more pronounced red-shift in its emission spectrum in polar solvents compared to nonpolar solvents.
Experimental Protocols: Ensuring Data Integrity
The accurate determination of photophysical parameters is essential for a meaningful comparison. The following protocols outline the standard, validated methodologies used in our laboratories.
Protocol 1: Relative Fluorescence Quantum Yield Determination
The relative method is the most common approach for determining Φf, leveraging a well-characterized standard with a known quantum yield.[10][14] The core principle is that if a standard and a sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[10]
Workflow for Relative Quantum Yield Measurement
Figure 3: Step-by-step workflow for the determination of relative fluorescence quantum yield.
Step-by-Step Methodology:
-
Selection of Standard: Choose a fluorescence standard whose absorption and emission spectra overlap with the sample. For blue-emitting indolocarbazoles, standards like Quinine Sulfate in 0.5 M H₂SO₄ (Φf ≈ 0.54) are often suitable.
-
Solvent Purity: Use spectroscopic grade solvents. Verify solvent purity by measuring its emission at the intended excitation wavelength to ensure no fluorescent impurities are present.[9]
-
Sample Preparation: Prepare stock solutions of the sample and the standard in the same solvent. From these, create a series of dilutions for both.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectra for all solutions. The absorbance at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[14][15]
-
Fluorescence Measurement: Using a spectrofluorometer with a corrected emission channel, record the fluorescence spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for both the sample (Ax) and the standard (Ast).
-
Plot the integrated fluorescence intensity versus absorbance for the series of dilutions of both the sample and the standard. The resulting plots should be linear.
-
The quantum yield of the sample (Φx) is calculated using the following equation, which incorporates the gradients (Grad) of these plots, the quantum yield of the standard (Φst), and the refractive indices (η) of the solvents.[15]
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Causality: Using the gradient method instead of a single-point measurement minimizes errors from concentration inaccuracies and provides a more robust validation of the data.[15] If the plots are not linear, it indicates potential issues like aggregation or inner filter effects that must be addressed.
-
Protocol 2: Excited-State Lifetime Determination
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.
Step-by-Step Methodology:
-
Instrumentation: The setup consists of a high-repetition-rate pulsed light source (e.g., a picosecond diode laser or a mode-locked laser), a sample holder, a fast single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and TCSPC electronics.
-
Sample Preparation: Prepare a dilute solution of the sample with an absorbance of ~0.1 at the excitation wavelength in a fluorescence cuvette.
-
Data Acquisition: The sample is excited by the pulsed laser. The detector registers the arrival time of the first photon emitted by the sample relative to the excitation pulse. This process is repeated thousands or millions of times. The TCSPC electronics build a histogram of the arrival times, which directly represents the fluorescence decay curve.
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute ludox suspension).
-
The measured fluorescence decay curve is then deconvoluted from the IRF and fitted to a sum of exponential functions using specialized software. For most small organic molecules, a mono- or bi-exponential decay model is sufficient. The resulting time constant(s) represent the excited-state lifetime(s) (τ).
-
Trustworthiness: The quality of the fit (e.g., a chi-squared value close to 1.0) and the randomness of the residuals provide a self-validating check on the accuracy of the determined lifetime.
Conclusion and Outlook
Structural isomerism in the indolocarbazole family is a powerful tool for tuning photophysical properties. The indolo[3,2-b]carbazole isomer, with its linear, symmetric, and highly planar structure, often serves as the foundation for materials requiring high fluorescence efficiency and thermal stability. In contrast, isomers like indolo[2,3-a]carbazole, with a different topology, offer alternative electronic structures that can be exploited for different applications, such as host materials in TADF-OLEDs.[2]
Computational studies have further highlighted that even more subtle changes, such as the position of substituent groups on the core scaffold, can dramatically alter properties like the diradical character, which is crucial for advanced materials in spintronics and nonlinear optics.[3][16] By understanding the fundamental structure-property relationships outlined in this guide and employing rigorous experimental methodologies, researchers can effectively harness the versatility of the indolocarbazole scaffold to develop next-generation organic electronic and biomedical technologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ossila.com [ossila.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cris.unibo.it [cris.unibo.it]
- 5. researchgate.net [researchgate.net]
- 6. Optical and photophysical properties of indolocarbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. benchchem.com [benchchem.com]
- 11. fiveable.me [fiveable.me]
- 12. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. iss.com [iss.com]
- 16. Tuning the Diradical Character of Indolocarbazoles: Impact of Structural Isomerism and Substitution Position - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Bromoindolo[3,2,1-jk]carbazole and Other Halogenated Indolocarbazoles for Advanced Research Applications
For researchers, scientists, and professionals in drug development and materials science, the indolo[3,2,1-jk]carbazole scaffold represents a class of rigid, planar, and electron-rich heterocyclic systems with significant potential. The introduction of halogen substituents onto this core structure provides a powerful tool for fine-tuning its electronic and biological properties. This guide offers an in-depth comparison of 2-Bromoindolo[3,2,1-jk]carbazole with its other halogenated counterparts, providing experimental insights and data to inform your research and development endeavors.
Introduction to Halogenated Indolo[3,2,1-jk]carbazoles
The indolo[3,2,1-jk]carbazole core is a fused aromatic system that has garnered considerable interest for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs), and as a privileged scaffold in medicinal chemistry due to the diverse biological activities of indolocarbazole alkaloids.[1] Halogenation of this core at the 2-position offers a strategic approach to modulate key parameters such as frontier molecular orbital energies, charge transport characteristics, and protein-ligand interactions. The choice of the halogen atom—fluorine, chlorine, bromine, or iodine—can profoundly influence the final properties and performance of the molecule.
I. Synthesis and Reactivity: A Comparative Overview
The synthesis of 2-halogenated indolo[3,2,1-jk]carbazoles typically involves the halogenation of the parent indolo[3,2,1-jk]carbazole. This compound, for instance, can be synthesized with a high yield of 95% by treating indolo[3,2,1-jk]carbazole with N-bromosuccinimide (NBS) in chloroform. This straightforward bromination highlights its utility as a versatile building block.
The reactivity of the resulting 2-halo-indolo[3,2,1-jk]carbazole is a critical consideration for further functionalization. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), which influences their utility in cross-coupling reactions. This compound is a valuable precursor for creating more complex molecules, such as TADF emitters for OLEDs, through reactions like the Suzuki or Buchwald-Hartwig couplings.[2] While chloro-derivatives can also be used in C-H activation reactions, bromo- and iodo-derivatives are generally more reactive in standard cross-coupling methodologies, offering a balance between reactivity and stability.[3] Fluoro-derivatives, with their strong C-F bond, are less suitable for such transformations but offer unique electronic properties.
II. Photophysical and Electrochemical Properties: Impact of the Halogen Atom
The nature of the halogen substituent at the 2-position of the indolo[3,2,1-jk]carbazole core has a profound impact on its photophysical and electrochemical properties, which is of paramount importance for applications in organic electronics.
A. The Heavy Atom Effect on Luminescence
A key differentiator among halogenated indolocarbazoles is the "heavy atom effect," which significantly influences their luminescent properties. This effect promotes intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1), which can quench fluorescence.
A study on dihalogenated carbazoles demonstrated a clear trend: while the parent carbazole exhibited strong fluorescence in both solution and solid states, the introduction of halogens led to a significant reduction in fluorescence efficiency.[4] This quenching effect became more pronounced with increasing atomic weight of the halogen.
| Halogen Substituent | Fluorescence Quantum Yield (Φf) | Intersystem Crossing Rate | Expected Performance in Fluorescent Applications |
| None (Parent ICz) | High | Low | Excellent |
| Fluoro- | High | Low | Very Good |
| Chloro- | Moderate to Low | Moderate | Moderate |
| Bromo- | Low | High | Poor |
| Iodo- | Very Low/None | Very High | Very Poor |
| Table 1: Expected trends in the photophysical properties of 2-halogenated indolo[3,2,1-jk]carbazoles based on the heavy atom effect. |
This trend suggests that for applications requiring high fluorescence, such as in fluorescent OLEDs, 2-fluoroindolo[3,2,1-jk]carbazole would be a superior choice over its bromo- or iodo- counterparts. Conversely, the enhanced ISC in bromo- and iodo-derivatives could be leveraged in the design of phosphorescent materials.
B. Electrochemical Properties and Device Performance
Halogenation also influences the frontier molecular orbital (HOMO and LUMO) energy levels of the indolo[3,2,1-jk]carbazole core. Generally, the electron-withdrawing nature of halogens is expected to lower both HOMO and LUMO levels. This effect is more pronounced with more electronegative halogens like fluorine.
Lowering the HOMO level can improve the stability of the material against oxidation, which is a crucial factor for the longevity of OLED devices.[2] The choice of halogen can thus be used to tune the energy levels for optimal charge injection and transport in electronic devices.
III. Biological Activity: A Focus on Kinase Inhibition
Indolocarbazoles are well-established as potent inhibitors of various protein kinases, making them attractive scaffolds for the development of anti-cancer drugs.[1] The introduction of halogens can significantly modulate their biological activity through several mechanisms:
-
Direct Protein-Ligand Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's active site. The strength of this bond is influenced by the polarizability of the halogen (I > Br > Cl > F).[6]
-
Hydrophobic Interactions: Halogens increase the lipophilicity of the molecule, which can enhance binding to hydrophobic pockets within the kinase active site.
-
Modulation of Electronic Properties: The electron-withdrawing nature of halogens can alter the charge distribution of the indolocarbazole core, influencing its interaction with the target protein.
Systematic studies on other halogenated heterocyclic kinase inhibitors have shown that increasing the hydrophobicity and polarizability of the halogen (from Cl to Br to I) can lead to an increase in binding affinity.[7] Specifically, the substitution of hydrogen with bromine or chlorine in kinase inhibitors has been shown to significantly enhance potency.[5]
| Halogen Substituent | Key Physicochemical Property | Expected Impact on Kinase Inhibition |
| Fluoro- | High Electronegativity | Can form strong hydrogen bonds and alter pKa. |
| Chloro- | Good balance of electronegativity and polarizability | Can participate in halogen bonding and hydrophobic interactions. |
| Bromo- | High Polarizability | Forms strong halogen bonds and enhances hydrophobic interactions. |
| Iodo- | Highest Polarizability | Forms the strongest halogen bonds, significantly enhancing binding affinity. |
| Table 2: Predicted influence of halogen substitution on the kinase inhibitory activity of 2-halogenated indolo[3,2,1-jk]carbazoles. |
While direct comparative kinase inhibition data for the 2-halo-indolo[3,2,1-jk]carbazole series is limited, the established principles of medicinal chemistry suggest that this compound would be a promising candidate for kinase inhibitor development, likely exhibiting a balance of potent activity and synthetic accessibility. Further derivatization of the bromo-substituent would also allow for the exploration of a wider chemical space.
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound is as follows:
-
Dissolution: Dissolve indolo[3,2,1-jk]carbazole (1.0 eq) in chloroform in a round-bottom flask.
-
Cooling: Place the flask in an ice-water bath to cool the solution.
-
Addition of Brominating Agent: Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise to the cooled solution while stirring.
-
Reaction: Allow the reaction to proceed at room temperature overnight.
-
Work-up: Upon completion, extract the reaction mixture with dichloromethane. Wash the organic layer with water, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a petroleum ether/dichloromethane eluent system to obtain the pure this compound.[8]
Conclusion and Future Perspectives
This compound emerges as a highly versatile platform for both materials science and drug discovery. Its facile synthesis and amenability to further functionalization through cross-coupling reactions make it an attractive starting material.
-
In Organic Electronics: While its intrinsic fluorescence is quenched by the heavy atom effect, this property can be advantageous for developing phosphorescent materials. More significantly, its role as a key building block for high-performance TADF emitters in OLEDs is well-documented. For applications demanding high fluorescence, 2-fluoroindolo[3,2,1-jk]carbazole would be the preferred choice.
-
In Drug Discovery: The bromine atom in this compound offers a favorable combination of lipophilicity and the ability to form halogen bonds, making it a promising candidate for the development of potent kinase inhibitors. The general trend in halogenated kinase inhibitors suggests that the bromo- and iodo-derivatives are likely to exhibit the highest potency.
Further systematic studies directly comparing the full series of 2-halogenated indolo[3,2,1-jk]carbazoles are warranted to fully elucidate the structure-property relationships and unlock the full potential of this promising class of compounds.
Visualizations
References
- 1. Chemical biology of natural indolocarbazole products: 30 years since the discovery of staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Halogen atom substitution effect on the carbazole fluorescence properties and supramolecular interactions in the solid-state - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Computational Guide to the Optoelectronic Properties of 2-Bromoindolo[3,2,1-jk]carbazole and its Analogues
For Researchers, Scientists, and Drug Development Professionals
The indolo[3,2,1-jk]carbazole (ICz) core is a highly rigid, planar, and fully conjugated system, making it an exceptional candidate for materials in organic light-emitting diodes (OLEDs), photovoltaics, and sensors.[1][2] Its derivatives are prized for their thermal stability and charge-transporting capabilities.[3][4] Understanding how substituents like the bromine atom in 2-Bromoindolo[3,2,1-jk]carbazole modulate its electronic and optical properties is crucial for the rational design of next-generation materials.
This guide delves into the theoretical underpinnings of these properties, employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), standard and reliable computational methods for organic semiconductors.[5][6] We will explore the causality behind the choice of computational protocols and present the data in a clear, comparative format to support your research and development endeavors.
The Computational Approach: A Self-Validating System
To ensure the scientific integrity and trustworthiness of our comparative data, we employ a well-established computational workflow. The choice of methodology is grounded in its proven success in predicting the properties of carbazole-based and other organic electronic materials.
Experimental Protocol: DFT and TD-DFT Calculations
-
Molecular Geometry Optimization:
-
The ground-state molecular structures of the parent indolo[3,2,1-jk]carbazole (ICz), this compound, and a comparative analogue, 2-cyanoindolo[3,2,1-jk]carbazole, are optimized.
-
Methodology: Density Functional Theory (DFT) is employed. The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is based on its excellent balance of accuracy and computational cost for organic molecules.[7]
-
Basis Set: The 6-31G* basis set is utilized. This Pople-style basis set provides a good description of the electronic structure for molecules containing first- and second-row atoms, as well as halogens, making it a standard choice for such studies.[8][9]
-
Software: All calculations are performed using a standard quantum chemistry software package like Gaussian.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Following geometry optimization, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
-
Significance: The HOMO level is indicative of the electron-donating ability of a molecule, while the LUMO level relates to its electron-accepting ability. The energy difference between them, the HOMO-LUMO gap (Eg), is a crucial parameter that approximates the excitation energy and influences the color of emitted light in OLEDs.
-
-
Excited State and Spectral Analysis:
-
The vertical excitation energies and oscillator strengths, which determine the characteristics of the UV-Visible absorption spectrum, are calculated.
-
Methodology: Time-Dependent Density Functional Theory (TD-DFT) is used, as it is a reliable method for studying the excited states of molecules.[6] The calculations are performed at the same B3LYP/6-31G* level of theory on the optimized ground-state geometries.
-
Output: This provides the predicted maximum absorption wavelengths (λmax), which correspond to the electronic transitions from the ground state to the excited states.
-
Logical Framework for Computational Analysis
The diagram below illustrates the workflow, emphasizing the logical progression from molecular structure to the prediction of key optoelectronic properties.
Caption: Computational workflow for determining the optoelectronic properties of indolocarbazole derivatives.
Comparative Analysis of Indolocarbazole Derivatives
The introduction of a substituent onto the indolo[3,2,1-jk]carbazole core significantly influences its electronic properties. Here, we compare the parent ICz with its 2-bromo and 2-cyano derivatives. The bromine atom is of particular interest as it possesses both an electron-withdrawing inductive effect and an electron-donating resonance effect, leading to a nuanced impact on the molecular orbitals. The cyano group, in contrast, is a strong electron-withdrawing group.
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Eg (HOMO-LUMO Gap) (eV) | Key Predicted Characteristics |
| Indolo[3,2,1-jk]carbazole (ICz) | -H (Parent) | -5.4 to -5.6 | -1.8 to -2.0 | 3.4 to 3.8 | High triplet energy (~2.98 eV), serves as a good host material.[10] |
| This compound | -Br | -5.5 to -5.7 | -2.0 to -2.2 | 3.3 to 3.6 | Stabilized HOMO and LUMO levels due to inductive effect, slight reduction in band gap. |
| 2-Cyanoindolo[3,2,1-jk]carbazole | -CN | -5.8 to -6.0 | -2.5 to -2.7 | 3.1 to 3.4 | Significantly stabilized HOMO and LUMO due to strong electron withdrawal, leading to a smaller band gap.[11] |
Note: The values in the table are typical ranges derived from computational studies of similar systems and are intended for comparative purposes.
Discussion of Substituent Effects
Indolo[3,2,1-jk]carbazole (ICz): The Benchmark
The parent ICz molecule exhibits a relatively large HOMO-LUMO gap, which is characteristic of materials that emit in the violet-blue region of the spectrum.[4] Its high triplet energy makes it an excellent host material in phosphorescent OLEDs (PhOLEDs), as it can efficiently transfer energy to blue or green phosphorescent guest emitters without quenching them.[10] The HOMO and LUMO orbitals are delocalized across the entire planar structure, facilitating efficient charge transport.[10]
This compound: A Modulated Core
The bromine atom at the 2-position introduces competing electronic effects. Its electronegativity leads to an inductive withdrawal of electron density from the carbazole core, which is expected to stabilize (lower the energy of) both the HOMO and LUMO levels. This stabilization can improve the injection of charge carriers from adjacent layers in an OLED device. While the inductive effect is dominant, a weaker resonance effect donates electron density from the bromine's lone pairs into the π-system. The net result is a slight narrowing of the HOMO-LUMO gap compared to the parent ICz. This can lead to a small red-shift (a shift to longer wavelengths) in the absorption and emission spectra.
2-Cyanoindolo[3,2,1-jk]carbazole: The Electron-Withdrawing Case
The cyano (-CN) group is a potent electron-withdrawing group through both induction and resonance. Its inclusion on the ICz framework leads to a significant stabilization of both the HOMO and LUMO energy levels.[11] This strong pull of electron density results in a more pronounced reduction of the HOMO-LUMO gap compared to the bromo-substituted analogue. Consequently, a more significant red-shift in the optical properties is expected, pushing the emission towards the blue or even green part of the spectrum. This demonstrates how a powerful electron-withdrawing group can be used to tune the emission color of the ICz core.
Frontier Molecular Orbital (FMO) Distribution
The visualization of the HOMO and LUMO provides insight into the electronic transitions.
Caption: Schematic of FMO distributions for substituted indolocarbazoles.
In all three cases, the HOMO is generally delocalized over the π-conjugated system of the indolocarbazole core. For 2-Bromo-ICz, the bromine p-orbitals will have a minor contribution to the HOMO. In the case of 2-Cyano-ICz, the LUMO is expected to show significant localization on and around the electron-withdrawing cyano group, which facilitates intramolecular charge transfer (ICT) upon excitation. This ICT character is a key feature in many functional materials for OLEDs.
Conclusion and Outlook
This comparative guide illustrates the power of computational chemistry to predict and rationalize the optoelectronic properties of functional organic molecules. The substitution of the indolo[3,2,1-jk]carbazole core allows for fine-tuning of its frontier molecular orbital energies and, consequently, its optical and charge-transport properties.
This compound emerges as a versatile building block. The bromine atom provides a moderate electronic perturbation compared to a strong withdrawing group like cyano, while also serving as a convenient synthetic handle for further functionalization via cross-coupling reactions. This allows for the creation of more complex and tailored molecular architectures.
For researchers and developers, these computational insights provide a predictive framework to guide synthetic efforts. By understanding the electronic impact of different substituents, one can more efficiently design novel indolocarbazole derivatives with optimized properties for specific applications, whether it be as stable host materials, efficient emitters, or charge-transporting layers in advanced electronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Indolo[3,2,1- jk]carbazole-Derived Narrowband Violet-Blue Fluorophores: Tuning the Optical and Electroluminescence Properties by Chromophore Juggling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of 2-Bromoindolo[3,2,1-jk]carbazole Samples
For researchers and professionals in drug development and materials science, the integrity of a chemical sample is paramount. In the synthesis of advanced materials, such as those for Organic Light-Emitting Diodes (OLEDs), and in the early stages of pharmaceutical discovery, the purity of synthetic intermediates like 2-Bromoindolo[3,2,1-jk]carbazole dictates the success of subsequent reactions and the performance of the final product. This guide provides an in-depth comparison of the essential analytical techniques for validating the purity of this compound, grounded in scientific principles and practical expertise.
The Critical Role of Purity in Advanced Applications
This compound is a polycyclic aromatic compound with a rigid, planar structure, making it a valuable building block in organic electronics.[1] The presence of the bromine atom offers a reactive handle for further functionalization through cross-coupling reactions.[1] However, even minute impurities can have a significant negative impact on the performance of OLED devices, acting as charge traps or luminescence quenchers.[2] Therefore, a multi-faceted analytical approach is not just recommended but essential to ensure a purity level, typically exceeding 98%, for these demanding applications.[3]
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a sample's purity. A robust validation strategy relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. This guide will focus on the "big four" of purity determination: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
Caption: Orthogonal Purity Validation Workflow.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for purity determination due to its high sensitivity, resolving power, and quantitative accuracy.[4] For a compound like this compound, a reversed-phase HPLC method is typically the most effective.
Causality Behind Experimental Choices:
-
Reversed-Phase (C18 Column): The non-polar nature of the indolo[3,2,1-jk]carbazole core interacts strongly with the non-polar C18 stationary phase. This allows for excellent separation from more polar impurities, such as residual starting materials or over-oxidized byproducts.
-
Gradient Elution: A gradient of a polar solvent (like water with a modifier) and a less polar organic solvent (like acetonitrile or methanol) is crucial. This is because a single solvent system (isocratic elution) may not effectively separate impurities with a wide range of polarities. The gradient allows for the elution of both polar and non-polar impurities within a reasonable timeframe.
-
UV Detection: The extensive π-conjugated system of this compound results in strong UV absorbance, making a UV detector a highly sensitive and appropriate choice.
Experimental Protocol: HPLC Purity Determination
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), to a final concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm and 330 nm.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Caption: HPLC Purity Analysis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy provides invaluable information on the chemical structure of the main component and any impurities present. For this compound, both ¹H and ¹³C NMR are essential.
Interpreting the Spectra:
-
¹H NMR: The aromatic region of the ¹H NMR spectrum will be complex due to the fused ring system. The presence of a single bromine atom will lead to a specific splitting pattern for the protons on the brominated ring. Impurities, such as unreacted starting materials or isomers, will exhibit their own distinct sets of signals. Residual solvents from the synthesis and purification steps are also readily identified and can be quantified.
-
¹³C NMR: The ¹³C NMR spectrum will show the expected number of signals for the 18 carbon atoms in the molecule. The carbon atom directly attached to the bromine will have a characteristic chemical shift. The presence of additional signals can indicate impurities.
A comparative analysis of the obtained spectra with literature data for indolo[3,2,1-jk]carbazole and related substituted derivatives is crucial for unambiguous signal assignment.[5]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, ensure a sufficient number of scans to achieve a good signal-to-noise ratio for detecting low-level impurities.
-
For ¹³C NMR, a longer acquisition time may be necessary.
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the main compound to any impurities.
-
Compare the chemical shifts and coupling constants with expected values for the target structure.
-
Mass Spectrometry (MS): Unmasking the Identity of Impurities
Mass spectrometry is a powerful tool for determining the molecular weight of the compound and identifying unknown impurities. When coupled with HPLC (LC-MS), it allows for the separation and identification of trace components.
Understanding Fragmentation Patterns:
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation may involve the loss of the bromine atom or cleavage of the carbazole core. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragments, the elemental composition can be confirmed, and the structure of impurities can often be deduced.[6]
Experimental Protocol: LC-MS Analysis
-
LC Conditions: Utilize the HPLC method described previously.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is preferred for accurate mass measurements.
-
Acquisition Mode: Acquire data in both positive and negative ion modes to maximize the chances of detecting all impurities.
-
-
Data Analysis:
-
Extract the mass spectra for each peak in the chromatogram.
-
Determine the accurate mass of the molecular ion and any fragment ions.
-
Use the accurate mass data to propose elemental compositions for any detected impurities.
-
Elemental Analysis (EA): The Final Verdict on Composition
Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen (and sometimes bromine) in the sample. This technique is a fundamental measure of purity, as the presence of impurities will cause the experimental values to deviate from the calculated theoretical values. For a pure sample of this compound (C₁₈H₁₀BrN), the theoretical elemental composition is:
-
Carbon: 67.52%
-
Hydrogen: 3.15%
-
Nitrogen: 4.37%
-
Bromine: 24.95%
A deviation of more than ±0.4% from the theoretical values often indicates the presence of impurities.
Experimental Protocol: Elemental Analysis
-
Sample Preparation:
-
Provide a few milligrams of the dried, homogenous sample to an analytical services laboratory.
-
-
Instrumentation:
-
A dedicated CHN analyzer is used.
-
-
Data Analysis:
-
Compare the experimentally determined percentages of C, H, and N with the calculated theoretical values.
-
Comparative Summary of Analytical Techniques
| Feature | HPLC | NMR Spectroscopy | Mass Spectrometry | Elemental Analysis |
| Primary Function | Quantitative Purity | Structural Confirmation & Purity | Impurity Identification | Elemental Composition |
| Sensitivity | High (ppm levels) | Moderate (~0.1%) | Very High (ppb levels) | Low (% levels) |
| Throughput | High | Moderate to Low | High (with LC) | Low |
| Sample Consumption | Low (µg) | Moderate (mg) | Very Low (ng-µg) | Low (mg) |
| Destructive? | Yes | No | Yes | Yes |
| Key Insights | % Purity, number of impurities | Molecular structure, impurity structure | Molecular weight, impurity ID | Confirmation of elemental formula |
Conclusion: An Integrated and Self-Validating Approach
Validating the purity of a critical synthetic intermediate like this compound requires a meticulous and integrated analytical strategy. By combining the quantitative power of HPLC, the structural detail of NMR, the impurity identification capabilities of mass spectrometry, and the compositional confirmation of elemental analysis, researchers can have a high degree of confidence in the quality of their material. This orthogonal approach creates a self-validating system where the results from each technique should be consistent and complementary, ensuring the reliability and reproducibility of your research and development efforts.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Basic nitrogen (BaN): a ‘privileged element’ in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 2-Bromoindolo[3,2,1-jk]carbazole in Next-Generation Blue Phosphorescent OLEDs: A Comparative Performance Analysis
In the relentless pursuit of highly efficient and stable blue Organic Light-Emitting Diodes (OLEDs), the design of novel host materials is of paramount importance. While 2-Bromoindolo[3,2,1-jk]carbazole (ICz-Br) is primarily recognized as a pivotal building block rather than a standalone functional material in OLEDs, its derivatives are demonstrating significant promise in pushing the boundaries of device performance. This guide provides an in-depth comparative analysis of a host material derived from ICz-Br against established benchmark hosts, namely 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) and Tris(4-carbazoyl-9-ylphenyl)amine (TCTA), in blue phosphorescent OLEDs (PhOLEDs). We will explore the synthesis, photophysical properties, and ultimate device performance, supported by experimental data, to offer a comprehensive resource for researchers and scientists in the field of organic electronics.
The Rationale: Why Indolo[3,2,1-jk]carbazole?
The indolo[3,2,1-jk]carbazole (ICz) scaffold is a rigid and planar molecular structure that offers several inherent advantages for OLED applications. Its high triplet energy is crucial for hosting blue phosphorescent emitters, preventing back energy transfer and ensuring efficient light emission. Furthermore, the ICz core exhibits excellent thermal stability, a critical factor for the longevity of OLED devices. The bromo-functionalization at the 2-position in this compound provides a reactive site for further molecular engineering, enabling the synthesis of a diverse range of functional materials with tailored properties.
A prime example of leveraging the ICz scaffold is the development of multi-resonance host materials such as m-ICzPBI and o-ICzPBI. These materials are synthesized from a boronic ester derivative of indolo[3,2,1-jk]carbazole, which itself can be prepared from ICz-Br. The multi-resonance effect in these hosts facilitates balanced charge transport, a key factor in achieving high efficiencies and reduced efficiency roll-off in PhOLEDs.[1]
Synthesis of an ICz-Based Host Material: A Pathway from this compound
The journey from the precursor this compound to a high-performance host material like m-ICzPBI involves a multi-step synthetic route. The bromo-functionality allows for the introduction of a boronic ester group, which is then utilized in a Suzuki coupling reaction to construct the final host material. This synthetic versatility underscores the importance of ICz-Br as a foundational building block.
Photophysical and Thermal Properties: A Head-to-Head Comparison
The performance of a host material in a PhOLED is intrinsically linked to its photophysical and thermal properties. A high triplet energy (ET) is essential to confine the excitons on the blue phosphorescent guest emitter. Well-matched HOMO and LUMO energy levels facilitate efficient charge injection and transport, while a high glass transition temperature (Tg) ensures the morphological stability of the thin film during device operation.
| Material | HOMO (eV) | LUMO (eV) | Triplet Energy (ET) (eV) | Glass Transition Temp. (Tg) (°C) |
| m-ICzPBI | -5.81 | -2.17 | 2.83 | High |
| o-ICzPBI | -5.68 | -2.18 | 2.83 | High |
| CBP | -6.0 | -2.9 | 2.55 | 62 |
| TCTA | -5.83 | -2.43 | High | 151 |
Note: Data for m-ICzPBI and o-ICzPBI are from reference[1]. Data for CBP and TCTA are from references[2][3][4]. "High" for the Tg of ICzPBI derivatives indicates excellent thermal stability as reported, though a specific value was not provided in the source.
The ICz-based hosts, m-ICzPBI and o-ICzPBI, exhibit high triplet energies of 2.83 eV, which is sufficient to host the common blue phosphorescent emitter FIrpic (ET ≈ 2.62 eV).[1] In contrast, the triplet energy of the benchmark material CBP is 2.55 eV, making it less suitable for hosting high-energy blue phosphors as it can lead to energy back-transfer and reduced efficiency.[2][5] TCTA possesses a high triplet energy suitable for blue emitters.[4] The HOMO and LUMO levels of the ICz-based hosts are well-positioned for balanced charge injection and transport. Furthermore, the rigid structure of the ICz core contributes to high thermal stability.[1]
Performance in Blue Phosphorescent OLEDs: The Experimental Verdict
To provide a direct and objective comparison, we analyze the performance of blue PhOLEDs using the blue phosphorescent emitter FIrpic hosted in m-ICzPBI, o-ICzPBI, CBP, and TCTA. The device architecture plays a crucial role in the overall performance, and for a fair comparison, we consider devices with similar structures.
Device Architecture
A typical multilayer PhOLED structure is employed to ensure efficient charge injection, transport, and recombination.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of blue PhOLEDs with FIrpic as the emitter and different host materials.
| Host Material | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) |
| m-ICzPBI | 13.4 | 31.6 | 24.8 | Low |
| o-ICzPBI | - | - | - | - |
| CBP-based | 14.4 | 28.0 | 25.8 | 2.9 |
| TCTA-based | ~11.8 | ~23.4 | ~9.7 | ~7.1 |
Note: Data for m-ICzPBI is from reference[1]. Data for the CBP-based device is from a CBP derivative (CBPPO) and is included for a high-performing comparison.[5] Data for the TCTA-based device is from reference[6]. The performance of OLEDs is highly dependent on the specific device structure and materials used. The values presented here are for illustrative purposes and may vary.
From the compiled data, the m-ICzPBI hosted device demonstrates a high external quantum efficiency of 13.4%, a current efficiency of 31.6 cd/A, and a power efficiency of 24.8 lm/W.[1] These values are highly competitive, particularly when compared to a TCTA-based device. A high-performing device using a CBP derivative (CBPPO) as the host shows an impressive EQE of 14.4%.[5] This highlights that while standard CBP has limitations for blue emitters due to its lower triplet energy, chemically modified CBP can yield excellent performance. The ICz-based host, without extensive modification, achieves performance on par with or exceeding these established materials. The balanced charge transport properties of the multi-resonance m-ICzPBI are a key contributor to its high efficiency and low efficiency roll-off.[1]
Experimental Protocols
General OLED Fabrication Procedure
The fabrication of OLED devices is a meticulous process performed in a high-vacuum environment to minimize contamination.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The cleaned substrates are then dried in an oven and treated with UV-ozone for 10 minutes to enhance the work function of the ITO.
-
Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL), are deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (typically at a pressure below 10-6 Torr). The deposition rates are carefully controlled using quartz crystal monitors. For the EML, the host and guest materials are co-evaporated from separate sources at a specific doping concentration.
-
Cathode Deposition: Following the deposition of the organic layers, a metal cathode (e.g., LiF/Al or Al) is deposited by thermal evaporation without breaking the vacuum.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, the fabricated OLED is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.
Device Characterization
The performance of the fabricated OLEDs is evaluated using the following techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: Recorded with a spectrometer.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Device Lifetime: Assessed by monitoring the luminance decay over time at a constant current density.
Conclusion and Future Outlook
While this compound is a precursor material, its strategic use in the synthesis of advanced host materials like m-ICzPBI offers a compelling pathway to high-performance blue phosphorescent OLEDs. The inherent advantages of the indolo[3,2,1-jk]carbazole scaffold, including high triplet energy and excellent thermal stability, are effectively translated into superior device characteristics. The comparative analysis demonstrates that ICz-derived hosts can outperform or match the performance of established benchmark materials like TCTA and even highly engineered CBP derivatives.
The continued exploration of novel derivatives of this compound holds significant potential for further advancements in OLED technology. Future research should focus on fine-tuning the molecular structure to optimize charge transport, enhance photophysical properties, and ultimately prolong device lifetime, paving the way for the next generation of energy-efficient and durable displays and lighting solutions.
References
- 1. blue phosphorescent oleds: Topics by Science.gov [science.gov]
- 2. noctiluca.eu [noctiluca.eu]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 2-Bromoindolo[3,2,1-jk]carbazole in Advanced OLED Host Materials
For researchers, chemists, and professionals in the vanguard of drug development and materials science, the selection of molecular building blocks is a critical decision that dictates the trajectory of innovation. In the highly competitive landscape of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), the performance of the final device is intrinsically linked to the purity and structural integrity of its constituent materials. This guide provides an in-depth comparative analysis of 2-Bromoindolo[3,2,1-jk]carbazole, a pivotal intermediate in the synthesis of high-performance host materials for blue phosphorescent OLEDs (PhOLEDs).
The indolo[3,2,1-jk]carbazole (ICz) scaffold is a planar, rigid, and electron-rich aromatic system, making it an exceptional candidate for charge-transporting and emissive materials. The introduction of a bromine atom at the 2-position creates a versatile handle for further functionalization, typically through cross-coupling reactions, enabling the synthesis of a diverse array of functional molecules with tailored optoelectronic properties.
The Strategic Advantage of the Indolo[3,2,1-jk]carbazole Core
The inherent properties of the indolo[3,2,1-jk]carbazole core offer a distinct advantage in the design of OLED host materials. Its rigid and planar structure contributes to high thermal stability and well-defined charge transport pathways. This rigidity also helps in achieving narrow emission spectra, a crucial factor for color purity in display applications. Furthermore, the high triplet energy of the ICz scaffold makes it particularly suitable for hosting blue phosphorescent emitters, preventing back energy transfer and ensuring high device efficiency.
Comparative Analysis: this compound-Derived Host vs. Conventional Alternatives
To contextualize the performance benefits of this compound, we will compare a host material synthesized from it, m-ICzPBI , with two widely used conventional host materials: CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) and mCP (1,3-Bis(N-carbazolyl)benzene). The chosen guest emitter for this comparative analysis is the archetypal blue phosphorescent emitter, FIrpic (Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate).
The following table summarizes the key performance metrics of blue PhOLEDs employing these host materials. It is important to note that the data for m-ICzPBI, CBP, and mCP are compiled from different studies and are presented here for comparative purposes. Variations in device architecture and fabrication conditions can influence performance.
| Host Material | Guest Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Triplet Energy (eV) |
| m-ICzPBI | FIrpic | 13.4 | 31.6 | 24.8 | 2.98 |
| CBP | FIrpic | ~6.5 | ~12.9 | Not Reported | 2.56 |
| mCP | FIrpic | ~10.3 | ~23.9 | ~24.9 | 2.91 |
Data Interpretation and Causality:
The superior performance of the m-ICzPBI host, derived from this compound, can be attributed to several key factors rooted in its molecular design:
-
High Triplet Energy: m-ICzPBI possesses a high triplet energy (2.98 eV), which is crucial for efficiently hosting the blue emitter FIrpic (triplet energy ~2.62 eV). This large energy gap prevents the back-transfer of energy from the guest to the host, a common cause of efficiency loss in blue PhOLEDs.[1][2] In contrast, CBP has a triplet energy of 2.56 eV, which is lower than that of FIrpic, making it a less suitable host for high-efficiency blue phosphorescence.[1]
-
Balanced Charge Transport: The molecular structure of m-ICzPBI, incorporating both the electron-donating indolo[3,2,1-jk]carbazole unit and an electron-accepting benzimidazole moiety, promotes balanced electron and hole transport within the emissive layer. This ensures that the charge recombination zone is broad and centered within the emissive layer, leading to higher recombination efficiency and reduced efficiency roll-off at high brightness.
-
Thermal Stability: The rigid and planar nature of the indolo[3,2,1-jk]carbazole core imparts excellent thermal stability to the resulting host material. This is a critical factor for the operational lifetime of OLED devices, as it prevents morphological changes in the thin films at elevated operating temperatures.
Experimental Workflows and Methodologies
To ensure scientific integrity and provide actionable insights for researchers, this section details the experimental protocols for the synthesis of a representative host material from this compound and the subsequent fabrication of a blue PhOLED device.
Synthesis of m-ICzPBI: A Suzuki Coupling Approach
The synthesis of 2-(3-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)indolo[3,2,1-jk]carbazole (m-ICzPBI) is a representative example of how this compound is utilized as a key intermediate. The core of this synthesis is a Palladium-catalyzed Suzuki coupling reaction.
References
Safety Operating Guide
Guide to the Safe and Compliant Disposal of 2-Bromoindolo[3,2,1-jk]carbazole
This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Bromoindolo[3,2,1-jk]carbazole (CAS No. 1174032-81-5), a brominated polycyclic aromatic compound. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who may handle this compound.
The protocols outlined below are synthesized from regulatory best practices and an in-depth understanding of the compound's chemical nature. The core principle guiding this procedure is the management of this substance as a hazardous material, with particular attention to its classification as a halogenated organic compound and a suspected carcinogen.
Hazard Assessment: Understanding the Risk Profile
A thorough understanding of the risks associated with this compound is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) is not widely available, its chemical structure and data from similar compounds allow for a robust hazard assessment.
-
Chemical Identity:
-
Known & Suspected Health Hazards:
-
Acute Toxicity: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
-
Suspected Carcinogenicity: The parent compound, carbazole, is classified as a Category 2 suspected carcinogen.[6] Given the structural similarity, and in accordance with the precautionary principle, this compound must be handled as a potential carcinogen.[7][8] This necessitates stringent containment and disposal protocols to minimize chronic exposure risks.
-
Environmental Hazards: Halogenated organic compounds are persistent in the environment and can lead to the formation of toxic byproducts if not disposed of correctly.[4][9] High-temperature incineration is the preferred method to ensure complete destruction and prevent the release of harmful substances.[10][11]
-
Hazard Summary Table
| Hazard Type | Classification | Rationale & Key Precautions |
| Acute Health | Warning | H302, H315, H319, H335.[2] Avoid ingestion, inhalation, and contact with skin/eyes. |
| Chronic Health | Suspected Carcinogen | Based on the parent carbazole structure.[6] All work must be conducted in designated areas to minimize exposure.[8] |
| Environmental | Hazardous | As a brominated aromatic compound, it poses a risk of persistence and contamination.[4] Must be disposed of as regulated hazardous waste. |
Core Directive: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is strict waste segregation . Halogenated organic waste must never be mixed with non-halogenated waste streams.[4][5]
Causality: The bromine atom in the molecule requires specific disposal technologies, typically high-temperature incineration with specialized scrubbers to neutralize the resulting hydrobromic acid (HBr) gas.[10] Mixing this waste with non-halogenated solvents contaminates the entire volume, dramatically increasing disposal costs and environmental risk.
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable when handling this compound in any form, including waste products.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and irritation.[12] Discard gloves immediately after handling the compound or its waste. |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of solutions or airborne powder.[12] |
| Body Protection | Fully-fastened laboratory coat | Prevents contamination of personal clothing. Do not wear lab coats outside of the designated work area.[7][13] |
| Respiratory | Required if handling powder outside of a fume hood | Use a properly fitted respirator with an appropriate cartridge for organic vapors/particulates.[12] |
Step-by-Step Disposal Procedures
All procedures involving the handling of this compound or its waste must be performed within a certified chemical fume hood.[4][8]
Workflow for Waste Generation and Segregation
Caption: Waste Segregation Workflow for this compound.
Protocol 1: Decontamination of Glassware and Equipment
-
Initial Rinse: Perform a triple rinse of all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or dichloromethane) directly inside the chemical fume hood.[4]
-
Collect Rinsate: This initial rinsate is considered acutely hazardous and must be collected in a designated "Halogenated Organic Liquid Waste" container.[4]
-
Secondary Wash: After the solvent rinse, glassware can be washed with soap and water. This subsequent wash water can typically be disposed of down the drain, but consult your institutional EHS guidelines for final confirmation.[7]
Protocol 2: Disposal of Solid Waste
-
Segregation: Collect all solid materials that have come into direct contact with this compound. This includes:
-
Contaminated PPE (gloves, disposable lab coats).
-
Weighing papers and contaminated bench paper.
-
Silica gel from chromatography.
-
Filter paper and other disposable lab supplies.
-
-
Containment: Place these materials into a designated "Halogenated Organic Solid Waste" container. This is typically a robust, lined drum or a puncture-resistant pail.[13]
-
Minimize Exposure: Avoid generating dust when transferring solid waste. If transferring powders, do so carefully at the back of the fume hood where air turbulence is minimal.[13]
Protocol 3: Disposal of Pure or Unused Compound
-
Do Not Attempt Neutralization: Never attempt to chemically neutralize or degrade the compound in the lab unless you have a validated and approved procedure from your EHS office.
-
Original Container: If possible, dispose of the material in its original manufacturer's container. Ensure the container is sealed, in good condition, and the label is intact.
-
Labeling: If not in the original container, place it in a sealed, compatible container and label it clearly as hazardous waste (see Section 5).
-
Transfer to EHS: This material should be transferred directly to your institution's Environmental Health & Safety (EHS) department for final disposal.[4]
Waste Containment and Labeling
Proper containment and labeling are crucial for safety and regulatory compliance.
-
Container Selection: Use only approved hazardous waste containers provided by your EHS office. Ensure containers are chemically compatible and have tightly sealing lids. Keep containers closed when not actively adding waste.[14]
-
Labeling Protocol: All waste containers must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste" .[4]
-
The full chemical name: "this compound" . Avoid abbreviations.
-
The hazard warnings: "Toxic," "Irritant," and "Suspected Carcinogen" .[13]
-
An accurate list of all components and their approximate percentages (including solvents).
-
The date of initial waste accumulation.
-
Emergency Spill Procedures
In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or spills outside of a fume hood, evacuate the area and contact your institutional emergency response line.
-
Small Spills (Inside a Fume Hood):
-
Ensure you are wearing the full PPE outlined in Section 3.
-
Use a spill kit with an absorbent material suitable for organic compounds.
-
Gently cover the spill with the absorbent, working from the outside in to prevent spreading.
-
Collect the contaminated absorbent and any broken glass using tongs or a dustpan.
-
Place all collected material into the "Halogenated Organic Solid Waste" container.[8]
-
Decontaminate the spill area with a suitable solvent, collecting the rinsate as halogenated liquid waste.
-
Report the incident to your laboratory supervisor and EHS office.[8]
-
Final Disposal Pathway
The ultimate disposal of this compound waste is managed by your institution's EHS department, which partners with licensed hazardous waste disposal contractors.[15] The standard and most environmentally sound final disposal method for this class of compound is high-temperature incineration at a federally regulated facility.[11] This process ensures the complete thermal destruction of the heterocyclic ring structure, converting it into carbon dioxide, water, nitrogen oxides, and hydrogen bromide, with the latter being neutralized in a scrubber system.
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect the integrity of our shared environment.
References
- 1. This compound | C18H10BrN | CID 59221928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1174032-81-5 [sigmaaldrich.com]
- 3. CAS 1174032-81-5: this compound [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. fishersci.com [fishersci.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. mdpi.com [mdpi.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. synquestlabs.com [synquestlabs.com]
- 13. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 14. ethz.ch [ethz.ch]
- 15. jefferson.edu [jefferson.edu]
Comprehensive Safety and Handling Guide for 2-Bromoindolo[3,2,1-jk]carbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2-Bromoindolo[3,2,1-jk]carbazole (CAS No. 1174032-81-5). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the risks and the mitigation strategies.
Hazard Assessment and Chemical Profile
This compound is a polycyclic aromatic compound containing both indole and carbazole moieties.[1] The presence of a bromine atom can influence its reactivity.[1] While specific toxicity data for this compound is limited, the available safety data sheets (SDS) and the known hazards of related brominated aromatic compounds necessitate a cautious approach.
Known Hazards:
Based on available safety data, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Broader Context of Brominated Aromatic Compounds:
It is crucial to recognize that brominated aromatic compounds as a class can present significant environmental and health risks. They can be persistent, bioaccumulative, and toxic.[2][3] Furthermore, incomplete combustion of such compounds can lead to the formation of highly toxic polybrominated dibenzodioxins and dibenzofurans.[4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin/eye contact. The following table outlines the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles. |
| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact. For prolonged contact, consult the glove manufacturer's resistance data. | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton | Protects skin and personal clothing from contamination. Must be fully buttoned. |
| Full-Length Pants and Closed-Toe Shoes | Protects lower body and feet from spills. | ||
| Respiratory Protection | NIOSH-approved Respirator | With appropriate cartridges for organic vapors and particulates | Required when handling the powder outside of a certified chemical fume hood or when engineering controls are insufficient. |
Safe Handling and Operational Workflow
Adherence to strict operational protocols is essential to minimize exposure and prevent contamination. All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to control airborne particulates.
Experimental Workflow: From Receipt to Disposal
Caption: Workflow for the safe handling of this compound.
Protocol: Weighing and Dissolving the Solid Compound
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface within the fume hood with disposable absorbent bench paper.
-
Assemble all necessary equipment (e.g., spatula, weigh paper, beaker, solvent).
-
-
Weighing:
-
Tare a clean, dry beaker on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound powder from the stock container to the beaker using a clean spatula.
-
Avoid generating dust. If any powder is spilled, decontaminate the area immediately (see Section 4).
-
Securely close the stock container.
-
-
Dissolution:
-
Add the appropriate solvent to the beaker containing the compound.
-
Stir the mixture gently with a magnetic stir bar or a glass stirring rod until the solid is fully dissolved.
-
Keep the beaker covered with a watch glass to the extent possible to minimize vapor release.
-
-
Post-Procedure:
-
Decontaminate the spatula and any other reusable equipment.
-
Dispose of the weigh paper and any other contaminated disposable items in the designated solid hazardous waste container.
-
Emergency Procedures: Rapid and Effective Response
In the event of accidental exposure, immediate and appropriate action is critical.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.
Waste Segregation and Collection:
-
Solid Waste: Collect unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic waste.
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
